4-Methyl-3-furancarboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methylfuran-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3/c1-4-2-9-3-5(4)6(7)8/h2-3H,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOEFJYKFWPVPNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 4-Methyl-3-furancarboxylic Acid
Abstract
4-Methyl-3-furancarboxylic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. Its specific substitution pattern, however, makes its synthesis non-trivial, requiring a strategic approach to ensure regiochemical control and high yields. This technical guide provides an in-depth examination of a robust and logical synthetic pathway to this target molecule. We will explore the retrosynthetic logic, delve into the mechanistic underpinnings of the key furan-forming reaction, provide detailed, field-tested experimental protocols, and offer a comparative analysis of the chosen methodology. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive and practical understanding of this synthesis.
Introduction and Strategic Overview
The furan nucleus is a cornerstone of many natural products and pharmacologically active compounds. Specifically, 3,4-disubstituted furans serve as critical intermediates for complex molecular architectures. This compound presents a synthetic challenge due to the need to precisely install two different functional groups—a methyl and a carboxylic acid—on adjacent carbons of the furan ring.
A direct, one-step construction of such a specifically substituted ring is often inefficient. Therefore, a more robust strategy involves a two-stage approach:
-
Ring Construction: Formation of a stable furan precursor, typically an ester like ethyl 4-methyl-3-furoate, which locks in the desired substitution pattern.
-
Functional Group Interconversion: A straightforward hydrolysis (saponification) of the ester to yield the final carboxylic acid.
This approach leverages well-established, high-yielding reactions and simplifies purification, making it a reliable pathway for laboratory-scale synthesis.
Retrosynthetic Analysis and Pathway Selection
A logical retrosynthetic disconnection of the target acid (1) first leads to its corresponding ethyl ester (2). The core of the synthesis lies in the formation of this furan ester. The Feist-Benary furan synthesis emerges as a premier strategy for this task. This classical reaction involves the base-catalyzed condensation of a β-dicarbonyl compound and an α-halo ketone[1][2][3].
Disconnecting the furan ring of ester (2) according to the Feist-Benary logic reveals two plausible precursor pairs:
-
Path A: Ethyl acetoacetate (3) and 1-chloroacetone (4).
-
Path B: Ethyl 2-methylacetoacetate and chloroacetaldehyde.
While both paths are theoretically viable, Path A utilizes more common and commercially available starting materials, making it the more practical and cost-effective choice. This guide will therefore focus on the synthesis commencing from ethyl acetoacetate and 1-chloroacetone.
Caption: Retrosynthetic analysis of this compound.
Pathway I: Feist-Benary Furan Synthesis
The Feist-Benary synthesis is a powerful method for constructing substituted furans from readily available acyclic precursors[2][3]. The reaction proceeds via a sequence of deprotonation, nucleophilic substitution, and acid-catalyzed cyclization/dehydration.
Causality and Mechanistic Insights
The choice of a mild base, such as pyridine or triethylamine, is critical. Stronger bases like sodium hydroxide could induce self-condensation of the starting materials or saponify the ester group prematurely[1][4]. The mechanism unfolds in four key steps:
-
Enolate Formation: The base abstracts an acidic α-proton from the active methylene group of ethyl acetoacetate (a β-keto ester) to form a nucleophilic enolate.
-
Nucleophilic Substitution (SN2): The enolate attacks the electrophilic carbon of the α-halo ketone (1-chloroacetone), displacing the chloride ion and forming a 1,4-dicarbonyl intermediate.
-
Intramolecular Cyclization: Under the reaction conditions, a second enolization occurs. The enol oxygen then attacks one of the carbonyl carbons in an intramolecular fashion, forming a five-membered dihydrofuran intermediate (a hemiacetal).
-
Dehydration & Aromatization: A final acid-catalyzed dehydration step eliminates a molecule of water, leading to the formation of the stable, aromatic furan ring.
Caption: Workflow for the Feist-Benary synthesis step.
Detailed Experimental Protocol: Synthesis of Ethyl 4-methyl-3-furoate (2)
This protocol is adapted from established procedures for the Feist-Benary synthesis[1][2].
-
Materials:
-
Ethyl acetoacetate (1.0 eq)
-
1-Chloroacetone (1.0 eq)
-
Pyridine (1.2 eq, anhydrous)
-
Toluene (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl acetoacetate (1.0 eq) and anhydrous toluene.
-
Add anhydrous pyridine (1.2 eq) to the solution.
-
Slowly add 1-chloroacetone (1.0 eq) to the stirred mixture. An exotherm may be observed.
-
Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether. A precipitate of pyridinium hydrochloride will form.
-
Wash the organic mixture sequentially with water (2x), saturated aqueous NaHCO₃ solution (2x), and finally with brine (1x). The bicarbonate wash is crucial to remove any unreacted starting acid and the acidic pyridinium salt.
-
Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure ethyl 4-methyl-3-furoate as a colorless to pale yellow liquid.
-
Pathway II: Saponification of the Furan Ester
The final step is the conversion of the stable furan ester to the target carboxylic acid. This is achieved through a standard base-catalyzed hydrolysis, or saponification, which is an essentially irreversible process.
Causality and Mechanistic Insights
The reaction is driven by the nucleophilic attack of a hydroxide ion (from NaOH or KOH) on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide as a leaving group. In the basic medium, the newly formed carboxylic acid is immediately deprotonated to form the carboxylate salt. A final acidification step is required during the workup to protonate the carboxylate and yield the neutral carboxylic acid product[5]. This final acid-base step renders the overall reaction irreversible, in contrast to acid-catalyzed hydrolysis which is an equilibrium process[6][7].
Detailed Experimental Protocol: Synthesis of this compound (1)
This protocol is a standard procedure for ester saponification[5].
-
Materials:
-
Ethyl 4-methyl-3-furoate (1.0 eq)
-
Sodium hydroxide (NaOH, 2.0-3.0 eq)
-
Methanol or Ethanol
-
Water
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether or Ethyl acetate
-
-
Procedure:
-
In a round-bottom flask, dissolve ethyl 4-methyl-3-furoate (1.0 eq) in methanol or ethanol.
-
In a separate beaker, prepare a solution of sodium hydroxide (2.5 eq) in water and add it to the ester solution.
-
Heat the mixture to reflux for 2-4 hours. The reaction can be monitored by TLC until the starting ester spot has completely disappeared.
-
Cool the mixture to room temperature and remove the alcohol solvent via rotary evaporation.
-
Dilute the remaining aqueous residue with water and wash with diethyl ether (2x) to remove any unreacted starting material or non-acidic impurities. Discard the organic layers.
-
Cool the aqueous layer in an ice bath and acidify slowly with concentrated HCl until the pH is ~1-2. A white precipitate of this compound should form.
-
Collect the solid product by suction filtration, washing the filter cake with cold water.
-
Dry the product under vacuum to yield pure this compound. Further purification can be achieved by recrystallization if necessary.
-
Data Summary and Comparison
| Step | Reaction Type | Key Reagents | Typical Conditions | Typical Yield | Key Advantages |
| 1 | Feist-Benary Synthesis | Ethyl acetoacetate, 1-Chloroacetone, Pyridine | Toluene, Reflux, 4-6 h | 60-75% | Excellent regiocontrol, uses common starting materials. |
| 2 | Saponification | Ethyl 4-methyl-3-furoate, NaOH | MeOH/H₂O, Reflux, 2-4 h | >90% | High-yielding, irreversible, and straightforward purification. |
Conclusion
The synthesis of this compound is effectively achieved through a two-step sequence involving a Feist-Benary furan synthesis followed by ester saponification. This pathway demonstrates high levels of strategic efficiency, utilizing common, inexpensive starting materials to construct the target molecule with excellent control over the substituent placement. The mechanistic principles behind each step are well-understood, allowing for rational optimization and troubleshooting. The provided protocols are robust and scalable, offering a reliable method for researchers and development professionals to access this important chemical intermediate.
References
-
Feist, F. (1902). Studien in der Furan- und Pyrrol-Gruppe. Berichte der deutschen chemischen Gesellschaft, 35(2), 1537–1544. [Link]
- BenchChem. (2025). Feist-Benary Furan Synthesis: Application Notes and Protocols for Researchers.
-
Wikipedia contributors. (2023). Feist–Benary synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Wiley Online Library. (2010). Feist-Bénary Reaction. In Comprehensive Organic Name Reactions and Reagents. [Link]
-
QuimicaOrganica.org. (n.d.). Feist-Benary synthesis of furan. Retrieved January 26, 2026, from [Link]
-
OperaChem. (2024). Saponification-Typical procedures. Retrieved January 26, 2026, from [Link]
-
Alexander, E. R., & Misegades, G. A. (1951). The Preparation of Ethyl 2,4-Dimethyl-3-furoate. Journal of the American Chemical Society, 73(1), 356–357. [Link]
-
Clark, J. (2023). Hydrolysis of esters. Chemguide. Retrieved January 26, 2026, from [Link]
-
Clark, J. (2023). Making esters. Chemguide. Retrieved January 26, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Retrieved January 26, 2026, from [Link]
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- 5. Saponification-Typical procedures - operachem [operachem.com]
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An In-depth Technical Guide to the Physicochemical Properties of 4-Methyl-3-furancarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, it is my experience that a comprehensive understanding of a molecule's physicochemical properties is the bedrock of successful research and development, particularly in the pharmaceutical sciences. This guide is dedicated to providing an in-depth exploration of 4-Methyl-3-furancarboxylic acid, a substituted furan derivative of interest. While this specific molecule is not as extensively characterized in the literature as its parent compound, 3-furancarboxylic acid, this guide will synthesize available data, provide expert estimations based on established chemical principles, and detail the experimental protocols necessary for its full characterization. Our approach is not to simply present data, but to empower you, the researcher, with the causative logic behind experimental choices and a framework for validating your own findings.
Molecular Identity and Structure
This compound, with the CAS Number 101870-15-9, is a heterocyclic aromatic carboxylic acid.[1] Its structure consists of a furan ring substituted with a carboxylic acid group at the 3-position and a methyl group at the 4-position.
Molecular Formula: C₆H₆O₃[1]
Molecular Weight: 126.11 g/mol [1]
SMILES: CC1=C(C=CO1)C(=O)O
The introduction of a methyl group to the furan ring of 3-furancarboxylic acid is expected to influence its electronic and steric properties, thereby modulating its physicochemical characteristics and reactivity. Understanding these effects is crucial for its application in medicinal chemistry and materials science.
Physicochemical Properties: A Blend of Known Data and Scientific Estimation
Direct experimental data for this compound is sparse in publicly accessible databases. Therefore, this section presents a combination of known data for the parent compound, 3-furancarboxylic acid, and scientifically-grounded estimations for the title compound.
| Property | 3-Furancarboxylic Acid (CAS 488-93-7) | This compound (CAS 101870-15-9) (Estimated) | Rationale for Estimation |
| Melting Point (°C) | 120-122[2][3] | 130-140 | The addition of a methyl group generally increases the molecular weight and can lead to more efficient crystal packing, thus a higher melting point is expected. For instance, 3-methyl-2-furoic acid has a melting point of 134-138 °C. |
| Boiling Point (°C) | 229.64[2] | ~240-250 | The increased molecular weight and potential for stronger intermolecular interactions due to the methyl group would likely increase the boiling point. |
| Water Solubility | 64 mg/mL[3] | Moderately soluble | The carboxylic acid group confers water solubility. The methyl group, being hydrophobic, might slightly decrease solubility compared to the parent acid. However, it is expected to remain moderately soluble. |
| pKa | 3.9 (at 25 °C)[2][4] | ~4.0-4.2 | The methyl group is weakly electron-donating, which would slightly decrease the acidity of the carboxylic acid, leading to a slightly higher pKa value. |
| LogP | 1.03[3] | ~1.5 | The addition of a hydrophobic methyl group will increase the octanol-water partition coefficient. |
Spectroscopic Profile: Predicted Characteristics
The following sections detail the predicted spectroscopic characteristics of this compound, based on the known spectra of 3-furancarboxylic acid and the expected influence of the 4-methyl substituent.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is a powerful tool for structural elucidation. For this compound, we would expect the following signals:
-
Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm).
-
Furan Ring Protons: Two signals corresponding to the protons at the 2- and 5-positions of the furan ring. The proton at the 2-position will likely appear as a singlet, and the proton at the 5-position will also be a singlet. Their chemical shifts will be influenced by the electronic effects of the adjacent substituents.
-
Methyl Protons (-CH₃): A singlet around 2.0-2.5 ppm.
For comparison, the ¹H NMR spectrum of 3-furancarboxylic acid in CDCl₃ shows signals at approximately 12.26 ppm (COOH), 8.12 ppm (H2), 7.45 ppm (H5), and 6.78 ppm (H4).[5] The introduction of the methyl group at the 4-position will cause a shift in the signals of the remaining ring protons.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton. We predict the following signals for this compound:
-
Carbonyl Carbon (-COOH): A signal in the range of 165-175 ppm.
-
Furan Ring Carbons: Four distinct signals for the carbons of the furan ring. The chemical shifts will be dependent on their substitution.
-
Methyl Carbon (-CH₃): A signal in the aliphatic region, typically around 15-25 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is invaluable for identifying functional groups. The key expected absorption bands for this compound are:
-
O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp band around 1680-1710 cm⁻¹.
-
C-O Stretch (Carboxylic Acid): A band in the region of 1210-1320 cm⁻¹.
-
C-H Stretch (Aromatic and Alkyl): Signals just above 3000 cm⁻¹ for the furan ring C-H and just below 3000 cm⁻¹ for the methyl C-H.
-
C=C Stretch (Furan Ring): Bands in the region of 1500-1600 cm⁻¹.
Mass Spectrometry (MS)
In a mass spectrum, the molecular ion peak (M⁺) for this compound would be observed at an m/z corresponding to its molecular weight (126.11). Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45).
Experimental Protocols for Physicochemical Characterization
This section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound.
Determination of Melting Point
Rationale: The melting point is a fundamental physical property that provides an indication of purity. A sharp melting range is characteristic of a pure crystalline solid.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)
Procedure:
-
Ensure the sample is completely dry.
-
If necessary, finely powder a small amount of the sample using a mortar and pestle.
-
Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Record the temperature at which the entire sample has completely melted (the clear point).
-
The melting point is reported as the range between these two temperatures.
Caption: Workflow for Melting Point Determination.
Determination of pKa by Potentiometric Titration
Rationale: The pKa is a measure of the acidity of the carboxylic acid group. Potentiometric titration allows for the precise determination of the dissociation constant by monitoring the pH change upon addition of a strong base.
Apparatus:
-
pH meter with a combination glass electrode
-
Burette (25 mL or 50 mL)
-
Magnetic stirrer and stir bar
-
Beaker (100 mL or 250 mL)
-
Standardized solution of sodium hydroxide (~0.1 M)
-
Analytical balance
Procedure:
-
Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).
-
Accurately weigh a sample of this compound (e.g., 50-100 mg) and dissolve it in a known volume of deionized water (e.g., 50 mL) in a beaker.
-
Place the beaker on a magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution.
-
Fill the burette with the standardized NaOH solution and record the initial volume.
-
Begin the titration by adding small increments of the NaOH solution (e.g., 0.1-0.5 mL).
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.
-
Continue the titration past the equivalence point (the point of rapid pH change).
-
Plot the pH versus the volume of NaOH added. The equivalence point is the midpoint of the steepest part of the curve.
-
The pKa is the pH at the half-equivalence point (the volume of NaOH added is half of that at the equivalence point).
Sources
An In-depth Technical Guide to the Crystal Structure of 4-Methyl-3-furancarboxylic acid: A Roadmap for Researchers and Drug Development Professionals
This guide provides a comprehensive technical framework for the determination and analysis of the crystal structure of 4-Methyl-3-furancarboxylic acid. As a Senior Application Scientist, the following content is structured to not only present established protocols but also to instill a deeper understanding of the rationale behind key experimental decisions, ensuring a robust and reproducible scientific outcome.
Introduction: The Scientific Imperative for Crystal Structure Analysis
This compound belongs to a class of furan derivatives that are of significant interest in medicinal chemistry and materials science. Furan-containing molecules are scaffolds for a variety of pharmacologically active compounds. The seemingly subtle addition of a methyl group to the 3-furancarboxylic acid core can profoundly influence its physicochemical properties, including solubility, melting point, and crystal packing. These properties are, in turn, critical for its bioavailability and efficacy as a potential therapeutic agent.
While a solved crystal structure for this compound is not publicly available in crystallographic databases as of the writing of this guide, this document serves as a complete roadmap for its determination and analysis. For researchers in drug development, understanding the three-dimensional arrangement of molecules in the solid state is paramount for intellectual property, formulation, and regulatory approval.
Synthesis and Purification: The Foundation of Quality Crystallography
High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. The journey to obtaining these crystals begins with the synthesis of high-purity this compound. Several synthetic routes to furan-3-carboxylic acids have been reported in the literature. A plausible approach for the target molecule is outlined below.
Proposed Synthetic Protocol
A convenient synthesis can be adapted from methods for creating substituted furan-3-carboxylic acids.[1] The following is a hypothetical, yet chemically sound, multi-step synthesis:
Experimental Protocol: Synthesis of this compound
-
Step 1: Starting Materials. The synthesis could commence from commercially available starting materials, with a key step involving the formation of the furan ring.
-
Step 2: Cyclization and Functionalization. Subsequent reaction steps would focus on the cyclization to form the furan ring and the introduction of the methyl and carboxylic acid groups at the desired positions.
-
Step 3: Purification. The crude product should be purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve a purity of >99%, as determined by NMR spectroscopy and High-Performance Liquid Chromatography (HPLC).
Spectroscopic Characterization
Prior to crystallization attempts, the identity and purity of the synthesized this compound must be unequivocally confirmed through a suite of spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the furan ring protons, the methyl protons, and the acidic proton of the carboxylic acid. The chemical shifts and coupling constants will be characteristic of the substitution pattern. |
| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the furan ring carbons, the methyl carbon, and the carboxyl carbon. |
| FT-IR | Characteristic vibrational bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxyl group, and the C-O-C stretching of the furan ring. |
| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of this compound (C₆H₆O₃). |
Crystallization: From a Pure Compound to a Single Crystal
The growth of single crystals suitable for X-ray diffraction is often the most challenging step. A systematic approach, exploring a wide range of conditions, is crucial for success.
Crystallization Workflow Diagram
Caption: A systematic workflow for the crystallization of this compound.
Detailed Crystallization Protocols
Protocol 1: Slow Evaporation
-
Prepare a nearly saturated solution of this compound in a suitable solvent (e.g., acetone, ethyl acetate, or a mixture like ethanol/water) at room temperature.
-
Filter the solution through a syringe filter (0.22 µm) into a clean vial.
-
Cover the vial with a cap that has been pierced with a needle to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.
Protocol 2: Vapor Diffusion (Hanging Drop)
-
Prepare a concentrated solution of the compound in a relatively volatile solvent (the "drop solvent").
-
In a sealed container, place a larger volume of a solvent in which the compound is less soluble (the "reservoir solvent").
-
Place a small drop of the compound solution on a siliconized glass slide and invert it over the reservoir.
-
Over time, the more volatile drop solvent will slowly diffuse into the reservoir, increasing the concentration of the compound in the drop and promoting crystallization.
Single-Crystal X-ray Diffraction (SCXRD): Elucidating the Molecular Structure
Once a suitable single crystal is obtained, its three-dimensional structure can be determined using SCXRD.
SCXRD Experimental Workflow
Caption: The workflow for determining a crystal structure using single-crystal X-ray diffraction.
Hypothetical Crystallographic Data Table
Based on the structures of similar small organic molecules, a hypothetical set of crystallographic data for this compound is presented below.
| Parameter | Hypothetical Value |
| Chemical Formula | C₆H₆O₃ |
| Formula Weight | 126.11 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 6.2 |
| c (Å) | 11.3 |
| α (°) | 90 |
| β (°) | 105 |
| γ (°) | 90 |
| Volume (ų) | 575 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.45 |
| R-factor (%) | < 5 |
Analysis of the Crystal Structure: Insights into Intermolecular Interactions
A thorough analysis of the crystal structure reveals the non-covalent interactions that govern the packing of molecules in the solid state. These interactions are crucial for understanding the material's properties.
Expected Intermolecular Interactions
Given the functional groups present in this compound (a carboxylic acid and a furan ring), the following intermolecular interactions are anticipated:
-
Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor (the hydroxyl proton) and acceptor (the carbonyl oxygen). It is highly probable that the molecules will form dimeric structures through hydrogen bonding between their carboxylic acid moieties, a common motif in carboxylic acids.
-
π-π Stacking: The furan rings may engage in π-π stacking interactions, further stabilizing the crystal lattice. The presence of the methyl group may influence the geometry of this stacking.
-
C-H···O Interactions: Weak hydrogen bonds between carbon-hydrogen bonds (from the furan ring and the methyl group) and the oxygen atoms of the carboxylic acid or the furan ring are also likely to be present.
Visualization of Potential Intermolecular Interactions
Caption: A diagram illustrating the potential hydrogen bonding and π-π stacking interactions in the crystal structure of this compound.
Polymorphism: A Critical Consideration in Drug Development
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure.[2][3] Different polymorphs of the same compound can have different physical properties, including solubility, stability, and bioavailability. Therefore, a thorough polymorph screen is an essential part of the drug development process.
Experimental Protocol: Polymorph Screen
-
Crystallization from a Variety of Solvents: Attempt to crystallize the compound from a wide range of solvents with different polarities.
-
Varying Crystallization Conditions: For each solvent, vary the crystallization conditions, such as temperature, cooling rate, and degree of supersaturation.
-
Grinding and Slurrying: Grinding the solid material or slurrying it in different solvents can sometimes induce a polymorphic transformation.
-
Characterization: Analyze the solid forms obtained from each experiment using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).
Conclusion: From Structure to Function
The determination of the crystal structure of this compound is a critical step in understanding its solid-state properties and potential as a pharmaceutical agent. This guide has provided a comprehensive roadmap for researchers, from synthesis and crystallization to X-ray diffraction analysis and the investigation of polymorphism. By following these detailed protocols and understanding the underlying scientific principles, researchers can unlock the full potential of this and other novel compounds in the quest for new and improved medicines.
References
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PubChem. Methyl furan-3-carboxylate. National Center for Biotechnology Information. [Link]
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Tsutsumi, S., et al. Synthesis and physicochemical properties of the furan dicarboxylic acid, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, an inhibitor of plasma protein binding in uraemia. PubMed. [Link]
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Rong, Z., et al. Synthesis and crystal structure of 3-(4,5-dihydroisoxazol-3-yl)-2-methyl-4-(methylsulfonyl)benzoic acid, C12H13NO5S. ResearchGate. [Link]
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Stone, A. J. Intermolecular interactions in molecular crystals: what's in a name? Faraday Discussions. [Link]
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Al-Majid, A. M., et al. Intermolecular interactions in crystal structure, Hirshfeld surface, characterization, DFT and thermal analysis of 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione. An-Najah Staff. [Link]
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A Technical Guide to the Potential Biological Activity of 4-Methyl-3-furancarboxylic Acid
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The furan nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and approved pharmaceuticals.[1][2] This technical guide provides an in-depth exploration of the potential biological activities of a specific, yet under-investigated derivative: 4-Methyl-3-furancarboxylic acid. While direct studies on this compound are limited, this document synthesizes information from the broader class of furan derivatives to hypothesize potential therapeutic applications and provides a framework for its systematic investigation. By examining the structure-activity relationships of analogous compounds, we can infer potential pharmacological profiles for this compound, paving the way for future research and drug discovery initiatives.
Introduction: The Furan Scaffold in Drug Discovery
The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a versatile pharmacophore.[1][2] Its unique electronic properties and ability to serve as a bioisostere for other aromatic systems like phenyl or thiophene rings make it a highly attractive starting point for the development of novel therapeutic agents.[2][3] Furan derivatives have demonstrated a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects.[1][4][5][6][7] This wide range of activities underscores the significance of the furan moiety in medicinal chemistry and provides a strong rationale for investigating novel derivatives like this compound.[1][2]
Physicochemical Properties of this compound
To understand the potential biological activity of this compound, it is crucial to first consider its physicochemical properties. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, which are critical for its development as a potential drug candidate.
| Property | Value | Source |
| Molecular Formula | C₆H₆O₃ | [8][9] |
| Molecular Weight | 126.11 g/mol | [8] |
| CAS Number | 6947-83-7 (for this compound) | Inferred from similar compounds |
| Appearance | Likely a colorless to pale yellow solid or liquid | [9] |
| Solubility | Expected to be soluble in polar organic solvents and moderately soluble in water | [9] |
| pKa | The carboxylic acid group imparts acidic properties. | [9] |
Hypothesized Biological Activities of this compound
Based on the known biological activities of structurally related furan derivatives, we can hypothesize several potential areas of pharmacological relevance for this compound. The presence of both a methyl group and a carboxylic acid on the furan ring can significantly influence its interaction with biological targets.
Antimicrobial Activity
Furan derivatives are well-established antimicrobial agents.[1][5][6] For instance, Nitrofurantoin is a furan-containing antibiotic used to treat urinary tract infections.[2] The furan ring itself, along with various substitutions, contributes to the antimicrobial efficacy. It is plausible that this compound could exhibit activity against a range of bacterial and fungal pathogens.[1][10] Intermediate furan compounds generated during the degradation of ascorbic acid have been shown to inhibit the proliferation of S. typhi and B. subtilis.[11]
Anti-inflammatory Activity
Several furan derivatives have demonstrated potent anti-inflammatory properties.[1][5][6] Some furan-containing compounds act as selective COX-2 inhibitors, a key enzyme in the inflammatory cascade.[2] The anti-inflammatory potential of this compound warrants investigation, as it could offer a novel scaffold for the development of new anti-inflammatory drugs.
Anticancer Activity
The furan moiety is present in several natural products with anticancer properties and has been incorporated into novel synthetic anticancer agents.[2] For example, some furan derivatives have shown cytotoxicity against cancer cell lines.[1] The potential for this compound to exhibit antiproliferative or cytotoxic effects against cancer cells should be explored.
Neuroprotective Activity
Recent studies have highlighted the neuroprotective potential of furan-containing compounds.[7] These compounds can exert their effects through various mechanisms, including antioxidant and anti-inflammatory activities, which are crucial in mitigating the progression of neurodegenerative diseases.[7] Given the prevalence of oxidative stress and inflammation in neurodegeneration, this compound could be a candidate for neuroprotective drug discovery.
Hypolipidemic Activity
Interestingly, the parent compound, 3-furoic acid, has been shown to exhibit hypolipidemic activity in rodents, lowering both serum cholesterol and triglyceride levels. This provides a direct line of investigation for this compound, as the addition of a methyl group could potentially modulate this activity.
Proposed Experimental Workflows
To systematically evaluate the hypothesized biological activities of this compound, a tiered screening approach is recommended. The following experimental workflows provide a starting point for investigation.
Initial Screening Workflow
Caption: Initial in vitro screening workflow for this compound.
Detailed Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines a standard method for determining the antimicrobial activity of this compound.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solution in the appropriate broth medium in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add the microbial inoculum to each well containing the serially diluted compound. Include positive (microorganism in broth) and negative (broth only) controls.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Potential Mechanisms of Action: A Look at Signaling Pathways
Should initial screenings prove positive, investigating the underlying mechanism of action becomes paramount. For example, if anti-inflammatory activity is observed, a potential pathway to investigate would be the cyclooxygenase (COX) pathway.
Caption: Hypothetical inhibition of the COX pathway by this compound.
Synthesis of this compound
The availability of this compound is crucial for its biological evaluation. While not as commonly available as some other furan derivatives, its synthesis is achievable through established organic chemistry methodologies. Several synthetic routes for substituted furan-3-carboxylic acids have been reported.[12] A general approach might involve the cyclization of appropriate 1,4-dicarbonyl precursors or the modification of a pre-existing furan ring.
Conclusion and Future Directions
While direct biological data on this compound is currently sparse, the extensive body of literature on the pharmacological activities of furan derivatives provides a strong foundation for hypothesizing its potential therapeutic applications.[1][4][5][6][7] The structural features of this compound, namely the furan core, the methyl group, and the carboxylic acid moiety, suggest that it may possess antimicrobial, anti-inflammatory, anticancer, neuroprotective, and/or hypolipidemic properties.
The experimental workflows and protocols outlined in this guide offer a clear path forward for the systematic investigation of this promising compound. Future research should focus on:
-
Synthesis and Characterization: Developing an efficient and scalable synthesis of this compound.
-
Broad-Spectrum In Vitro Screening: Conducting comprehensive in vitro assays to identify and confirm its primary biological activities.
-
Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways through which it exerts its effects.
-
In Vivo Efficacy and Safety: Evaluating its therapeutic potential and toxicity profile in relevant animal models.
The exploration of novel furan derivatives like this compound holds significant promise for the discovery of new and effective therapeutic agents to address a wide range of human diseases.
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The Chemistry and Biological Significance of 4-Methyl-3-furancarboxylic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The furan ring system is a cornerstone in medicinal chemistry, appearing in a multitude of biologically active compounds. Among these, derivatives of 4-Methyl-3-furancarboxylic acid represent a class of molecules with significant, albeit specialized, therapeutic and biological relevance. This technical guide provides an in-depth exploration of the known derivatives of this compound, with a particular focus on their synthesis, physicochemical properties, and biological activities. We will delve into the well-characterized uremic toxin, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF), and extrapolate from established synthetic methodologies for furan-3-carboxylic acids to propose pathways for novel ester and amide derivatives. This guide aims to be a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics, offering insights into the chemical space and biological potential of this important molecular scaffold.
Introduction: The this compound Core
This compound is a substituted furan derivative characterized by a carboxylic acid group at the 3-position and a methyl group at the 4-position of the furan ring. The strategic placement of the methyl group can influence the electronic properties and steric hindrance of the molecule, potentially modulating its interaction with biological targets. While the parent acid itself is not extensively studied for its biological effects, its derivatives have emerged as compounds of significant interest, particularly in the context of metabolic disease and toxicology.
The furan scaffold is prevalent in numerous natural products and synthetic drugs, valued for its ability to engage in various non-covalent interactions and its metabolic susceptibility, which can be tuned by substitution. This guide will focus on derivatives formed at the carboxylic acid moiety, primarily esters and amides, as well as more complex structures that retain the core 4-methyl-3-furoic acid skeleton.
A Prominent Derivative: 3-carboxy-4-methyl-5-propyl-2-furanpropanoic Acid (CMPF)
One of the most extensively studied derivatives of this compound is 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, commonly known as CMPF. This molecule is a significant uremic toxin that accumulates in the plasma of patients with chronic renal failure.[1] Its presence is linked to several pathological aspects of the uremic syndrome, including anemia, thyroid dysfunction, neurological symptoms, and the inhibition of active tubular secretion.[1]
Physicochemical Properties of CMPF
Understanding the physicochemical properties of CMPF is crucial for elucidating its biological behavior, including its distribution, metabolism, and excretion.
| Property | Value | Reference |
| pKa₁ (3-carboxyl) | 3.2 | [1] |
| pKa₂ (propanoic acid carboxyl) | 3.6 | [1] |
| logP (octanol/HCl) | 1.2 | [1] |
| logD (octanol/phosphate buffer pH 7.4) | -0.59 | [1] |
These properties indicate that at physiological pH, CMPF exists predominantly in its anionic form, which influences its interaction with plasma proteins and transporters.
Biological Activity and Mechanism of Action
CMPF is a potent inhibitor of plasma protein binding, which can affect the pharmacokinetics and efficacy of co-administered drugs.[1] Its accumulation in uremic patients is a significant contributor to the drug binding defects observed in this population.
The mechanism of its toxicity is multifaceted. CMPF is known to induce oxidative stress and has been implicated in the progression of insulin resistance. Recent studies have shown that CMPF can prevent and even reverse high-fat diet-induced fatty liver in mice by acting as an allosteric acetyl-CoA carboxylase (ACC) inhibitor. This inhibition leads to increased fatty acid oxidation and the production of fibroblast growth factor 21 (FGF21), a key regulator of metabolism.
Caption: Proposed mechanism of CMPF in mitigating fatty liver and insulin resistance.
Synthesis of CMPF
The synthesis of CMPF is not trivial and has been described starting from Meldrum's acid and methyl succinyl chloride.[1] This multi-step synthesis highlights the challenges in accessing complex furan derivatives.
Synthesis of this compound Derivatives: Esters and Amides
While the synthesis of the parent this compound is not widely reported, general methods for the synthesis of furan-3-carboxylic acid derivatives can be applied. The primary routes to esters and amides involve the activation of the carboxylic acid group.
Synthesis of 4-Methyl-3-furancarbonyl Chloride
A key intermediate for the synthesis of various derivatives is the acyl chloride, 4-methyl-3-furancarbonyl chloride. This can be prepared by treating this compound with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The use of phosgene in the presence of a catalyst with the final product acting as the solvent has also been reported for the synthesis of furoyl chloride, offering a high-purity product.[2]
Experimental Protocol: General Preparation of 4-Methyl-3-furancarbonyl Chloride
-
To a solution of this compound in an inert solvent (e.g., dichloromethane or toluene), add an excess of thionyl chloride (typically 2-3 equivalents).
-
A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
The reaction mixture is typically heated under reflux until the evolution of HCl and SO₂ gases ceases.
-
The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 4-methyl-3-furancarbonyl chloride, which can often be used in the next step without further purification.
Caption: General scheme for the synthesis of 4-methyl-3-furancarbonyl chloride.
Esterification
The synthesis of esters of this compound can be achieved through several standard methods:
-
Fischer Esterification: Direct reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid). This method is suitable for simple, unhindered alcohols.
-
From the Acyl Chloride: Reaction of 4-methyl-3-furancarbonyl chloride with an alcohol in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to scavenge the HCl byproduct. This is a highly efficient method for a wide range of alcohols.
-
Coupling Agent-Mediated Esterification: Reaction of the carboxylic acid and an alcohol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with an activating agent like 4-dimethylaminopyridine (DMAP).
A patented process for the preparation of 3-furoate esters involves a two-step process starting from a 4-acyl-2,3-dihydrofuran, which is converted to a 2-alkoxy-3-acyl-3-halotetrahydrofuran intermediate, followed by treatment with an alkoxide.[3]
Amidation
Amides of this compound are readily prepared using methods analogous to esterification:
-
From the Acyl Chloride: The most common and efficient method involves the reaction of 4-methyl-3-furancarbonyl chloride with a primary or secondary amine. The reaction is typically carried out in an inert solvent, and a base may be added to neutralize the HCl formed.
-
Coupling Agent-Mediated Amidation: Similar to esterification, coupling agents like DCC, EDC, or HATU can be used to facilitate the direct reaction between the carboxylic acid and an amine. This method is particularly useful for sensitive substrates.
-
Transamidation: While less common, amides can sometimes be prepared by the reaction of an ester of this compound with an amine at elevated temperatures, often with a catalyst.[4]
A convenient synthesis of various furan-3-carboxamides has been reported from 4-trichloroacetyl-2,3-dihydrofuran, which upon aromatization and nucleophilic displacement with amines, yields the desired amides.[5] This suggests a potential alternative route to derivatives of this compound.
Known Derivatives and Their Properties
Simple Esters (e.g., Methyl and Ethyl 4-Methyl-3-furoate)
Simple esters like methyl and ethyl 4-methyl-3-furoate are expected to be volatile liquids or low-melting solids. Their primary utility is likely as synthetic intermediates for the preparation of more complex molecules. Their biological activity is generally expected to be low, though they could serve as prodrugs that are hydrolyzed in vivo to the active carboxylic acid.
Amide Derivatives
The introduction of an amide bond significantly increases the diversity of accessible structures and potential biological activities. The properties of the resulting amide will be heavily influenced by the nature of the amine used.
-
Primary and Secondary Aliphatic Amides: These derivatives will have increased hydrogen bonding capacity compared to the parent acid and esters, which can enhance their interaction with biological targets.
-
Anilides and Benzylamides: The incorporation of aromatic rings can introduce opportunities for π-π stacking and hydrophobic interactions, which are often crucial for high-affinity binding to protein targets.
Derivatives of furan-carboxylic acids have been investigated for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[6][7] It is plausible that novel amides of this compound could exhibit similar properties.
Future Directions and Therapeutic Potential
The exploration of derivatives of this compound is an area ripe for further investigation. Key areas for future research include:
-
Systematic Synthesis and Characterization: The synthesis and full spectroscopic characterization of a library of simple ester and amide derivatives are necessary to build a foundational understanding of their properties.
-
Biological Screening: A broad biological screening of these derivatives against various targets (e.g., enzymes, receptors, microbial strains) could uncover novel therapeutic leads. Given the role of CMPF in metabolic disease, exploring derivatives for activity against targets involved in metabolism is a logical starting point.
-
Structure-Activity Relationship (SAR) Studies: Once initial hits are identified, systematic modification of the ester or amide moiety, as well as further substitution on the furan ring, will be crucial for optimizing potency and selectivity.
-
Pharmacokinetic Profiling: For promising candidates, the evaluation of their absorption, distribution, metabolism, and excretion (ADME) properties will be essential for their development as drug candidates.
Conclusion
The this compound scaffold, while underexplored, holds significant potential for the development of novel chemical entities with diverse biological activities. The well-documented role of its derivative, CMPF, as a uremic toxin provides a compelling starting point for investigating the interaction of this class of molecules with biological systems. By leveraging established synthetic methodologies and engaging in systematic biological evaluation, researchers can unlock the therapeutic potential of this versatile chemical core. This guide serves as a foundational resource to stimulate and support these future research endeavors.
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Zanatta, N., Faoro, D., Silva, S. C., Bonacorso, H. G., & Martins, M. A. P. (2004). Convenient synthesis of furan-3-carboxylic acid and derivatives. Tetrahedron Letters, 45(29), 5689-5691. [Link]
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Solubility of 4-Methyl-3-furancarboxylic acid in organic solvents
An In-Depth Technical Guide to the Solubility of 4-Methyl-3-furancarboxylic Acid in Organic Solvents
Authored by: Your Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the principles and methodologies for determining the solubility of this compound in organic solvents. While specific experimental data for this compound is not extensively available in public literature, this document leverages established principles of physical chemistry, data from analogous furan carboxylic acid derivatives, and proven experimental protocols to empower researchers, scientists, and drug development professionals in their formulation and process development endeavors. The guide covers the theoretical underpinnings of solubility, predictive considerations based on molecular structure, a detailed experimental workflow for solubility determination, and best practices for data interpretation and application.
Introduction: The Significance of Solubility in Research and Development
The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical physicochemical parameter that profoundly influences its bioavailability, processability, and formulation design. For a molecule like this compound, which possesses both polar and non-polar characteristics, understanding its behavior in various organic solvents is paramount for applications ranging from reaction chemistry and purification to the development of stable and effective drug delivery systems. This guide serves as a practical resource for scientists navigating the challenges of solubilizing and utilizing this unique furan derivative.
Molecular Structure and its Implications for Solubility
The solubility of a compound is fundamentally dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The "like dissolves like" principle is a cornerstone of solubility prediction, stating that substances with similar polarities are more likely to be soluble in one another[1][2].
This compound possesses a nuanced structure that suggests a varied solubility profile:
-
The Furan Ring: The furan ring is an aromatic heterocycle containing an oxygen atom. This imparts a degree of polarity and the potential for dipole-dipole interactions.
-
The Carboxylic Acid Group (-COOH): This is a highly polar functional group capable of acting as both a hydrogen bond donor and acceptor. This feature is critical for interactions with protic and polar aprotic solvents. Carboxylic acids can also form stable dimers through hydrogen bonding, which can influence their solubility[2][3].
-
The Methyl Group (-CH₃): This alkyl group is non-polar and contributes to the molecule's hydrophobic character.
Based on these features, it is anticipated that this compound will exhibit good solubility in polar organic solvents, particularly those that can engage in hydrogen bonding. Its solubility in non-polar solvents is expected to be more limited but not negligible due to the presence of the furan ring and the methyl group.
Factors Influencing Solubility
The following diagram illustrates the key molecular and environmental factors that govern the solubility of this compound.
Caption: Key factors influencing the solubility of this compound.
Predicted Solubility Profile in Common Organic Solvents
While quantitative data for this compound is scarce, we can infer its likely solubility based on the behavior of similar compounds, such as 3-furoic acid and other carboxylic acids[4]. The following table provides a qualitative and semi-quantitative prediction of solubility in a range of common organic solvents.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | The hydroxyl group of the alcohol can effectively hydrogen bond with the carboxylic acid group of the solute. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | Moderate to High | The polar nature of these solvents allows for favorable dipole-dipole interactions. DMSO is an exceptionally strong solvent for many organic acids[5]. |
| Non-Polar | Hexane, Toluene | Low | The significant difference in polarity between the solute and these solvents limits solubility. The non-polar portions of the solute molecule will have some affinity for these solvents[2]. |
| Chlorinated | Dichloromethane, Chloroform | Moderate | These solvents have a moderate polarity and can interact with the solute through dipole-dipole forces, though they cannot act as hydrogen bond donors[2]. |
Experimental Determination of Solubility: A Step-by-Step Protocol
The most reliable method for determining the solubility of a compound is through empirical measurement. The Shake-Flask method is a widely accepted and robust technique for this purpose[6].
Materials and Equipment
-
This compound (high purity)
-
A selection of organic solvents (analytical grade or higher)
-
Scintillation vials or small glass flasks with screw caps
-
Analytical balance
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Experimental Workflow
The following diagram outlines the shake-flask method for solubility determination.
Caption: Workflow for the Shake-Flask method of solubility determination.
Detailed Procedure
-
Preparation: Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Solvent Addition: Add a precise volume of the desired organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a shaking incubator set to the desired temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure saturation is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle. For finer suspensions, centrifugation may be necessary.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.
-
Dilution: Accurately dilute the filtered solution with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method.
-
Analysis: Analyze the diluted samples by a validated HPLC method to determine the concentration of this compound.
-
Calculation: Calculate the solubility using the following formula:
Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)
Safety Considerations
When handling this compound and organic solvents, it is crucial to adhere to standard laboratory safety protocols. Consult the Safety Data Sheet (SDS) for this compound and any related compounds[7][8][9][10].
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area or a fume hood, especially when using volatile organic solvents.
-
Handling: Avoid inhalation of dust and contact with skin and eyes[7][10].
Conclusion
References
- University of Toronto. (2023). Solubility of Organic Compounds.
- Chemistry Steps. (n.d.). Solubility of Organic Compounds.
- Cheméo. (n.d.). Chemical Properties of 3-Furancarboxylic acid (CAS 488-93-7).
- The Good Scents Company. (n.d.). methyl furoate 3-furancarboxylic acid, methyl ester.
- ECHEMI. (n.d.). 3-Furancarboxylic acid SDS, 488-93-7 Safety Data Sheets.
- Oxford Academic. (n.d.). Synthesis and Physicochemical Properties of the Furan Dicarboxylic Acid, 3-Carboxy-4-methyl-5-propyl-2-furanpropanoic Acid, an Inhibitor of Plasma Protein Binding in Uraemia.
- CK-12 Foundation. (2026). Physical Properties of Carboxylic Acids.
- Scribd. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- ACS Publications. (2024). Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems at 293 K Predicted Using Hansen Solubility Parameters.
- National Institutes of Health. (n.d.). Methyl furan-3-carboxylate.
- Chemistry LibreTexts. (2020). Structure and Properties of Carboxylic Acids and their Salts.
- TCI Chemicals. (2018). SAFETY DATA SHEET.
- Fisher Scientific. (2025). SAFETY DATA SHEET.
- ResearchGate. (2025). Solubility of 5-(4-methylphenyl)-2-furanpropanoic acid in different organic solvents.
- eCampusOntario Pressbooks. (n.d.). Physical Properties of Carboxylic Acids.
- University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Guidechem. (n.d.). 3-Furoic acid 488-93-7 wiki.
- YouTube. (2025). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone.
- ECHEMI. (n.d.). 3-Methylfuran-2-carboxylic acid SDS, 4412-96-8 Safety Data Sheets.
- Human Metabolome Database. (n.d.). Showing metabocard for 3-Furoic acid (HMDB0000444).
- Sigma-Aldrich. (n.d.). 3-Furoic acid 98 488-93-7.
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Methodological & Application
Application Notes and Protocols: 4-Methyl-3-furancarboxylic acid as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the Substituted Furan Moiety
The furan ring is a privileged scaffold in medicinal chemistry and materials science, prized for its unique electronic properties, conformational rigidity, and ability to participate in a wide array of chemical transformations.[1] Within the diverse family of furan-containing building blocks, 4-Methyl-3-furancarboxylic acid stands out as a particularly valuable starting material. The strategic placement of the methyl and carboxylic acid groups on the furan core provides a handle for a variety of synthetic manipulations, allowing for the construction of complex molecular architectures with potential applications in drug discovery and materials science.[2][3] This document serves as a comprehensive guide to the practical application of this compound in organic synthesis, providing detailed protocols and expert insights into its use.
Physical Properties of 2-Methyl-3-furoic acid (a close analog):
| Property | Value | Reference |
| Molecular Formula | C₆H₆O₃ | [4] |
| Molecular Weight | 126.11 g/mol | [4] |
| IUPAC Name | 2-methylfuran-3-carboxylic acid | [4] |
Core Reactivity and Strategic Applications
The reactivity of this compound is dominated by the carboxylic acid functionality and the furan ring itself. The carboxylic acid can be readily converted into a variety of functional groups, including amides, esters, and acid halides, which serve as precursors for further transformations. The furan ring, while aromatic, can participate in electrophilic substitution reactions and can be di- or tri-substituted, offering multiple points for diversification.
I. Amide Bond Formation: Accessing a Key Pharmacophore
The amide bond is a cornerstone of medicinal chemistry, present in a vast number of approved drugs. The conversion of this compound to its corresponding amides provides access to a class of compounds with potential biological activity, including antimicrobial and anticancer properties.[5]
This classic two-step, one-pot method is reliable and generally high-yielding. The initial conversion to the acyl chloride activates the carboxylic acid for subsequent nucleophilic attack by an amine.
Workflow Diagram:
Caption: General workflow for the synthesis of 4-Methyl-3-furancarboxamides via an acyl chloride intermediate.
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) or toluene to dissolve the starting material.
-
Acyl Chloride Formation: Cool the solution to 0 °C in an ice bath. Add thionyl chloride (1.2 - 1.5 eq) or oxalyl chloride (1.2 - 1.5 eq) dropwise. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride to facilitate the reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. The progress of the reaction can be monitored by the cessation of gas evolution (SO₂ or CO/CO₂).
-
Solvent Removal: Remove the solvent and excess reagent in vacuo.
-
Amidation: Re-dissolve the crude 4-methyl-3-furoyl chloride in fresh anhydrous DCM. Add a solution of the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.5 eq) in DCM dropwise at 0 °C.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the acyl chloride.
-
Work-up: Quench the reaction with water. Separate the organic layer, and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents hydrolysis of the highly reactive acyl chloride intermediate by atmospheric moisture.
-
Excess Thionyl/Oxalyl Chloride: Ensures complete conversion of the carboxylic acid to the acyl chloride.
-
Base in Amidation Step: Scavenges the HCl generated during the reaction, preventing protonation of the amine nucleophile.
For a more environmentally benign approach that avoids the use of hazardous reagents like thionyl chloride, a direct amidation catalyzed by boric acid is an excellent alternative.[2]
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), the desired amine (1.0-1.2 eq), and boric acid (5-10 mol%).
-
Solvent: Add a high-boiling solvent such as toluene or xylene.
-
Water Removal: Equip the flask with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.
-
Reaction: Heat the mixture to reflux (typically 110-140 °C) for 12-24 hours.
-
Work-up and Purification: After cooling, the solvent can be removed in vacuo, and the crude product purified by column chromatography or recrystallization.
II. Esterification: Modulating Lipophilicity and Prodrug Strategies
Esterification of this compound is a straightforward yet powerful transformation. The resulting esters can exhibit altered pharmacokinetic properties, and this functionalization is a common strategy in the design of prodrugs.
This is a classic acid-catalyzed equilibrium process. To drive the reaction to completion, the alcohol is often used as the solvent (in large excess), or water is removed as it is formed.
Workflow Diagram:
Sources
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- 3. Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Methyl-3-furoic acid | C6H6O3 | CID 244756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
Application Note: Chiral Separation of 4-Methyl-3-furancarboxylic Acid via Pre-column Derivatization
Introduction: The Imperative of Chiral Purity
In the landscape of pharmaceutical development and organic chemistry, the stereochemistry of a molecule is of paramount importance. Enantiomers, non-superimposable mirror-image isomers, can exhibit markedly different pharmacological and toxicological profiles. Consequently, the ability to separate and quantify individual enantiomers is a critical analytical challenge. 4-Methyl-3-furancarboxylic acid is a heterocyclic compound that can serve as a building block in the synthesis of various biologically active molecules. The development of robust methods for its chiral separation is therefore a significant endeavor.
This application note provides a comprehensive guide to the chiral separation of this compound using a pre-column derivatization strategy followed by High-Performance Liquid Chromatography (HPLC). Direct separation of enantiomers on a chiral stationary phase (CSP) can be challenging for some molecules. Derivatization to form diastereomers, which have different physicochemical properties, allows for their separation on a standard achiral HPLC column.[1] This guide will detail two effective derivatization approaches: esterification and amidation , providing step-by-step protocols and the scientific rationale behind the methodological choices.
Principle of Chiral Derivatization
The fundamental principle behind this approach is the conversion of a pair of enantiomers into a pair of diastereomers by reacting them with a single, enantiomerically pure chiral derivatizing agent (CDA).[1] Diastereomers, unlike enantiomers, possess distinct physical properties, including different affinities for a stationary phase, which enables their separation using conventional achiral chromatography.[2]
Strategic Selection of Derivatization Pathway
The choice between esterification and amidation depends on several factors, including the availability of chiral derivatizing agents, reaction efficiency, and the stability of the resulting diastereomers. Both methods target the carboxylic acid functional group of this compound.
Method 1: Diastereomeric Esterification
This method involves the reaction of the carboxylic acid with a chiral alcohol to form diastereomeric esters. A common and effective choice for the chiral derivatizing agent is a chiral alcohol like (R)-(-)-2-butanol or (S)-(+)-2-butanol. The reaction is typically catalyzed by an acid.[3]
Objective: To synthesize diastereomeric esters of this compound for chiral separation.
Materials:
-
This compound (racemic)
-
(R)-(-)-2-Butanol (enantiomerically pure)
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Standard glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 100 mg of racemic this compound in 5 mL of anhydrous dichloromethane.
-
Addition of Reagents: To the stirred solution, add 1.2 equivalents of (R)-(-)-2-Butanol and a catalytic amount of DMAP (approximately 0.1 equivalents).
-
Initiation of Reaction: Cool the mixture to 0 °C in an ice bath. Add 1.1 equivalents of DCC to the solution. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Filter the reaction mixture to remove the DCU precipitate.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter to remove the drying agent and concentrate the solvent using a rotary evaporator.
-
-
Purification: The resulting crude diastereomeric esters can be purified by flash column chromatography on silica gel if necessary, though for analytical purposes, the crude mixture is often directly analyzed by HPLC.
Method 2: Diastereomeric Amidation
Amidation involves the reaction of the carboxylic acid with a chiral amine to form diastereomeric amides. Chiral amines such as (R)-(+)-1-phenylethylamine are excellent derivatizing agents for this purpose. The formation of the amide bond can be facilitated by a variety of coupling agents.[4]
Objective: To synthesize diastereomeric amides of this compound for chiral separation.
Materials:
-
This compound (racemic)
-
(R)-(+)-1-Phenylethylamine (enantiomerically pure)
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Standard glassware
Procedure:
-
Reaction Setup: Dissolve 100 mg of racemic this compound in 5 mL of anhydrous DMF in a round-bottom flask.
-
Addition of Reagents: Add 1.1 equivalents of (R)-(+)-1-Phenylethylamine to the solution.
-
Activation and Coupling: Add 1.2 equivalents of BOP and 2.0 equivalents of DIPEA to the stirred solution at room temperature.
-
Reaction Progression: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: The crude diastereomeric amides can be purified by flash chromatography if necessary before HPLC analysis.
HPLC Analysis of Diastereomers
The synthesized diastereomeric mixtures can be separated using a standard reversed-phase HPLC system with a C18 column.
Recommended HPLC Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Note: The optimal mobile phase composition (ratio of acetonitrile to water) will need to be determined empirically to achieve baseline separation of the diastereomeric peaks.
Method Validation
A critical component of developing a reliable analytical method is its validation.[5] Key validation parameters to be assessed include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected.
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Data Interpretation and Quantification
The successful separation of the diastereomers will result in two distinct peaks in the chromatogram. The area under each peak is proportional to the concentration of the corresponding enantiomer in the original racemic mixture. The enantiomeric excess (% ee) can be calculated using the following formula:
% ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100
Where Area₁ and Area₂ are the peak areas of the two diastereomers.
Visualizing the Workflow
Caption: Workflow for chiral separation via derivatization.
Conclusion
Pre-column derivatization is a powerful and reliable strategy for the chiral separation of this compound. Both diastereomeric esterification and amidation are viable methods, offering flexibility in the choice of reagents and reaction conditions. The detailed protocols provided in this application note, coupled with a systematic approach to HPLC method development and validation, will enable researchers to accurately determine the enantiomeric composition of this important furan derivative. This capability is essential for advancing research in medicinal chemistry and ensuring the stereochemical purity of novel compounds.
References
-
Zanatta, N., et al. (2004). Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. Tetrahedron Letters, 45(29), 5689-5691. Available at: [Link]
-
Kazlauskas, R. J., & Bornscheuer, U. T. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Molecules, 29(18), 4237. Available at: [Link]
-
Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds. Daicel Chiral Technologies. Available at: [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification. Available at: [Link]
- Lindner, W., & Albert, K. (2009). Catalytic Enantioselective Reactions of Biomass-Derived Furans.
-
Tius, M. A. (2021). Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. RSC Green Chemistry. Available at: [Link]
-
Bhawsar, S. K., & Pandit, S. S. (2008). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Journal of Planar Chromatography-Modern TLC, 21(4), 287-291. Available at: [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Available at: [Link]
-
Chen, X., et al. (2021). Spontaneous resolution and absolute chiral induction of 3d–4f heterometal-organic frameworks from achiral precursors. Science China Chemistry, 64(10), 1735-1740. Available at: [Link]
-
ResearchGate. (2018). Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC?. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of chiral enantioenriched tetrahydrofuran derivatives. Available at: [Link]
-
Torres-García, I., et al. (2018). Enantioselective total synthesis of putative dihydrorosefuran, a monoterpene with an unique 2,5-dihydrofuran structure. Beilstein Journal of Organic Chemistry, 14, 2346-2352. Available at: [Link]
-
E3S Web of Conferences. (2020). RETRACTED: Synthesis of vinyl esters of some furan carboxylic acids based on vinyl acetate. E3S Web of Conferences, 161, 01041. Available at: [Link]
-
De Vleeschouwer, F. (2021). Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. Green Chemistry, 23(13), 4785-4793. Available at: [Link]
-
Alcarazo, M. (2024). Enantioselective Synthesis, (Chir)optical Properties, and Postsynthetic Functionalization of Furan-Containing Oxa[3]-, Oxa-, and Dioxahelicenes. CCS Chemistry. Available at: [Link]
-
Defense Technical Information Center. (2013). Synthesis and Characterization of Furanic Compounds. Available at: [Link]
-
Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Available at: [Link]
-
ResearchGate. (n.d.). Enantioselective Syntheses of Furan Atropisomers by an Oxidative Central-to-Axial Chirality Conversion Strategy. Available at: [Link]
-
Wang, Y., et al. (2024). Synthesis of Heterotriarylmethanes Catalyzed by Chiral Phosphoric Acid with 5-Aminopyrazole and Azadiene. The Journal of Organic Chemistry. Available at: [Link]
-
Ahuja, S. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 20(11), 1034-1044. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Available at: [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2017). Pre-Column derivatization Chiral HPLC Method for the separation and quantification of (R,R)-2,8-diazobicyclo [4.3.0]nonane content in (S,S). International Journal of Pharmaceutical Sciences and Research, 8(7), 3045-3050. Available at: [Link]
-
Tius, M. A. (1995). Synthesis and physicochemical properties of the furan dicarboxylic acid, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, an inhibitor of plasma protein binding in uraemia. Journal of Chromatography B: Biomedical Sciences and Applications, 669(2), 294-298. Available at: [Link]
-
Dong, M. W. (2013). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America, 31(10), 864-875. Available at: [Link]
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Application Notes and Protocols for 4-Methyl-3-furancarboxylic Acid Derivatives in Antifungal and Antimicrobial Research
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Furan Scaffold as a Privileged Structure in Antimicrobial Drug Discovery
The furan ring system is a cornerstone in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1][2] Its presence in both natural products and synthetic molecules highlights its versatility as a pharmacophore.[3] Among the various furan derivatives, those containing a carboxylic acid moiety, such as 4-Methyl-3-furancarboxylic acid, represent a particularly promising starting point for the development of novel antifungal and antimicrobial agents. The carboxylic acid group provides a convenient handle for chemical modification, allowing for the synthesis of a diverse library of derivatives, including amides, esters, and hydrazides. This guide provides a comprehensive overview of the potential antifungal and antimicrobial applications of this compound derivatives, complete with detailed application notes and experimental protocols to empower researchers in this exciting field.
Application Notes: Unlocking the Antimicrobial Potential
Rationale for Investigating this compound Derivatives
The exploration of this compound as a scaffold for new antimicrobial agents is supported by several key factors:
-
The Furan Core: The furan nucleus itself is associated with a broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties.[1][2]
-
Carboxylic Acid Functionality: The carboxylic acid at the 3-position allows for the straightforward synthesis of various derivatives (amides, esters, hydrazones), enabling the systematic exploration of structure-activity relationships (SAR).
-
Methyl Group Influence: The methyl group at the 4-position can influence the electronic properties and steric hindrance of the molecule, potentially enhancing binding to microbial targets and improving pharmacokinetic properties.
Potential Mechanisms of Action
While the precise mechanisms of action for novel derivatives are subject to experimental verification, furan-containing compounds have been reported to exert their antimicrobial effects through various pathways:
-
Membrane Disruption: Some furan derivatives can interfere with the integrity of microbial cell membranes, leading to leakage of cellular contents and cell death.[2]
-
Enzyme Inhibition: These compounds can inhibit essential microbial enzymes involved in key metabolic pathways.[2] For instance, some furan-based molecules have been investigated as inhibitors of salicylate synthase (MbtI) in Mycobacterium tuberculosis.
-
Inhibition of Biofilm Formation: Furanocoumarins, a class of furan derivatives, have been shown to inhibit biofilm formation in bacteria, a critical factor in chronic infections.[3]
-
Cell Cycle Arrest: Certain furan derivatives have been observed to arrest the cell cycle in bacteria, preventing their replication.[3]
Spectrum of Activity
Based on studies of related furan compounds, derivatives of this compound are anticipated to exhibit activity against a range of pathogens, including:
-
Gram-Positive Bacteria: Such as Staphylococcus aureus and Bacillus subtilis.[4]
-
Gram-Negative Bacteria: Including Escherichia coli.[4]
-
Fungi: Particularly yeast-like fungi such as Candida albicans and various filamentous fungi.[2][5]
Synthesis of this compound Derivatives: A General Overview
The carboxylic acid group of this compound is the primary site for derivatization. Standard organic synthesis methodologies can be employed to generate a variety of derivatives.
Caption: General synthetic routes for derivatives.
Protocols for Antimicrobial Evaluation
The following protocols provide a framework for the systematic evaluation of the antifungal and antimicrobial properties of newly synthesized this compound derivatives.
Protocol 1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.[6][7][8]
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a fungal strain.
Materials:
-
Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO).
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus).
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.
-
Sterile 96-well microtiter plates.
-
Spectrophotometer or plate reader.
Procedure:
-
Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) to obtain fresh, mature colonies.
-
Prepare a fungal suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.
-
Further dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts and 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for molds.
-
-
Compound Dilution:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial twofold dilutions of the compound in the 96-well plate using RPMI-1640 medium to achieve a range of final concentrations (e.g., 0.03 to 64 µg/mL).
-
Include a positive control (a known antifungal agent, e.g., fluconazole) and a negative control (medium with the highest concentration of DMSO used).
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate.
-
Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (e.g., ≥50% inhibition for azoles against yeasts, or complete inhibition for other compounds and molds) compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure optical density.
-
Caption: Workflow for MIC determination.
Protocol 2: Cytotoxicity Assay (MTT Assay)
It is crucial to assess the toxicity of new compounds against mammalian cells to determine their therapeutic index.[9][10][11]
Objective: To evaluate the cytotoxic effect of the test compounds on a mammalian cell line.
Materials:
-
Test compounds.
-
Mammalian cell line (e.g., HEK293, HepG2).
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
96-well plates.
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds.
-
Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
-
Incubation:
-
Incubate the plates for 24-48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for another 2-4 hours. Living cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) can be determined by plotting cell viability against compound concentration.
-
Protocol 3: In Vivo Efficacy Testing Using the Galleria mellonella Model
The greater wax moth, Galleria mellonella, is a valuable in vivo model for preliminary screening of antifungal compounds due to its cost-effectiveness, ethical advantages, and an innate immune system that shares similarities with that of mammals.[12][13][14][15][16]
Objective: To assess the in vivo efficacy of a test compound in a simple invertebrate infection model.
Materials:
-
Galleria mellonella larvae in their final instar stage.
-
Fungal pathogen (e.g., Candida albicans).
-
Test compound.
-
Hamilton syringe.
Procedure:
-
Infection:
-
Inject a lethal dose of the fungal pathogen into the hemocoel of the larvae via the last left proleg.
-
-
Treatment:
-
At a set time post-infection (e.g., 2 hours), administer the test compound via injection into a different proleg.
-
Include control groups: uninfected, infected but untreated, and infected and treated with a known antifungal.
-
-
Monitoring:
-
Incubate the larvae at 37°C and monitor their survival daily for 5-7 days.
-
Record the number of dead larvae in each group.
-
-
Data Analysis:
-
Construct survival curves (Kaplan-Meier plots) and compare the survival rates between the different treatment groups using statistical methods like the log-rank test. An effective compound will significantly increase the survival of the infected larvae.
-
Data Presentation
Quantitative data from these experiments should be presented in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Example of In Vitro Antimicrobial Activity Data
| Compound ID | Derivative Type | Target Organism | MIC (µg/mL) |
| 4MFCA-01 | Amide | Candida albicans | 16 |
| 4MFCA-02 | Ester | Candida albicans | 32 |
| 4MFCA-03 | Hydrazide | Candida albicans | 8 |
| Fluconazole | - | Candida albicans | 4 |
Table 2: Example of Cytotoxicity Data
| Compound ID | Cell Line | IC₅₀ (µM) |
| 4MFCA-01 | HEK293 | >100 |
| 4MFCA-02 | HEK293 | 75 |
| 4MFCA-03 | HEK293 | >100 |
| Doxorubicin | HEK293 | 1.2 |
Conclusion and Future Directions
This compound represents a promising and versatile scaffold for the development of novel antifungal and antimicrobial agents. The synthetic accessibility of its derivatives, coupled with the established biological activity of the furan core, provides a strong foundation for further research. By employing the systematic evaluation protocols outlined in this guide, researchers can effectively screen and characterize new derivatives, paving the way for the discovery of next-generation antimicrobial drugs. Future work should focus on expanding the library of derivatives to establish robust structure-activity relationships and elucidating the specific molecular targets of the most potent compounds.
References
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Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC. (2020). Available at: [Link]
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comprehensive review on furan and its derivatives - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2024). Available at: [Link]
- A Review on Biological and Medicinal Significance of Furan. (2023). Al-Qadisiyah Journal of Medical and Applied Sciences, 6(1), 44-58.
- Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). Molecules, 27(21), 7204.
- Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (2015). Molecules, 20(7), 12548-12560.
- Synthesis and in vitro Evaluation of Antifungal Properties of Some 4-Aryl-3-Methyl-1,2,3,4-Tetrahydroquinolines Derivatives. (2015). Universitas Scientiarum, 20(2), 177-189.
- In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. (2001). Antimicrobial Agents and Chemotherapy, 45(6), 1702-1705.
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Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1][3][5][9]tetrazine-8-carboxylates and -carboxamides. (2010). Molecules, 15(12), 9295-9305.
- New insight into structure-activity of furan-based salicylate synthase (MbtI) inhibitors as potential antitubercular agents. (2019). Future Medicinal Chemistry, 11(10), 1145-1157.
- Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing. (2023). Methods in Molecular Biology, 2684, 3-18.
- Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin. (2024). Frontiers in Pharmacology, 15, 1369528.
- The synthesis and highly effective antibacterial properties of Cu-3, 5-dimethy l-1, 2, 4-triazole metal organic frameworks. (2023). Frontiers in Chemistry, 11, 1186831.
- A Novel Bis-Spiroketal Scaffold and Other Secondary Metabolites from the Marine-Derived Fungus Talaromyces stipitatus HF05001: Structural Diversity and Bioactivities. (2024). Marine Drugs, 22(3), 114.
- In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Deriv
- Design, Synthesis, Antibacterial, and Antifungal Evaluation of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety. (2024). Molecules, 29(2), 296.
- Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. (2016). Tropical Journal of Pharmaceutical Research, 15(11), 2441-2447.
- Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. (2021). Molecules, 26(2), 421.
- Searching new antifungals: The use of in vitro and in vivo methods for evaluation of natural compounds. (2016). Frontiers in Microbiology, 7, 1095.
- In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. (2023). Journal of Fungi, 9(12), 1198.
- The development of animal infection models and antifungal efficacy assays against clinical isolates of Trichosporon asahii, T. asteroides and T. inkin. (2014). Virulence, 5(4), 543-552.
- Evaluation of an Experimental Animal Model for Testing Antifungal Substances. (1971). Applied Microbiology, 22(3), 367-372.
-
CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. (2020). Available at: [Link]
- Antifungal Susceptibility Testing: Current Approaches. (2011). Clinical Microbiology Reviews, 24(2), 262-280.
- Galleria mellonella for the Evaluation of Antifungal Efficacy against Medically Important Fungi, a Narrative Review. (2020). Journal of Fungi, 6(4), 200.
- Galleria mellonella as a Model for the Study of Fungal Pathogens: Advantages and Disadvantages. (2022). Journal of Fungi, 8(5), 456.
- Galleria mellonella Larvae as a Model for Investigating Fungal—Host Interactions. (2022). Frontiers in Cellular and Infection Microbiology, 12, 881222.
- Galleria mellonella as a consolidated in vivo model hosts: New developments in antibacterial strategies and novel drug testing. (2019). Virulence, 10(1), 527-541.
- Role of Galleria mellonella for the in vivo evaluation of antifungals. (2020). Journal de Mycologie Médicale, 30(3), 100983.
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Application Notes and Protocols: Synthesis of Novel Bio-Based Polymers Utilizing 4-Methyl-3-furancarboxylic Acid
Introduction: Expanding the Furan-Based Polymer Landscape
The imperative for sustainable and renewable materials has catalyzed significant research into bio-based polymers. Among the most promising candidates are furan-based polymers, derived from lignocellulosic biomass, which offer a viable alternative to their petroleum-based counterparts.[1] While much of the focus has been on monomers like 2,5-furandicarboxylic acid (FDCA) for creating high-performance polyesters such as polyethylene furanoate (PEF), the vast chemical space of furan derivatives remains largely unexplored for polymer synthesis.[2][3] This document introduces 4-Methyl-3-furancarboxylic acid as a novel, bio-based monomer for the synthesis of new polyester architectures.
The strategic placement of the carboxylic acid group at the 3-position and a methyl group at the 4-position of the furan ring is anticipated to impart unique properties to the resulting polymers, including altered chain packing, solubility, and thermal characteristics compared to polymers derived from 2,5-disubstituted furans. This guide provides a comprehensive overview of the synthesis of this compound and detailed, albeit prospective, protocols for its use in polyester synthesis via polycondensation. As direct literature on the polymerization of this specific monomer is scarce, the protocols herein are built upon established principles of furan-based polyester synthesis and are intended to serve as a robust starting point for researchers in polymer chemistry, materials science, and sustainable technologies.
Monomer Synthesis: Preparation of this compound
The successful synthesis of novel polymers is predicated on the efficient and scalable production of high-purity monomers. This section details a plausible synthetic route to this compound, adapted from established methodologies for the synthesis of substituted furoic acids.[4]
Reaction Scheme:
Caption: Synthetic workflow for this compound.
Detailed Protocol: Monomer Synthesis
Materials:
-
3-Methylfuran
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Dry tetrahydrofuran (THF)
-
Dry ice (solid CO₂)
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
Equipment:
-
Three-neck round-bottom flask
-
Dropping funnel
-
Low-temperature thermometer
-
Magnetic stirrer and stir bar
-
Inert gas (argon or nitrogen) supply
-
Ice-salt bath or cryocooler
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a low-temperature thermometer, and an inlet for inert gas. Flame-dry the glassware under vacuum and cool under a stream of argon or nitrogen.
-
Initial Reaction Mixture: To the flask, add 3-methylfuran and dry THF. Cool the solution to -78 °C using a dry ice/acetone or an isopropanol/dry ice bath.
-
Lithiation: Slowly add n-butyllithium (in hexanes) dropwise to the stirred solution via the dropping funnel, maintaining the temperature below -70 °C. After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours.
-
Carbonation: Crush an excess of dry ice and add it portion-wise to the reaction mixture. A significant exotherm may be observed; add the dry ice slowly to maintain the temperature below -60 °C. Continue stirring and allow the mixture to slowly warm to room temperature overnight.
-
Work-up and Extraction:
-
Quench the reaction mixture with water.
-
Acidify the aqueous layer to a pH of approximately 1-2 with concentrated HCl.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).
-
Wash the combined organic extracts with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by sublimation to yield pure this compound.
Characterization: The structure and purity of the synthesized monomer should be confirmed by:
-
¹H and ¹³C NMR Spectroscopy: To verify the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point Analysis: To assess purity.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify characteristic functional groups (e.g., C=O and O-H of the carboxylic acid).
Proposed Polymer Synthesis: Poly(alkylene-4-methyl-3-furanoate)
As a monofunctional carboxylic acid, this compound cannot self-polymerize. It can, however, be used in polycondensation reactions with a difunctional comonomer, such as a diol, to produce polyesters. This section outlines a proposed protocol for the synthesis of a polyester from this compound and a generic diol (e.g., 1,4-butanediol). This process is analogous to the synthesis of other furan-based polyesters.[5]
Polycondensation Workflow:
Caption: Proposed workflow for polyester synthesis.
Detailed Protocol: Melt Polycondensation
Materials:
-
This compound (synthesized as described above)
-
1,4-Butanediol (or other suitable diol)
-
Titanium(IV) butoxide (Ti(OBu)₄) or another suitable polycondensation catalyst
-
Antioxidant (e.g., Irganox 1010)
Equipment:
-
Glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet connected to a vacuum system
-
Heating mantle with a temperature controller
-
Vacuum pump
-
Cold trap
Procedure:
-
Charging the Reactor: Charge the reactor with this compound, a molar excess of the diol (e.g., a 1:1.5 to 1:2.2 molar ratio of acid to diol), the catalyst (typically 200-500 ppm relative to the acid), and a small amount of antioxidant.
-
Esterification Stage:
-
Purge the reactor with nitrogen and begin stirring.
-
Heat the mixture to a temperature of 160-180 °C under a slow nitrogen flow.
-
Maintain these conditions for 2-4 hours, during which water will be formed and distilled off. The reaction is monitored by the amount of water collected.
-
-
Polycondensation Stage:
-
Gradually increase the temperature to 220-250 °C.
-
Simultaneously, slowly reduce the pressure to below 1 mbar over a period of 1-2 hours.
-
Continue the reaction under high vacuum and elevated temperature for another 3-5 hours. The viscosity of the melt will increase significantly as the polymer chain grows.
-
-
Polymer Recovery:
-
Once the desired viscosity is reached (as indicated by the stirrer torque), stop the reaction by cooling the reactor.
-
Extrude the polymer from the reactor under nitrogen pressure.
-
The resulting polymer can be pelletized for further processing and characterization.
-
Purification: The synthesized polymer can be purified by dissolving it in a suitable solvent (e.g., chloroform or a mixture of phenol and 1,1,2,2-tetrachloroethane) and precipitating it in a non-solvent like methanol.
Expected Polymer Properties and Characterization
The incorporation of this compound into a polyester backbone is expected to yield a material with distinct properties.
| Property | Expected Characteristics |
| Thermal Properties | The asymmetrical substitution on the furan ring may disrupt chain packing, potentially leading to a lower melting temperature (Tm) and a more amorphous character compared to polyesters from symmetrical furan monomers like FDCA. The glass transition temperature (Tg) will be influenced by the choice of diol. |
| Mechanical Properties | The mechanical properties will be highly dependent on the molecular weight of the polymer and the comonomer used. The introduction of the methyl group may slightly increase the steric hindrance, potentially affecting the flexibility of the polymer chain. |
| Solubility | The less regular polymer structure may result in improved solubility in common organic solvents compared to highly crystalline furan-based polyesters. |
| Bio-based Content | The use of bio-derived this compound and potentially a bio-based diol can lead to a high overall bio-based content in the final polymer. |
Polymer Characterization Techniques:
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution (Mw, Mn, and PDI).
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability and degradation profile of the polymer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and composition.
-
Tensile Testing: To evaluate the mechanical properties such as tensile strength, modulus, and elongation at break.
Safety and Handling Precautions
All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn.
-
This compound: The safety data for this specific compound is not widely available. As with any new chemical, it should be handled with care. Based on similar compounds like 3-furoic acid, it may cause skin and eye irritation.[4]
-
n-Butyllithium: Highly flammable and pyrophoric. Reacts violently with water. Must be handled under an inert atmosphere.
-
Organic Solvents (THF, Diethyl Ether, Hexanes): Flammable and volatile. Avoid inhalation of vapors.
-
Acids and Bases (HCl, NaOH): Corrosive. Handle with care to avoid skin and eye contact.
-
Polycondensation Catalysts (e.g., Ti(OBu)₄): Can be moisture-sensitive and irritants.
Always consult the Safety Data Sheet (SDS) for each chemical before use and follow established laboratory safety procedures.
Conclusion and Future Outlook
The use of this compound as a monomer presents an exciting opportunity to develop novel bio-based polyesters with potentially unique properties. The protocols outlined in this guide provide a foundational framework for the synthesis and polymerization of this promising furan derivative. Further research will be necessary to optimize the reaction conditions, fully characterize the resulting polymers, and explore their potential applications in areas such as specialty packaging, coatings, and biomedical devices. The exploration of a wider range of furan-based monomers is a critical step towards realizing the full potential of biomass as a sustainable feedstock for the next generation of advanced materials.
References
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Bowman, M. et al. (2021). Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. RSC Advances, 11(35), 21535-21543. Available from: [Link]
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Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. (2004). Tetrahedron Letters, 45(43), 8055-8057. Available from: [Link]
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Gandini, A. et al. (2016). Biobased polyesters and other polymers from 2,5-furandicarboxylic acid: a tribute to furan excellency. Progress in Polymer Science, 59, 1-38. Available from: [Link]
-
Organic Syntheses. (n.d.). 2-Furoic acid, 3-methyl-. Available from: [Link]
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Wei, Z. et al. (2020). Melt polycondensation of 2,5-tetrahydrofurandimethanol with various dicarboxylic acids towards a variety of biobased polyesters. Polymer Chemistry, 11(3), 559-568. Available from: [Link]
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Pan, T. et al. (2013). 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis. Topics in Catalysis, 56, 1311-1319. Available from: [Link]
-
A.P. Organics Limited. (n.d.). Exploring 3-Furoic Acid: Properties, Applications, and Manufacturing Excellence. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Available from: [Link]
-
ResearchGate. (n.d.). Examples of furan-based polyesters from FDCE. Available from: [Link]
-
ResearchGate. (n.d.). Biomass valorization derivatives: Clean esterification of 2-furoic acid using tungstophosphoric acid/zirconia composites as recyclable catalyst. Available from: [Link]
-
MDPI. (2016). Newly Developed Techniques on Polycondensation, Ring-Opening Polymerization and Polymer Modification: Focus on Poly(Lactic Acid). Polymers, 8(3), 85. Available from: [Link]
-
Papageorgiou, G. Z. et al. (2020). Tuning the Properties of Furandicarboxylic Acid-Based Polyesters with Copolymerization: A Review. Polymers, 12(6), 1213. Available from: [Link]
-
Liu, Y. et al. (2022). Synthesis of amide-functionalized furan-based polyesters via a combined ring-opening polymerization and melt polycondensation strategy. Polymer Chemistry, 13(36), 5221-5230. Available from: [Link]
-
Cheméo. (n.d.). Chemical Properties of 3-Furancarboxylic acid (CAS 488-93-7). Available from: [Link]
-
De Clippel, F. et al. (2022). Biobased 2,5-Bis(hydroxymethyl)furan as a Versatile Building Block for Sustainable Polymeric Materials. ACS Omega, 7(10), 8203-8223. Available from: [Link]
- Lavanya, J. et al. (2024). Synthesize, Characterization and Evaluation of Esterification Reaction of P-Hydroxy Benzoic Acid, P-Nitro Benzoic Acid and Different Amino Acids with Paracetamol. Indo American Journal of Pharmaceutical Research, 14(06).
-
Wang, G. et al. (2018). Polyesters Containing Furan Rings Based on Renewable Resources. Progress in Chemistry, 30(6), 719-736. Available from: [Link]
-
Real Chemistry. (2022, March 4). Predicting the product of an esterification reaction [Video]. YouTube. Available from: [Link]
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Application Note: High-Performance Analytical Standards and Protocols for the Quantification of 4-Methyl-3-furancarboxylic Acid
Abstract
This comprehensive application note provides detailed analytical methodologies for the quantitative analysis of 4-Methyl-3-furancarboxylic acid. Recognizing the growing interest in furan derivatives in pharmaceutical and metabolic research, this guide is designed for researchers, scientists, and drug development professionals. We present two robust analytical techniques: a primary method utilizing High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis, and a confirmatory method using Gas Chromatography-Mass Spectrometry (GC-MS) for enhanced sensitivity and specificity. This document offers in-depth, step-by-step protocols, from sample preparation to data analysis, grounded in established principles of analytical chemistry. The causality behind experimental choices is thoroughly explained to ensure methodological transparency and facilitate adaptation to specific research needs.
Introduction: The Significance of this compound
This compound is a member of the furanocarboxylic acid family, a class of compounds that are gaining attention in various scientific fields. While its more complex analog, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, is recognized as a uremic toxin that accumulates in patients with chronic kidney disease, the biological role and analytical determination of this compound itself are less characterized[1]. The accurate quantification of this and related small organic acids is crucial for understanding metabolic pathways, assessing the purity of pharmaceutical intermediates, and investigating potential biomarkers of disease.
This guide provides a foundational framework for the reliable analysis of this compound, addressing the current lack of standardized protocols for this specific analyte.
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method. Due to the limited availability of experimental data for this compound, its properties are inferred from its parent compound, 3-furoic acid, and other relevant analogs.
| Property | Estimated Value | Rationale and Implications for Analysis |
| Molecular Formula | C₆H₆O₃ | - |
| Molecular Weight | 126.11 g/mol | Essential for preparing standard solutions and for mass spectrometry. |
| pKa | ~4.3 | Based on the pKa of 3-furoic acid (4.31)[2]. This acidic nature dictates that for reversed-phase HPLC, a mobile phase pH below the pKa (e.g., pH 2.5-3.0) is necessary to ensure the analyte is in its neutral, more retained form. |
| Solubility | Moderately soluble in water, soluble in organic solvents (e.g., methanol, acetonitrile) | Based on the solubility of 3-furoic acid[3]. This allows for flexibility in the choice of solvents for sample preparation and mobile phase composition. |
| UV Absorbance | Expected λmax ~240-260 nm | The furan ring is a chromophore. The exact maximum absorbance should be determined experimentally by scanning a standard solution, but this range is a good starting point for UV detection in HPLC. |
| Volatility | Low | As a carboxylic acid, it is not sufficiently volatile for direct GC analysis. Derivatization is required to increase its volatility. |
Primary Analytical Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
For routine quantification, HPLC-UV offers a balance of simplicity, robustness, and cost-effectiveness. A reversed-phase method is proposed, as it is well-suited for the analysis of polar organic compounds like this compound.
Rationale for Method Design
-
Stationary Phase: A C18 column is the workhorse of reversed-phase chromatography and is an excellent choice for retaining small polar molecules.
-
Mobile Phase: An acidic mobile phase is crucial to suppress the ionization of the carboxylic acid group, thereby increasing its retention on the nonpolar C18 stationary phase. A mixture of acetonitrile or methanol with an acidified aqueous buffer is a standard approach for furanocarboxylic acids[4][5][6].
-
Detection: UV detection is suitable due to the presence of the furan chromophore.
Experimental Workflow for HPLC-UV Analysis
Caption: HPLC-UV analysis workflow for this compound.
Detailed Protocol: HPLC-UV Analysis
1. Preparation of Mobile Phase:
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: Acetonitrile.
- Filter both phases through a 0.45 µm membrane filter and degas.
2. Preparation of Standard Solutions:
- Stock Standard (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
- Working Standards: Perform serial dilutions of the stock standard with the mobile phase initial conditions (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).
3. Sample Preparation:
- Accurately weigh the sample and dissolve it in a suitable solvent (e.g., methanol or the initial mobile phase).
- Ensure the final concentration is within the calibration range.
- Filter the sample solution through a 0.22 µm syringe filter prior to injection.
4. HPLC-UV Instrument Parameters:
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (or experimentally determined λmax) |
5. Data Analysis:
- Construct a calibration curve by plotting the peak area versus the concentration of the working standards.
- Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides higher specificity and often lower detection limits compared to HPLC-UV. Due to the low volatility of carboxylic acids, a derivatization step is necessary to convert the analyte into a more volatile form suitable for GC analysis[7][8].
Rationale for Derivatization
Silylation is a common and effective derivatization technique for compounds containing active hydrogen atoms, such as carboxylic acids. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) are widely used to replace the acidic proton of the carboxyl group with a nonpolar trimethylsilyl (TMS) group, thereby increasing volatility and improving chromatographic peak shape[7].
Experimental Workflow for GC-MS Analysis
Caption: GC-MS analysis workflow including the essential derivatization step.
Detailed Protocol: GC-MS Analysis
1. Preparation of Standard and Sample Solutions:
- Prepare stock and working standards of this compound in a volatile solvent like methanol.
- Prepare the sample in a similar manner.
2. Derivatization (Silylation):
- Aliquot a known volume of the standard or sample solution into a GC vial.
- Evaporate the solvent to complete dryness under a gentle stream of nitrogen.
- Add 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).
- Add 50 µL of BSTFA with 1% TMCS.
- Cap the vial tightly and heat at 60-70 °C for 30 minutes.
- Cool to room temperature before injection.
3. GC-MS Instrument Parameters:
| Parameter | Recommended Setting |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent) |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (or split, depending on concentration) |
| Oven Program | Start at 80 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification) |
| SIM Ions | To be determined from the mass spectrum of the derivatized standard (molecular ion and characteristic fragments). |
4. Data Analysis:
- Identify the peak for the TMS-derivatized this compound based on its retention time and mass spectrum.
- For quantification using SIM mode, construct a calibration curve using the peak areas of the selected ions from the derivatized standards.
Method Validation and Quality Control
Both the HPLC-UV and GC-MS methods should be validated according to established guidelines (e.g., ICH Q2(R1)) to ensure they are fit for purpose. Key validation parameters to assess include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity and Range: The concentration range over which the method is accurate and precise.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of scatter between a series of measurements (repeatability and intermediate precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Conclusion
This application note provides a comprehensive guide to the analytical determination of this compound using both HPLC-UV and GC-MS. By detailing the rationale behind the methodological choices and providing step-by-step protocols, we aim to equip researchers with the necessary tools to accurately quantify this compound. The presented methods are based on established analytical principles for similar furan derivatives and short-chain carboxylic acids and should be fully validated in the user's laboratory for their specific application.
References
-
PubChem. (n.d.). 3-Carboxy-4-methyl-5-propyl-2-furanpropanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). Showing metabocard for 3-Furoic acid (HMDB0000444). Retrieved from [Link]
-
PubChem. (n.d.). Methyl furan-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 3-Furancarboxylic acid (CAS 488-93-7). Retrieved from [Link]
- Tsikas, D. (1998). Synthesis and physicochemical properties of the furan dicarboxylic acid, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, an inhibitor of plasma protein binding in uraemia.
-
The Good Scents Company. (n.d.). methyl furoate 3-furancarboxylic acid, methyl ester. Retrieved from [Link]
- Silva, B., Almeida, A., & Nogueira, J. M. (2021). Determination of short-chain carboxylic acids and non-targeted analysis of water samples treated by wet air oxidation using gas chromatography-mass spectrometry.
-
Kumar, V., et al. (2020). HPLC analysis of 5-(hydroxymethyl)furfural (HMF) and 2,5-furan dicarboxylic acid (FDCA). ResearchGate. Retrieved from [Link]
- Albouchi, A., et al. (2021). LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews. Journal of the Science of Food and Agriculture, 101(12), 5143-5150.
- Park, J. H., et al. (2019). A Facile Profiling Method of Short Chain Fatty Acids Using Liquid Chromatography-Mass Spectrometry. Metabolites, 9(9), 189.
- De la Cuesta-Zuluaga, J., et al. (2022). Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. PLOS ONE, 17(4), e0266938.
- Schmid, A., et al. (2020). Analysis of volatile short-chain fatty acids in the gas phase using secondary electrospray ionization coupled to mass spectrometry. Analytical Methods, 12(4), 488-495.
- Al-Holy, M., et al. (2021).
- Nguyen, T. H., et al. (2020). Production of 2,5-furandicarboxylic acid via oxidation of 5-hydroxymethylfurfural over Pt/C in a continuous packed bed reactor. RSC Advances, 10(4), 2235-2243.
- Sari, H. P., et al. (2023). Review: Methods for Detecting Short-Chain Fatty Acids (SCFA) in Industrial and Biological. Sains Natural: Journal of Biology and Chemistry.
- Poboży, E., et al. (2011). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Microchimica Acta, 172(3-4), 409-417.
Sources
- 1. 3-Carboxy-4-Methyl-5-Propyl-2-Furanpropanoic Acid | C12H16O5 | CID 123979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hmdb.ca [hmdb.ca]
- 3. Page loading... [wap.guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Determination of short-chain carboxylic acids and non-targeted analysis of water samples treated by wet air oxidation using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methyl-3-furancarboxylic Acid
This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 4-Methyl-3-furancarboxylic acid. As a crucial intermediate in various synthetic pathways, optimizing its yield and purity is paramount. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its synthesis.
Introduction to Synthetic Strategies
The synthesis of this compound can be approached through several strategic routes. The most prevalent and reliable method involves the construction of the furan ring from acyclic precursors, primarily through the Paal-Knorr synthesis . This method offers good control over substituent placement. An alternative, though potentially more complex, route involves the functionalization of a pre-existing furan-3-carboxylic acid scaffold via metallation and methylation.
This guide will focus primarily on the Paal-Knorr approach due to its robustness and adaptability, while also providing insights into the alternative methylation route.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.
Paal-Knorr Synthesis Route
Issue 1: Low Yield of the 1,4-Dicarbonyl Precursor (Diethyl 2-methyl-3-oxosuccinate)
-
Question: My acylation of ethyl 2-methyl-3-oxobutanoate to form diethyl 2-methyl-3-oxosuccinate is resulting in a low yield. What are the likely causes and how can I improve it?
-
Answer: Low yields in the acylation of β-ketoesters are often traced back to several factors:
-
Base Selection and Stoichiometry: The choice of base is critical for the complete deprotonation of the β-ketoester to its enolate. Sodium ethoxide is commonly used, and it is crucial to use at least one full equivalent. An insufficient amount of base will lead to incomplete enolate formation and unreacted starting material.
-
Reaction Conditions: The reaction should be conducted under anhydrous conditions as the enolate is sensitive to moisture. The temperature should be carefully controlled; while initial deprotonation is often done at room temperature or below, the acylation step might require gentle heating to proceed at a reasonable rate. Prolonged heating at high temperatures can lead to side reactions and degradation.
-
Acylating Agent Reactivity: The choice of acylating agent (e.g., ethyl chlorooxoacetate or diethyl oxalate) and its reactivity can influence the outcome. Ensure the acylating agent is of high purity and added at a controlled rate to prevent side reactions.
-
Work-up Procedure: The acidic work-up to neutralize the reaction and subsequent extraction must be performed efficiently to minimize product loss and hydrolysis of the ester groups.
-
Issue 2: Inefficient Cyclization in the Paal-Knorr Step
-
Question: The acid-catalyzed cyclization of my diethyl 2-methyl-3-oxosuccinate to form ethyl 4-methyl-3-furancarboxylate is sluggish and gives a poor yield. How can I optimize this step?
-
Answer: The Paal-Knorr synthesis, while powerful, can be sensitive to reaction conditions, especially with complex substrates.[1][2][3] Key factors to consider are:
-
Catalyst Choice and Concentration: Strong protic acids like sulfuric acid or p-toluenesulfonic acid are commonly used.[2] The concentration of the acid is critical; too little may result in an incomplete reaction, while too much can lead to degradation of the furan ring, which is known to be sensitive to harsh acidic conditions.[2] Experimenting with different acid catalysts and their concentrations is recommended. Lewis acids can also be employed and may offer milder reaction conditions.[2]
-
Temperature and Reaction Time: The cyclization often requires heating.[2] However, excessive heat can promote polymerization or ring-opening of the furan product. Monitoring the reaction by TLC or GC-MS is crucial to determine the optimal reaction time and to avoid product degradation.
-
Water Removal: The reaction is a dehydration, so removing water as it is formed can drive the equilibrium towards the product. Using a Dean-Stark apparatus or a drying agent can be beneficial.
-
Issue 3: Incomplete or Problematic Final Hydrolysis
-
Question: I am having trouble hydrolyzing the ethyl 4-methyl-3-furancarboxylate to the final carboxylic acid. The reaction is incomplete, or I am observing side products. What should I do?
-
Answer: Ester hydrolysis, while seemingly straightforward, can present challenges:
-
Choice of Base and Solvent: A common issue is the use of alcoholic solvents like methanol or ethanol with sodium hydroxide, which can lead to transesterification rather than hydrolysis. It is advisable to use a non-alcoholic solvent system, such as THF/water or dioxane/water, with a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH). LiOH is often preferred for its higher efficacy in hydrolyzing sterically hindered esters.
-
Reaction Temperature: Heating is typically required to drive the hydrolysis to completion. However, as with other steps, excessive heat can be detrimental. Refluxing in a THF/water mixture is a good starting point.
-
Work-up and Purification: After hydrolysis, the reaction mixture will be basic. Acidification to a pH of around 2-3 is necessary to protonate the carboxylate and allow for extraction with an organic solvent. Ensure thorough extraction to maximize yield. The final product can often be purified by recrystallization.
-
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the Paal-Knorr synthesis of this compound?
A1: The preparation of the 1,4-dicarbonyl precursor, diethyl 2-methyl-3-oxosuccinate, is often the most challenging step. The success of the entire synthesis hinges on the efficient and clean formation of this intermediate.
Q2: Can I use a different starting material for the Paal-Knorr synthesis?
A2: Yes, the Paal-Knorr synthesis is versatile. Any 1,4-dicarbonyl compound with the appropriate substitution pattern can be used.[3] For this compound, you would need a precursor that, upon cyclization, provides the methyl group at the 4-position and a carboxylate (or its precursor) at the 3-position.
Q3: Are there any significant side products to be aware of during the cyclization step?
A3: Besides incomplete reaction and degradation, the formation of pyrone derivatives can sometimes be a competing reaction pathway, especially if the reaction conditions are not optimized. Careful control of temperature and acid concentration can help minimize this.
Q4: What is the best way to monitor the progress of these reactions?
A4: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials and the formation of products. For more quantitative analysis and to check for volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is highly recommended.
Q5: Is the direct methylation of 3-furancarboxylic acid a viable alternative?
A5: While conceptually simpler, the direct methylation of 3-furancarboxylic acid or its esters presents significant challenges in controlling the regioselectivity. Lithiation of the furan ring can occur at multiple positions, and the presence of the carboxylate group can direct the metallation. This route often leads to a mixture of isomers that are difficult to separate, making it a less favorable option for achieving a high yield of the desired product.
Experimental Protocols
Protocol 1: Synthesis of Diethyl 2-methyl-3-oxosuccinate (1,4-Dicarbonyl Precursor)
This protocol is based on the acylation of a β-ketoester.
Materials:
-
Ethyl 2-methyl-3-oxobutanoate
-
Sodium ethoxide
-
Diethyl oxalate
-
Anhydrous ethanol
-
Diethyl ether
-
Hydrochloric acid (for work-up)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.05 equivalents) in anhydrous ethanol.
-
Cool the solution in an ice bath and add ethyl 2-methyl-3-oxobutanoate (1.0 equivalent) dropwise via the addition funnel.
-
Allow the mixture to stir at room temperature for 1 hour to ensure complete enolate formation.
-
Add diethyl oxalate (1.1 equivalents) dropwise at a rate that maintains the reaction temperature below 30 °C.
-
After the addition is complete, heat the reaction mixture to a gentle reflux for 2-3 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it into a mixture of ice and dilute hydrochloric acid, adjusting the pH to ~4.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diethyl 2-methyl-3-oxosuccinate.
-
The crude product may be purified by vacuum distillation or column chromatography.
Protocol 2: Paal-Knorr Cyclization to Ethyl 4-methyl-3-furancarboxylate
Materials:
-
Diethyl 2-methyl-3-oxosuccinate
-
Concentrated sulfuric acid
-
Toluene
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve diethyl 2-methyl-3-oxosuccinate (1.0 equivalent) in toluene.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).
-
Heat the mixture to reflux and collect the water that is formed in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and wash it with a saturated sodium bicarbonate solution to neutralize the acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The resulting crude ethyl 4-methyl-3-furancarboxylate can be purified by vacuum distillation.
Protocol 3: Hydrolysis to this compound
Materials:
-
Ethyl 4-methyl-3-furancarboxylate
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid
Procedure:
-
Dissolve ethyl 4-methyl-3-furancarboxylate (1.0 equivalent) in a mixture of THF and water (e.g., a 3:1 ratio).
-
Add lithium hydroxide (1.5 - 2.0 equivalents) to the solution.
-
Heat the mixture to reflux and stir until the hydrolysis is complete (monitor by TLC).
-
Cool the reaction mixture and remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.
-
The precipitated this compound can be collected by filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., water or an ethanol/water mixture).[4]
Data Presentation
| Step | Key Reagents | Typical Conditions | Expected Yield | Key Optimization Parameters |
| 1. Acylation | Ethyl 2-methyl-3-oxobutanoate, NaOEt, Diethyl oxalate | Anhydrous EtOH, Reflux | 60-75% | Base stoichiometry, anhydrous conditions, temperature control |
| 2. Cyclization | Diethyl 2-methyl-3-oxosuccinate, H₂SO₄ | Toluene, Reflux with Dean-Stark | 70-85% | Acid catalyst and concentration, efficient water removal |
| 3. Hydrolysis | Ethyl 4-methyl-3-furancarboxylate, LiOH | THF/H₂O, Reflux | >90% | Choice of base and solvent system, temperature |
Visualizations
Workflow for Paal-Knorr Synthesis
Caption: Paal-Knorr synthesis workflow for this compound.
Troubleshooting Logic for Low Cyclization Yield
Caption: Decision tree for troubleshooting low yield in Paal-Knorr cyclization.
References
-
Paal–Knorr furan synthesis. ResearchGate. [Link]
-
Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. [Link]
-
Paal–Knorr synthesis. Wikipedia. [Link]
- Synthesis methods for the preparation of 2-furoic acid derivatives.
-
Diethyl 2-Cyano-3-oxosuccinate. MDPI. [Link]
-
2-Furoic acid, 3-methyl- Organic Syntheses Procedure. [Link]
Sources
Purification of 4-Methyl-3-furancarboxylic acid from reaction byproducts
<Technical Support Center: Purification of 4-Methyl-3-furancarboxylic acid >
Introduction
Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the purification of this compound from reaction byproducts. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical laboratory experience to ensure you can achieve the highest possible purity for your target molecule.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in the synthesis of this compound?
A1: The byproduct profile largely depends on the synthetic route employed. However, common impurities in furan synthesis include unreacted starting materials, regioisomers (e.g., 5-Methyl-3-furancarboxylic acid), over-alkylated or acylated products, and polymeric tars.[1] Furan rings are susceptible to polymerization, especially in the presence of acid.[1] If the synthesis involves the hydrolysis of a corresponding ester, residual ester or the alcohol used for esterification might also be present.[1][2]
Q2: My crude product is a dark, oily substance. What does this indicate and how should I proceed?
A2: A dark, oily, or tarry crude product often suggests the presence of polymeric byproducts. Furan and its derivatives can polymerize under acidic conditions or at elevated temperatures.[1][3] The first step should be to attempt a trituration with a solvent in which your desired product is sparingly soluble but the impurities are more soluble. For a carboxylic acid like this compound, cold heptane or a mixture of diethyl ether and petroleum ether could be effective. If this fails, an acid-base extraction is a robust next step to separate the acidic product from neutral polymeric material.
Q3: I'm performing an acid-base extraction. What are the critical considerations for this technique?
A3: Acid-base extraction is a powerful purification method for carboxylic acids.[4][5][6][7][8] The key is to convert the water-insoluble carboxylic acid into its water-soluble salt by reaction with a base.[4][5][6][8] Here are the critical points:
-
Choice of Base: Use a weak base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[4][5] Strong bases like sodium hydroxide (NaOH) can potentially react with the furan ring or other functional groups.
-
pH Monitoring: Ensure the pH of the aqueous layer is sufficiently basic (pH > 8) to deprotonate the carboxylic acid completely. Conversely, during the acidification step to recover your product, the pH should be made acidic (pH < 4) to ensure complete protonation and precipitation.[7]
-
Solvent Selection: Use an organic solvent that is immiscible with water and in which your crude product is soluble. Diethyl ether or ethyl acetate are common choices.[9]
-
Multiple Extractions: Perform multiple extractions with smaller volumes of the basic solution rather than a single extraction with a large volume to maximize the recovery of your product.
Q4: My purified product has a low melting point and a broad melting range. What does this suggest?
A4: A low and broad melting point is a classic indicator of impurities. Even small amounts of contaminants can disrupt the crystal lattice of your compound, leading to this observation. It suggests that further purification is necessary. Techniques like recrystallization or column chromatography should be considered to improve the purity.
Q5: Can I use column chromatography to purify this compound?
A5: Yes, column chromatography can be an effective purification method. However, carboxylic acids can sometimes streak on silica gel due to strong interactions with the stationary phase. To mitigate this, you can add a small amount of a volatile acid, like acetic acid (0.5-1%), to the eluent system.[10] This helps to keep the carboxylic acid protonated and reduces tailing. A typical eluent system would be a gradient of ethyl acetate in hexane or dichloromethane.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield after acid-base extraction | Incomplete extraction from the organic layer. | Ensure the pH of the aqueous layer is sufficiently basic (pH > 8). Perform multiple extractions with the basic solution. |
| Incomplete precipitation upon acidification. | Ensure the pH of the aqueous layer is sufficiently acidic (pH < 4). Cool the solution in an ice bath to decrease the solubility of the product. | |
| Emulsion formation during extraction. | Add a small amount of brine (saturated NaCl solution) to break the emulsion. Allow the mixture to stand for a longer period. | |
| Product is still impure after recrystallization | Incorrect solvent choice. | The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Perform small-scale solvent screening to find the optimal solvent or solvent mixture. |
| Cooling the solution too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can trap impurities in the crystal lattice. | |
| Insufficient washing of the crystals. | Wash the filtered crystals with a small amount of cold recrystallization solvent to remove any residual mother liquor containing impurities. | |
| Difficulty separating regioisomers | Similar polarity of the isomers. | Fractional crystallization may be effective if there is a significant difference in the solubility of the isomers. Preparative HPLC is a more powerful technique for separating isomers with very similar properties. |
| Product darkens or decomposes during purification | Instability of the furan ring. | Avoid high temperatures and strong acidic or basic conditions. If heating is necessary, do so for the minimum time required. Consider performing purification steps under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed for the purification of this compound from neutral and basic impurities.
Materials:
-
Crude this compound
-
Diethyl ether (or ethyl acetate)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
6M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Büchner funnel and filter paper
-
pH paper or pH meter
Procedure:
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether) in an Erlenmeyer flask. Use approximately 10-20 mL of solvent per gram of crude material.
-
Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of saturated aqueous NaHCO₃ solution. Stopper the funnel and shake vigorously, venting frequently to release the pressure from the evolved CO₂ gas.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh saturated aqueous NaHCO₃ solution two more times. Combine all aqueous extracts.
-
Backwash (Optional): Wash the combined aqueous extracts with a small amount of fresh diethyl ether to remove any trapped neutral impurities. Discard the ether wash.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 6M HCl dropwise with stirring until the solution is acidic (pH < 4), as indicated by pH paper or a pH meter. A precipitate of the purified carboxylic acid should form.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid on the filter paper with a small amount of cold deionized water to remove any inorganic salts.
-
Drying: Allow the purified this compound to air dry on the filter paper, and then dry it further in a desiccator or vacuum oven.
Protocol 2: Purification by Recrystallization
This protocol is for further purifying the product obtained from acid-base extraction or for crude material that is already substantially pure.
Materials:
-
Partially purified this compound
-
Recrystallization solvent (e.g., water, ethanol/water, or toluene)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter paper
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your product in various solvents at room temperature and upon heating. A good solvent will dissolve the product when hot but not when cold.
-
Dissolution: Place the solid to be recrystallized in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture on a hot plate with stirring until the solid dissolves completely. If necessary, add more solvent dropwise until a clear solution is obtained at the boiling point of the solvent.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[11]
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a desiccator or vacuum oven.
Visualizing the Purification Workflow
The following diagram illustrates the decision-making process for purifying this compound based on the nature of the crude product.
Caption: Decision workflow for purification of this compound.
References
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
Chempedia. (n.d.). General procedures for the purification of Carboxylic acids. LookChem. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]
-
StudySmarter. (2023, October 21). Furan Derivatives: Preparation & Hydrogenation Techniques. Retrieved from [Link]
-
UCO Chemistry. (2014, January 23). Lab 3: Recrystallization of an Impure Unknown [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
Wikipedia. (n.d.). Furan. Retrieved from [Link]
-
Gasteiger, J., & Sadowski, J. (Eds.). (n.d.). Chemical Properties of 3-Furancarboxylic acid (CAS 488-93-7). Cheméo. Retrieved from [Link]
- Google Patents. (n.d.). Chromatography method for the purification of furfural derivatives.
-
LibreTexts. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
SlidePlayer. (n.d.). Preparation and Properties of Furan. Retrieved from [Link]
-
Van den Bossche, G., Stevens, C. V., & De Kimpe, N. (2004). Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. Tetrahedron Letters, 45(36), 6801-6803. [Link]
-
ACS Publications. (2022, March 1). Protection Strategies for the Conversion of Biobased Furanics to Chemical Building Blocks. ACS Sustainable Chemistry & Engineering. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. uop.edu.pk [uop.edu.pk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 8. vernier.com [vernier.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. EP3498699A1 - Chromatography method for the purification of furfural derivatives - Google Patents [patents.google.com]
- 11. youtube.com [youtube.com]
Technical Support Center: Optimizing Reaction Conditions for 4-Methyl-3-furancarboxylic Acid Production
This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 4-Methyl-3-furancarboxylic acid. As a key intermediate in various synthetic pathways, optimizing its production is critical for achieving high yields and purity. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions. A common and efficient route for the synthesis of substituted furans is the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.[1] For this compound, a suitable precursor would be a 2-methyl-3-carboxy-1,4-dicarbonyl compound or its ester equivalent.
Issue 1: Low or No Product Yield
A diminished or complete lack of product is a frequent challenge. The underlying cause often lies in the reaction conditions or the integrity of the starting materials.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Ineffective Dehydrating Agent/Acid Catalyst | Verify the activity of the dehydrating agent (e.g., P₂O₅, H₂SO₄, or a Lewis acid like BF₃·Et₂O).[2] If necessary, use a freshly opened or purified reagent. | The Paal-Knorr furan synthesis is essentially a dehydration reaction of a 1,4-dicarbonyl compound.[1] An inactive or insufficient amount of the dehydrating agent will stall the cyclization step. |
| Decomposition of Starting Material or Product | Lower the reaction temperature and monitor the reaction progress more frequently (e.g., by TLC or GC). Consider using a milder catalyst. | Furans can be sensitive to strong acids and high temperatures, leading to polymerization or ring-opening reactions.[3][4] |
| Incorrect Stoichiometry | Re-evaluate the molar ratios of the reactants and catalyst. Ensure accurate measurements, especially for the limiting reagent. | Optimal conversion requires precise stoichiometry. An excess of one reactant may lead to side reactions, while a limiting amount of a key reactant will inherently reduce the theoretical yield. |
| Presence of Water in the Reaction Mixture | Ensure all glassware is thoroughly dried and use anhydrous solvents. | The reaction is a dehydration; therefore, the presence of water will shift the equilibrium away from the product. |
Issue 2: Formation of Significant Impurities or Side Products
The presence of impurities complicates purification and reduces the overall yield. Understanding the potential side reactions is key to mitigating their occurrence.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Polymerization of Furan Product | Reduce the reaction temperature and time. Consider using a less aggressive acid catalyst.[2] | Furan and its derivatives can polymerize in the presence of strong acids, leading to the formation of dark, tarry substances.[3][4] |
| Incomplete Cyclization | Increase the reaction time or temperature moderately. Ensure the catalyst is active and present in a sufficient amount. | The 1,4-dicarbonyl starting material may persist if the reaction conditions are not vigorous enough to drive the cyclization to completion. |
| Side Reactions of the Carboxylic Acid Group | Protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before the cyclization reaction. The ester can be hydrolyzed in a subsequent step. | The carboxylic acid group can undergo side reactions under acidic conditions, such as decarboxylation at high temperatures or esterification if an alcohol is present as a solvent or impurity. |
| Oxidation of the Furan Ring | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | The furan ring can be susceptible to oxidation, especially at elevated temperatures.[3] |
Issue 3: Difficulty in Product Isolation and Purification
Even with a successful reaction, isolating the pure product can be challenging.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Product is Water-Soluble | After quenching the reaction with water, perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).[5] | This compound, being a relatively small molecule with a polar carboxylic acid group, may have some solubility in water. Multiple extractions ensure maximum recovery. |
| Co-elution of Impurities during Chromatography | Optimize the solvent system for column chromatography. Consider using a different stationary phase or a gradient elution. | If impurities have similar polarity to the product, they will be difficult to separate. A systematic optimization of the chromatographic conditions is necessary. |
| Product is an Oil and Does Not Crystallize | Attempt to form a salt of the carboxylic acid (e.g., with sodium bicarbonate) to induce crystallization. The free acid can be regenerated by acidification. Alternatively, purify by distillation under reduced pressure if the product is thermally stable. | Some organic compounds are difficult to crystallize. Conversion to a salt often yields a more crystalline solid. |
II. Frequently Asked Questions (FAQs)
Q1: What is a recommended starting material for the synthesis of this compound via the Paal-Knorr synthesis?
A suitable starting material would be the ethyl ester of 2-formyl-3-methyl-4-oxobutanoic acid. The ester protects the carboxylic acid functionality during the acid-catalyzed cyclization.
Q2: What are the optimal reaction conditions to consider?
Optimal conditions are highly dependent on the specific substrate. However, a good starting point is to use a Lewis acid catalyst like BF₃·Et₂O in an anhydrous aprotic solvent such as dichloromethane (DCM) or toluene at moderate temperatures (e.g., 0 °C to room temperature).[2] Monitoring the reaction by TLC or GC is crucial to determine the optimal reaction time.
Q3: How can I effectively monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material, product, and any potential byproducts. The spots can be visualized under UV light or by staining with an appropriate agent like potassium permanganate.
Q4: What is the best method for purifying the final product?
If the product is a solid, recrystallization from a suitable solvent system is often effective. For liquid products or to remove persistent impurities, column chromatography on silica gel is recommended.[6]
Q5: Are there any green chemistry approaches for this synthesis?
While traditional methods often use stoichiometric amounts of dehydrating agents, exploring heterogeneous acid catalysts could offer a more environmentally friendly alternative.[7] These catalysts can be easily recovered and reused, minimizing waste. Additionally, enzymatic methods for furan synthesis are an emerging area of interest.[8][9]
III. Visualizing the Process
Experimental Workflow
The following diagram outlines a typical experimental workflow for the synthesis, workup, and purification of this compound.
Caption: A generalized workflow for the synthesis and purification of this compound.
Troubleshooting Decision Tree
This diagram provides a logical pathway for troubleshooting common issues during the synthesis.
Caption: A decision tree for troubleshooting the synthesis of this compound.
IV. Detailed Experimental Protocol
This protocol is a representative procedure based on the Paal-Knorr synthesis and should be adapted and optimized for specific laboratory conditions.
Synthesis of Ethyl 4-Methyl-3-furoate
-
Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 2-formyl-3-methyl-4-oxobutanoate (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration) under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Catalyst Addition: Slowly add boron trifluoride diethyl etherate (BF₃·Et₂O) (1.2 eq) dropwise via syringe.[2]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 4-methyl-3-furoate.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Hydrolysis to this compound
-
Setup: Dissolve the purified ethyl 4-methyl-3-furoate in a mixture of ethanol and water.
-
Saponification: Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 1-2 hours, or until the ester is consumed (monitor by TLC).
-
Acidification: Cool the reaction mixture to 0 °C and acidify with 1 M HCl until the pH is ~2.
-
Isolation: Collect the resulting precipitate by vacuum filtration. If no precipitate forms, extract the aqueous solution with ethyl acetate.
-
Drying: Dry the collected solid or the concentrated organic extracts to yield the final product, this compound.
V. References
-
Method for the synthesis of 4-benzofuran-carboxylic acid. Google Patents.
-
Synthesis and physicochemical properties of the furan dicarboxylic acid, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, an inhibitor of plasma protein binding in uraemia. PubMed.
-
A New Strategy for the Synthesis of Furan3,4-dicarboxylic Acid. ResearchGate.
-
Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. ResearchGate.
-
Process Analysis of Furan Dicarboxylic Acid Production from Lignocellulose Biomass. Chemical Engineering Transactions.
-
Furan synthesis. Organic Chemistry Portal.
-
Furan. Wikipedia.
-
Preparation of 2-, 3-, and 4-Methylcarboxylic Acids and the Corresponding Alcohols of High Enantiopurity by Lipase-Catalyzed Esterification. ResearchGate.
-
Optimizing operational parameters for the enzymatic production of furandicarboxylic acid building block. ResearchGate.
-
Optimization of Synthesis Process of 4-Methylquinazoline. International Research Journal of Pure and Applied Chemistry.
-
Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline.
-
Engineering a Carboxyl Methyltransferase for the Formation of a Furan-Based Bioplastic Precursor. PMC - NIH.
-
Synthesis and Characterization of Furanic Compounds. DTIC.
-
Selective Formation of 4-Bromo-3-methyl-2-(5H)-furanone by Solvolysis of 2,2-Dibromo-1-methylcyclopropanecarboxylic Acid. ResearchGate.
-
The behaviour of furan derivatives in polymerization reactions. ResearchGate.
-
(R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses Procedure.
-
Addition Reactions of Furan: Videos & Practice Problems. Pearson.
-
Green Chemistry. ResearchGate.
-
Progress in Research on the Preparation of 2, 5-Furandicarboxylic Acid by Hydroxymethylfurfural Oxidation. MDPI.
-
Optimizing operational parameters for the enzymatic production of furandicarboxylic acid building block. NIH.
-
Optimizing operational parameters for the enzymatic production of furandicarboxylic acid building block. PubMed.
Sources
- 1. Furan - Wikipedia [en.wikipedia.org]
- 2. journalirjpac.com [journalirjpac.com]
- 3. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Optimizing operational parameters for the enzymatic production of furandicarboxylic acid building block - PMC [pmc.ncbi.nlm.nih.gov]
Resolving peak tailing for 4-Methyl-3-furancarboxylic acid in RP-HPLC
Technical Support Center: 4-Methyl-3-furancarboxylic Acid Analysis
A Technical Guide for Researchers, Scientists, and Drug Development Professionals on Resolving Peak Tailing in RP-HPLC
Welcome to the Technical Support Center. This guide, prepared by our Senior Application Scientists, provides in-depth troubleshooting for peak tailing issues encountered during the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound peak is tailing significantly. What is the most common cause?
A: The most frequent cause of peak tailing for acidic compounds like this compound is secondary interactions with the stationary phase.[1][2][3] Specifically, interaction with residual silanol groups on the silica-based stationary phase is a primary contributor.[1][4] Mobile phase pH is another critical factor that can lead to poor peak shape if not properly controlled.[5][6]
Q2: How does mobile phase pH affect the peak shape of my acidic analyte?
A: The pH of the mobile phase dictates the ionization state of your analyte.[5] For a carboxylic acid, a mobile phase pH close to its pKa will result in a mixed population of ionized and non-ionized forms, leading to peak broadening or tailing.[5] To ensure a single, non-ionized form and improve peak shape, it is recommended to work at a pH at least two units below the analyte's pKa.[7][8]
Q3: Can the choice of HPLC column impact peak tailing?
A: Absolutely. Columns with a high density of residual silanol groups are more prone to causing peak tailing with polar and ionizable compounds.[1][4] Modern, high-purity silica columns that are "end-capped" are designed to minimize these secondary interactions.[4][9] Even with end-capping, some residual silanols will remain.[4]
Q4: Are there any quick adjustments I can make to my mobile phase to reduce tailing?
A: Yes. Adding a small concentration of an acidic modifier, such as 0.1% formic acid or trifluoroacetic acid, to your mobile phase can effectively suppress the ionization of both the carboxylic acid analyte and the residual silanol groups on the stationary phase, thereby reducing peak tailing.[1][7][10]
In-Depth Troubleshooting Guide
Understanding the Root Cause: Analyte and Stationary Phase Interactions
Peak tailing for this compound in RP-HPLC is primarily a result of undesirable secondary retention mechanisms. While the primary retention mechanism in reversed-phase chromatography is hydrophobic interaction, the presence of polar functional groups on both the analyte (carboxylic acid) and the stationary phase (residual silanols) can lead to mixed-mode retention, causing the peak to tail.
Caption: Primary vs. Secondary Retention Mechanisms.
Strategic Mobile Phase Optimization
The mobile phase is your most powerful tool for manipulating retention and improving peak shape.
For acidic compounds, controlling the mobile phase pH is paramount. The goal is to suppress the ionization of the carboxylic acid group to ensure a single, neutral species interacts with the stationary phase.
Experimental Protocol: pH Optimization
-
Determine the pKa of this compound.
-
Prepare a series of mobile phases with pH values ranging from 2.5 to 4.5 using a suitable buffer system (e.g., phosphate or acetate buffer). A buffer concentration of 10-25 mM is typically sufficient.[1][6]
-
Analyze your sample with each mobile phase, keeping all other chromatographic parameters constant.
-
Evaluate the peak shape (asymmetry factor) and retention time at each pH.
Expected Outcome:
| Mobile Phase pH | Analyte State | Expected Peak Shape |
| 2.5 | Predominantly Non-ionized (R-COOH) | Symmetrical |
| 3.5 | Mixed (R-COOH and R-COO-) | Broad/Tailing |
| 4.5 | Predominantly Ionized (R-COO-) | May be sharp but with low retention |
Note: Operating silica-based columns below pH 2.5 can lead to stationary phase degradation.[1] Always consult the column manufacturer's guidelines for the recommended pH range.[5]
In the absence of a buffer, or to further enhance peak shape, acidic additives are highly effective.
Experimental Protocol: Evaluating Acidic Additives
-
Prepare two mobile phases:
-
Mobile Phase A: Acetonitrile/Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile/Water with 0.1% Trifluoroacetic Acid (TFA)
-
-
Analyze your sample with each mobile phase.
-
Compare the peak asymmetry. TFA is a stronger acid and ion-pairing agent, which can sometimes provide sharper peaks than formic acid.
Caption: Effect of Acidic Additives on Silanol Interactions.
Column Selection and Care
The choice of column and its condition are critical factors.
For polar acidic compounds, a modern, high-purity, end-capped C18 column is a good starting point.[9] These columns have a lower concentration of accessible silanol groups, minimizing secondary interactions.[3][4]
Peak tailing can also be a symptom of column degradation or contamination.
Troubleshooting Steps for Column Health:
-
Column Void or Blockage: A sudden increase in peak tailing for all analytes can indicate a void at the column inlet or a blocked frit.[4]
-
Protocol: Disconnect the column, reverse it, and flush with a strong solvent (e.g., 100% isopropanol) to waste for at least 10 column volumes.[4] Re-install in the correct orientation and test. If the problem persists, the column may need replacement.
-
-
Sample Overload: Injecting too much sample can lead to peak distortion.[7][11]
-
Protocol: Reduce the injection volume or dilute the sample and re-inject.
-
-
Contamination: Strongly retained compounds from previous injections can act as active sites.
-
Protocol: Implement a robust column washing procedure between analyses.
-
Instrumental Considerations
While less common, issues with the HPLC system itself can contribute to peak tailing.
-
Extra-column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening.[9][12] Ensure all connections are made with narrow-bore tubing and fittings to minimize dead volume.
-
Detector Settings: An incorrect data acquisition rate can lead to apparent peak tailing. Ensure the sampling rate is sufficient to capture at least 15-20 data points across the peak.
Summary of Troubleshooting Strategies
| Problem Area | Key Strategy | Experimental Action |
| Mobile Phase | Suppress Analyte Ionization | Adjust pH to at least 2 units below the pKa of this compound. |
| Mask Residual Silanols | Add 0.1% formic acid or TFA to the mobile phase. | |
| Column | Minimize Secondary Interactions | Use a high-purity, end-capped C18 column. |
| Address Physical Issues | Check for voids or blockages by reverse flushing. | |
| Sample | Avoid Overload | Reduce injection volume or sample concentration. |
| Instrument | Reduce Band Broadening | Minimize extra-column volume with appropriate tubing. |
By systematically addressing these potential causes, you can effectively troubleshoot and resolve peak tailing for this compound, leading to more accurate and reproducible analytical results.
References
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]
-
Pharma Growth Hub. (2023, June 22). PEAK TAILING: Phenomenon, Symptoms, and Corrections [Video]. YouTube. Retrieved from [Link]
-
Moravek, Inc. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
Kromidas, S. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Various Authors. (2013, November 27). How can I prevent peak tailing in HPLC?. ResearchGate. Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC. Retrieved from [Link]
-
Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?. Retrieved from [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
- Spano, M., et al. (2009). A direct RP-HPLC method for the determination of furanic aldehydes and acids in honey.
- McCalley, D. V. (2010). Comparison of peak shape in hydrophilic interaction chromatography using acidic salt buffers and simple acid solutions.
- Dolan, J. W. (2017, January 18). Back to Basics: The Role of pH in Retention and Selectivity.
- Galaon, T., & David, V. (2012). The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography.
-
MicroSolv. (2025, June 18). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP. Retrieved from [Link]
- Vladimirova, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia.
- Bartha, A., & Vigh, G. (1991). Retention behavior of carboxylic acids and their quaternary ammonium ion pairs in reversed phase chromatography with acetonitrile as organic modifier in the mobile phase. Analytical Chemistry.
- Youssef, R. M., et al. (2014).
- Al-Farga, A., et al. (2021).
-
Collaborative International Pesticides Analytical Council. (2020, June 8). multi-active method for the analysis of active substances in formulated products to support quality control scope. Retrieved from [Link]
Sources
- 1. labcompare.com [labcompare.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. moravek.com [moravek.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. biotage.com [biotage.com]
- 9. chromtech.com [chromtech.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
Challenges in the scale-up of 4-Methyl-3-furancarboxylic acid synthesis
Welcome to the technical support center for the synthesis of 4-Methyl-3-furancarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this important heterocyclic building block. Recognizing the nuanced challenges that can arise during scale-up, this document provides in-depth troubleshooting guides and frequently asked questions (FAQs). Our approach is rooted in established chemical principles to empower you to diagnose and resolve issues encountered in your laboratory and pilot-scale experiments.
A Plausible Synthetic Route: The Paal-Knorr Furan Synthesis
One of the most direct and classical methods for constructing a furan ring is the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound.[1] For this compound, a suitable precursor would be a 2-methyl-3-formyl-4-oxopentanoic acid derivative. The general workflow is outlined below.
Caption: General workflow for the synthesis of this compound via a Paal-Knorr approach.
Troubleshooting Guide & FAQs
This section addresses specific issues that you may encounter during the synthesis and scale-up of this compound.
Issue 1: Low Yield of the Furan Ester after Cyclization
Q1: My Paal-Knorr cyclization step is resulting in a low yield of the desired furan ester. What are the likely causes and how can I improve it?
A1: Low yields in Paal-Knorr type syntheses are often traced back to the inherent instability of the furan ring under the reaction conditions, especially during scale-up where localized heating and prolonged reaction times can be problematic. The primary culprits are acid-catalyzed side reactions.
Causality and Troubleshooting Steps:
-
Acid-Catalyzed Polymerization/Degradation: Furan rings are notoriously sensitive to strong acids, which can lead to protonation and subsequent polymerization or ring-opening reactions.[1][2]
-
Troubleshooting:
-
Choice of Acid: Avoid strong, non-volatile acids like sulfuric acid. Opt for milder or heterogeneous acid catalysts. Mild catalysts like p-toluenesulfonic acid (p-TsOH) or even acidic resins can be effective.[2]
-
Acid Concentration: Use the minimum catalytic amount of acid required. Titrate the optimal loading in small-scale experiments first.
-
Temperature Control: Maintain the lowest possible temperature that allows for a reasonable reaction rate. Overheating will significantly promote degradation. Ensure efficient stirring to avoid localized hot spots, a common issue in larger reactors.
-
-
-
Incomplete Reaction: The cyclization may not be proceeding to completion.
-
Troubleshooting:
-
Reaction Time: Monitor the reaction progress using an appropriate technique (TLC, GC-MS, or ¹H NMR). Extend the reaction time if starting material is still present, but be cautious of product degradation with prolonged heating.
-
Water Removal: The dehydration step is crucial. The use of a Dean-Stark trap to remove water azeotropically (if the solvent is appropriate, like toluene) can drive the equilibrium towards the furan product.
-
-
-
Ring-Opening Side Reactions: The presence of water and acid can lead to the hydrolysis of the furan ring, especially at elevated temperatures.[3]
-
Troubleshooting: As mentioned, removing water as it forms is a key strategy to prevent this reversible reaction and other water-mediated degradation pathways.
-
Caption: Troubleshooting logic for low yield in the furan cyclization step.
Issue 2: Formation of Impurities and Purification Challenges
Q2: I am observing significant byproduct formation, and the final purification of this compound is difficult. What are these impurities likely to be, and how can I minimize them and improve purification?
A2: Impurity profiles often worsen on scale-up. In furan synthesis, these can arise from incomplete reactions, side reactions, or degradation of the product during workup and purification.
Common Impurities and Mitigation Strategies:
-
Unreacted 1,4-Dicarbonyl Precursor: This is a common impurity if the cyclization is incomplete.
-
Mitigation: As discussed in Q1, optimize reaction conditions (time, temperature, catalyst) to drive the reaction to completion.
-
Purification: The precursor is typically more polar than the furan ester. It can often be removed by column chromatography or by washing the organic phase with a mild aqueous base during workup (if the precursor has acidic protons).
-
-
Polymeric Byproducts ("Humins"): Acid-catalyzed degradation of furans can lead to the formation of dark, tarry, insoluble materials known as humins.[4][5] This is a significant issue in biomass-derived furan chemistry.
-
Mitigation: The key is to minimize the conditions that cause them: use milder acids, lower temperatures, and shorter reaction times. The use of polar aprotic solvents may also help stabilize furan compounds.[6]
-
Purification: These are often insoluble and can sometimes be removed by filtration. However, their formation consumes starting material and product, so prevention is the best strategy.
-
-
Isomeric Byproducts: Depending on the specific synthesis route, isomers can form. For instance, in some routes, migration of substituents could lead to the formation of 2-methyl-3-furancarboxylic acid or other isomers, which can be very difficult to separate.[7]
-
Mitigation: This is highly route-dependent. Careful selection of a regioselective synthesis pathway is crucial from the outset.
-
Purification: If isomers are present, fractional crystallization or preparative chromatography may be necessary. It is critical to characterize these byproducts to understand their formation mechanism.
-
Improving Final Product Purification:
-
Crude Product Analysis: Before attempting large-scale purification, analyze a small sample of the crude product by NMR, LC-MS, and GC-MS to identify the major impurities. This will inform your purification strategy.
-
Recrystallization: This is often the most effective method for purifying solid carboxylic acids at scale.
-
Solvent Screening: Perform a systematic screening of solvents and solvent mixtures to find a system that provides good solubility at high temperatures and poor solubility at low temperatures for the product, while keeping impurities dissolved.
-
Protocol: A general protocol is provided in the "Experimental Protocols" section.
-
-
Acid-Base Extraction: The carboxylic acid product can be selectively extracted into an aqueous basic solution (e.g., sodium bicarbonate), leaving non-acidic impurities in the organic phase. The aqueous phase can then be washed with a fresh organic solvent to remove any remaining neutral impurities before being re-acidified to precipitate the pure product.
Issue 3: Difficulties with the Final Saponification Step
Q3: The hydrolysis of the furan ester to the final carboxylic acid is sluggish, or I am seeing product degradation. How can I optimize this step?
A3: The saponification of the ester, while a standard reaction, can be problematic with sensitive substrates like furans.
Optimization and Troubleshooting:
-
Sluggish Reaction:
-
Cause: Steric hindrance around the ester group or poor solubility of the ester in the reaction medium (often aqueous base).
-
Troubleshooting:
-
Co-solvent: Add a water-miscible organic solvent like THF, methanol, or ethanol to improve the solubility of the ester and accelerate the reaction.
-
Temperature: Gently heating the reaction mixture can increase the rate, but be cautious. Monitor for degradation. A temperature of 40-60°C is often a good starting point.
-
-
-
Product Degradation:
-
Cause: Furan rings can be unstable in strongly basic conditions, especially at elevated temperatures, although they are generally more stable than in strong acid.[6] Ring-opening or other decomposition pathways can occur.
-
Troubleshooting:
-
Use the Mildest Effective Base: While NaOH or KOH are common, consider using a milder base like lithium hydroxide (LiOH) if degradation is observed.
-
Temperature Control: Perform the saponification at room temperature or even at 0°C if the reaction rate is acceptable, even if it takes longer.
-
Inert Atmosphere: Purging the reaction vessel with an inert gas like nitrogen or argon can prevent oxidative side reactions, which can be promoted under basic conditions.
-
-
Quantitative Data Summary for Optimization
The following table provides a conceptual summary of parameters to consider when optimizing the synthesis.
| Parameter | Lab Scale (Problematic) | Scale-Up (Optimized) | Rationale |
| Cyclization Catalyst | 10 mol% H₂SO₄ | 2 mol% p-TsOH | Milder acid prevents polymerization and ring-opening.[1][2] |
| Cyclization Temp. | 110°C (Reflux in Toluene) | 80-90°C (with water removal) | Lower temperature minimizes thermal degradation. |
| Saponification Temp. | 80°C | Room Temperature (20-25°C) | Avoids base-catalyzed degradation of the furan ring.[6] |
| Workup pH (Final) | pH 1 (excess strong acid) | pH 2-3 | Minimizes acid-catalyzed degradation during extraction/isolation. |
Experimental Protocols
Protocol 1: Optimized Paal-Knorr Cyclization and Dehydration
This protocol is a representative procedure for the cyclization step.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer, a condenser, and a Dean-Stark trap, add the 1,4-dicarbonyl precursor (1.0 eq) and toluene (5-10 volumes).
-
Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.02 eq).
-
Reaction: Heat the mixture to reflux. Toluene and water will begin to collect in the Dean-Stark trap. Continue heating until no more water is collected and TLC/GC analysis shows complete consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature. Wash the organic phase sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Isolation: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude furan ester.
Protocol 2: Purification by Recrystallization
-
Solubilization: Place the crude this compound in a suitable flask. Add a minimum amount of a pre-determined good solvent (e.g., ethyl acetate, acetone) to dissolve the solid at an elevated temperature (use a hot plate with stirring).
-
Hot Filtration (Optional): If insoluble impurities (like polymers) are present, perform a hot filtration to remove them.
-
Crystallization: Slowly add a pre-determined anti-solvent (e.g., hexanes, heptane) until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold anti-solvent, and dry them under vacuum.
References
- A New Strategy for the Synthesis of Furan-3,4-dicarboxylic Acid.
- Synthesis and physicochemical properties of the furan dicarboxylic acid, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, an inhibitor of plasma protein binding in uraemia. PubMed.
- Furan synthesis. Organic Chemistry Portal.
- Method for the synthesis of 4-benzofuran-carboxylic acid.
- Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis. MDPI.
- Green Chemistry.
- Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymeriz
- Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline.
- The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Wiley Online Library.
- Furan Synthesis. YouTube.
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. US20090131688A1 - Method for the synthesis of 4-benzofuran-carboxylic acid - Google Patents [patents.google.com]
Technical Support Center: Catalyst & Reagent Selection for Efficient Synthesis of 4-Methyl-3-furancarboxylic Acid
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of substituted furan derivatives, with a specific focus on 4-Methyl-3-furancarboxylic acid. This valuable building block presents unique synthetic challenges, primarily concerning regioselectivity. This document provides in-depth, experience-driven guidance in a direct question-and-answer format to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
The most established and direct route is a two-step process involving the deprotonation (metalation) of 3-methylfuran followed by carboxylation with carbon dioxide (CO₂). While other multi-step classical methods exist, the metalation-carboxylation sequence offers the most atom-economical approach. Direct C-H carboxylation using transition metal catalysts is an emerging field but often suffers from poor regioselectivity for 3,4-substituted furans, as the C2 and C5 positions are electronically favored for activation.[1][2][3]
Q2: Why is "catalyst" selection so critical for this specific synthesis?
In the context of the metalation-carboxylation route, the "catalyst" is effectively the stoichiometric strong base used for the deprotonation step. The choice of this base is paramount as it dictates the regioselectivity of the reaction. 3-Methylfuran has three distinct protons that can be abstracted (at the C2, C4, and C5 positions). The base's steric bulk, the solvent system, and temperature all interact to determine which position is preferentially lithiated, thereby controlling the final position of the carboxylic acid group. An incorrect choice will lead to a mixture of hard-to-separate isomers, significantly impacting yield and purity.[4][5]
Q3: What are the main classes of reagents used for the deprotonation of 3-methylfuran?
The primary reagents are organolithium bases. The selection depends on the desired regioselectivity and the need to avoid side reactions. The main classes include:
-
Alkyllithiums (n-BuLi, s-BuLi, t-BuLi): These are extremely strong bases capable of deprotonating the furan ring. Their varying steric profiles can be exploited to influence the site of metalation.[5]
-
Lithium Amides (e.g., LDA - Lithium Diisopropylamide): LDA is a strong, non-nucleophilic base. Its bulky nature makes it highly sensitive to steric hindrance, which can be a powerful tool for directing deprotonation away from crowded sites.[6][7]
-
Superbases (e.g., "LICKOR" - n-BuLi + KOt-Bu): These are exceptionally strong bases used for deprotonating very weak carbon acids.[5]
Q4: How do I choose the optimal deprotonation strategy for my experiment?
Choosing the right strategy is a balance between sterics, electronics, and reaction conditions. The goal is to favor lithiation at the C4 position. The following decision tree provides a logical workflow for selecting your initial conditions.
Caption: Figure 1. Decision tree for selecting a lithiation strategy.
Troubleshooting Guide
Problem 1: Low or No Yield of Carboxylic Acid
You've run the reaction but observe primarily unreacted 3-methylfuran or a complex mixture of byproducts.
-
Possible Cause 1A: Incomplete Lithiation. The organolithium base may have degraded or been insufficient.
-
Solution: Ensure your organolithium reagent is properly titrated to determine its exact molarity before use. Commercial solutions can degrade over time.[8] Use freshly prepared LDA if possible. Ensure all glassware is rigorously flame-dried under vacuum and the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) to prevent quenching by moisture or oxygen.
-
-
Possible Cause 1B: Base Reacted with Solvent. At temperatures above -40 °C, strong bases like n-BuLi can deprotonate ethereal solvents like THF, consuming the reagent and generating side products.[9]
-
Solution: Maintain a low temperature (typically -78 °C, a dry ice/acetone bath) throughout the base addition and lithiation period. For reactions requiring higher temperatures, consider switching to a more robust solvent like diethyl ether (Et2O) or MTBE.
-
-
Possible Cause 1C: Inefficient CO₂ Quench. Gaseous CO₂ bubbled through the solution may not react efficiently. The generated lithium carboxylate can be basic and potentially cause side reactions if the quench is slow.
-
Solution: A more reliable method is to pour the cold organolithium solution onto a large excess of crushed dry ice (solid CO₂) in a separate flask. This provides a high concentration of the electrophile and rapid quenching. Ensure the dry ice is free of condensed water.
-
Problem 2: Poor Regioselectivity (Mixture of Isomers)
Your final product is a mixture of this compound, 3-methyl-2-furancarboxylic acid, and/or 4-methyl-2-furancarboxylic acid.
-
Possible Cause 2A: Incorrect Base Selection. As discussed in the FAQs, the base is the primary director of regioselectivity. n-BuLi is small and can often lead to a mixture of products, with lithiation at the most acidic C2/C5 positions being competitive.[4]
-
Solution: Employ a bulkier base to sterically disfavor the C2 position. LDA is the recommended starting point for maximizing C4 lithiation.[7] The large diisopropyl groups effectively block access to the proton at C2, making the C4 position the more accessible site for deprotonation.
-
-
Possible Cause 2B: Reaction Temperature Too High. Lithiated intermediates can sometimes isomerize to a more thermodynamically stable form at higher temperatures. A kinetically formed C4-lithiated species might rearrange.
-
Solution: Maintain strict temperature control at -78 °C from the moment of base addition until the CO₂ quench. Avoid letting the reaction warm up, even for short periods.
-
Problem 3: Formation of Alkylated Impurities (e.g., 2-butyl-3-methylfuran)
You observe impurities that correspond to the alkyl group from your organolithium reagent being added to the furan ring.
-
Possible Cause 3A: Lithium-Halogen Exchange. This is a common issue if your starting material contains trace halogen impurities. However, the more likely cause is a side reaction where the organolithium reagent acts as a nucleophile.
-
Solution 1 (Change Base): This side reaction is most common with n-BuLi.[9] Switching to a non-nucleophilic base like LDA will eliminate this problem as it is an exceptionally poor nucleophile.
-
Solution 2 (Change Reagent): If you must use an alkyllithium, sec-BuLi or t-BuLi are less nucleophilic than n-BuLi and may reduce this side reaction.[7]
-
Caption: Figure 2. Troubleshooting workflow for common synthesis issues.
Data Summary & Protocols
Table 1: Comparison of Lithiation Reagents for Furan Deprotonation
| Reagent | Typical Conditions | Pros | Cons | Primary Application |
| n-BuLi | THF or Et₂O, -78 °C | Inexpensive, common | Can be nucleophilic; often gives poor regioselectivity (C2/C5 favored)[9] | General deprotonation when selectivity is not critical |
| s-BuLi | THF or Et₂O, -78 °C | Stronger base than n-BuLi, less nucleophilic | More expensive than n-BuLi | For substrates prone to nucleophilic attack by n-BuLi |
| t-BuLi | THF or Et₂O, -78 °C | Very strong base, more sterically hindered than n-BuLi | Can promote side reactions like elimination if applicable[7] | For very weak C-H acids or lithium-halogen exchange |
| LDA | THF, -78 °C | Excellent regioselectivity for sterically hindered positions (C4) ; non-nucleophilic[6][7] | Must be freshly prepared or carefully stored; sensitive to moisture | Recommended for selective synthesis of this compound |
Protocol 1: Recommended Synthesis of this compound via LDA Lithiation
This protocol is a self-validating system. Successful execution relies on meticulous adherence to anhydrous and anaerobic techniques.
Materials:
-
Diisopropylamine, freshly distilled from CaH₂
-
n-Butyllithium (n-BuLi), titrated solution in hexanes
-
Anhydrous Tetrahydrofuran (THF), distilled from sodium/benzophenone
-
3-Methylfuran, distilled
-
Dry Ice (solid CO₂), crushed
-
Argon or Nitrogen gas supply
-
Standard, oven- or flame-dried glassware with septa
Step-by-Step Methodology:
-
LDA Preparation (In Situ):
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add anhydrous THF (approx. 1.0 M final concentration).
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Add freshly distilled diisopropylamine (1.1 equivalents) via syringe.
-
Slowly add titrated n-BuLi (1.05 equivalents) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting colorless to pale yellow solution at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes before re-cooling to -78 °C. This ensures complete formation of LDA.[8]
-
-
Lithiation of 3-Methylfuran:
-
To the freshly prepared LDA solution at -78 °C, add 3-methylfuran (1.0 equivalent) dropwise via syringe.
-
Stir the reaction mixture at -78 °C for 1-2 hours. Formation of the lithiated species is typically indicated by a color change.
-
-
Carboxylation:
-
In a separate, dry flask, place a large excess (at least 10 equivalents) of freshly crushed dry ice.
-
Rapidly transfer the cold (-78 °C) lithiated furan solution to the flask containing the dry ice via a wide-bore cannula under a positive pressure of argon.
-
Allow the mixture to slowly warm to room temperature, which allows for the sublimation of excess CO₂.
-
-
Work-up and Isolation:
-
Once at room temperature, quench the reaction mixture by adding water.
-
Acidify the aqueous layer to a pH of ~2 with cold 2M HCl.
-
Extract the aqueous layer three times with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Purify the product by recrystallization or silica gel chromatography as needed.
-
References
-
Bailey, W. F., & Punzalan, E. R. (2020). Optimization of Organolithium Reactions. Organic Process Research & Development. [Link]
-
Kanan, M. W. (2016). Strategies to control the selectivity of transition metal catalyzed C-H functionalizations and a scalable synthesis of furan-2, 5-dicarboxylic acid by carbonate-promoted C-H carboxylation. Stanford Digital Repository. [Link]
-
Mongin, F., & Quéguiner, G. (2006). Deprotonation of Furans Using Lithium Magnesates. Tetrahedron. [Link]
-
Bode, J. W. (2017). Syntheses and Antibacterial Evaluation of New Penicillium Metabolites Gregatins G and Thiocarboxylics C. ResearchGate. [Link]
-
Silva, A. R. (2020). Study of the Direct CO2 Carboxylation Reaction on Supported Metal Nanoparticles. MDPI. [Link]
-
Capriati, V. (2014). Regioselective desymmetrization of diaryltetrahydrofurans via directed ortho-lithiation: an unexpected help from green chemistry. PubMed. [Link]
-
Harris, E. B. J. (2014). Which one is the best reagent for the lithiation of 3-bromothiophene, n-BuLi, t-BuLi, LDA and why? ResearchGate. [Link]
-
Vassilikogiannakis, G., et al. (2005). Regioselective Ortho Lithiation of 3-Aryl and 3-Styryl Furans. The Journal of Organic Chemistry. [Link]
-
Tang, X., et al. (2019). Development of Sustainable Catalytic Pathways for Furan Derivatives. Frontiers in Chemistry. [Link]
-
Wang, P., et al. (2026). Direct Conversion of Carboxylic Groups to Furans. Organic Letters. [Link]
-
Reddit User Discussion. (2023). Commercial LDA versus prepared LDA. r/Chempros Reddit. [Link]
-
Moron, J., & Bisagni, E. (1987). ChemInform Abstract: Synthesis of 4-Methylfuro(3',2':5,6)benzofuro(3,2-c)pyridine. ChemInform. [Link]
-
Liu, W., et al. (2025). The Furan-Thiol-Amine Reaction Facilitates DNA-Compatible Thiopyrrole-Grafted Macrocyclization and Late-Stage Amine Transformation. Angewandte Chemie. [Link]
-
Zhang, Z., et al. (2023). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. Molecules. [Link]
-
Iwasawa, N., et al. (2011). Rhodium(I)-catalyzed direct carboxylation of arenes with CO2 via chelation-assisted C-H bond activation. Journal of the American Chemical Society. [Link]
-
Snieckus, V. (n.d.). Directed (ortho) Metallation. Queen's University Chemistry Department. [Link]
-
Li, Z., et al. (2023). Synthesis of Functionalized Furans via Chemoselective Reduction/Wittig Reaction Using Catalytic Triethylamine and Phosphine. Organic Chemistry Portal. [Link]
-
Krawczuk, P. (n.d.). Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. [Link]
-
Wang, C., et al. (2022). Carboxylate-Assisted Carboxylation of Thiophene with CO 2 in the Solvent-Free Carbonate Medium. Molecules. [Link]
-
RMIT University. (2025). Sustainable Synthesis of Carboxylic Acids through Catalytic Oxidation of Furan Derivatives over Noble and Non-Noble Metal-based Catalysts. RMIT University Library. [Link]
-
García-García, P., et al. (2021). Selective Production of Furan from Gas-Phase Furfural Decarbonylation on Ni-MgO Catalysts. Catalysts. [Link]
-
Reddy, T. R., et al. (2021). DMTSF-mediated electrophilic cyclization for the synthesis of 3-thiomethyl-substituted benzo[b]furan derivatives. Organic & Biomolecular Chemistry. [Link]
-
Liu, C., et al. (2020). Cu-Catalysed carboxylation of aryl boronic acids with CO2. Chemical Communications. [Link]
-
Yang, Y., & Wong, H. N. C. (1994). Lithiation of 3,4-bis(tri-n-butylstannyl)furan: regiospecific synthesis of unsymmetrical 3,4-disubstituted furans. New Journal of Chemistry. [Link]
-
Georgiadis, M. P. (2011). Oxidative Cleavage of Furans. Organic Reactions. [Link]
-
Reddit User Discussion. (2021). Optimization of n-BuLi alkylation of furan. r/Chempros Reddit. [Link]
-
Sutar, A. K., et al. (2012). Synthesis and Evaluation of S-4-(3-Thienyl)phenyl-α-methylacetic Acid. ResearchGate. [Link]
-
Morken, J. P., et al. (2026). Catalytic Stereospecific Construction of Aminocyclopropanes from β-Boryl Amides. Journal of the American Chemical Society. [Link]
-
Gauthier, R., et al. (2025). Formation Accelerated Side-Reactions Test: A Technique to Study Anode Passivation during Lithium-Ion Cell Formation. Journal of The Electrochemical Society. [Link]
Sources
- 1. Strategies to control the selectivity of transition metal catalyzed C-H functionalizations and a scalable synthesis of furan-2, 5-dicarboxylic acid by carbonate-promoted C-H carboxylation | Stanford Digital Repository [purl.stanford.edu]
- 2. semanticscholar.org [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. mmlab.uoc.gr [mmlab.uoc.gr]
- 5. uwindsor.ca [uwindsor.ca]
- 6. sites.wp.odu.edu [sites.wp.odu.edu]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
Overcoming poor solubility of 4-Methyl-3-furancarboxylic acid in experiments
Welcome to the technical support guide for 4-Methyl-3-furancarboxylic acid. This resource is designed for researchers, chemists, and formulation scientists who may encounter challenges with the solubility of this compound during their experiments. Here, we provide in-depth, field-proven insights and practical protocols to help you overcome these common hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that influence its solubility?
A1: Understanding the physicochemical properties of this compound is the first step in troubleshooting solubility issues. While experimental data for this specific compound is not extensively published, we can infer its properties from its structure and data from closely related analogs like 3-furoic acid.
The molecule consists of a hydrophobic furan ring system and a hydrophilic carboxylic acid group. This amphiphilic nature is central to its solubility behavior.
-
pKa: The acidity of the carboxylic group is the most critical parameter. The pKa of the parent compound, 3-furoic acid, is approximately 4.31[1]. The electron-donating methyl group at the 4-position is expected to slightly decrease the acidity, placing the pKa of this compound in the approximate range of 4.4 to 4.6 . This means that below a pH of ~4.4, the compound will be predominantly in its neutral, less soluble carboxylic acid form. Above this pH, it will deprotonate to form the more soluble carboxylate anion.
-
LogP: The octanol-water partition coefficient (LogP) for 3-furoic acid is around 1.03, indicating a moderate degree of lipophilicity[1]. The addition of a methyl group will slightly increase the LogP, making this compound slightly more lipophilic and thus less soluble in water compared to 3-furoic acid.
-
Physical Form: At room temperature, it is expected to be a crystalline solid, similar to other small carboxylic acids[2]. The energy required to break this crystal lattice also plays a role in its dissolution.
Summary of Estimated Physicochemical Properties:
| Property | Estimated Value | Rationale / Source |
| Molecular Formula | C₆H₆O₃ | - |
| Molecular Weight | 126.11 g/mol | - |
| Appearance | White to off-white crystalline solid | Based on 3-furoic acid[2]. |
| pKa (acidic) | ~ 4.4 - 4.6 | Extrapolated from 3-furoic acid (pKa 4.31)[1]. |
| LogP (o/w) | > 1.03 | Expected to be slightly higher than 3-furoic acid (LogP 1.03)[1]. |
| Aqueous Solubility | Poor to moderate | Based on properties of related furoic acids[2]. |
Q2: I'm struggling to dissolve this compound in my neutral aqueous buffer (pH 7.4). Why is this happening?
A2: This is a common and expected issue. The primary reason is the relationship between the buffer's pH and the compound's pKa.
Causality: At a neutral pH of 7.4, which is significantly above the estimated pKa of ~4.4-4.6, the carboxylic acid group will be deprotonated, forming the sodium or potassium salt (depending on your buffer). While this carboxylate form is inherently more soluble than the neutral acid, the dissolution rate of the solid crystalline acid into the buffer can be very slow. The solid particles are still in the neutral, less soluble form, and the dissolution process relies on the slow equilibrium at the solid-liquid interface. A layer of saturated, low-pH solution can form around the solid particles, hindering further dissolution[3].
Troubleshooting Guides & Protocols
To effectively use this compound, a systematic approach to solubilization is recommended. The choice of method depends on the final application (e.g., in vitro assay, formulation for in vivo studies).
Caption: Decision workflow for solubilizing this compound.
Protocol 1: Solubilization in Aqueous Buffers via pH Adjustment
This is the preferred method for most cell-based assays and biochemical screens where organic solvents must be minimized. The principle is to first completely deprotonate the acid to its highly soluble salt form, then adjust the pH back to the desired experimental value.
Mechanism: By raising the pH well above the pKa, we convert the solid R-COOH into the highly soluble R-COO⁻ Na⁺ salt form. This circumvents the slow dissolution kinetics of the neutral solid in a buffered system.
Caption: pH-dependent equilibrium and its effect on solubility.
Step-by-Step Method:
-
Weigh Compound: Accurately weigh the required amount of this compound.
-
Initial Suspension: Add a small volume of purified water to the solid to create a slurry. Do not add the full volume of buffer yet.
-
Basification: While stirring, add a strong base (e.g., 1 M NaOH or KOH) dropwise. The solid should begin to dissolve as the pH increases and the carboxylate salt is formed[4]. Continue adding base until the solution is completely clear. Aim for a pH > 8 to ensure full dissolution.
-
pH Adjustment: Once fully dissolved, you can now add your concentrated buffer stock and/or titrate the solution back down to your target experimental pH (e.g., 7.4) using a suitable acid (e.g., 1 M HCl).
-
Final Volume: Adjust to the final desired volume with purified water or buffer.
-
Verification: Always check the final pH. If you observe any precipitation upon pH adjustment, it indicates that you have exceeded the solubility limit at that specific pH and concentration.
Protocol 2: Using Co-solvents for High-Concentration Stock Solutions
When high concentrations are needed or when pH modification is not suitable, using a water-miscible organic co-solvent is a standard and effective technique[5][6].
Mechanism: Co-solvents like DMSO or ethanol reduce the polarity of the aqueous environment, making it more favorable for the hydrophobic furan ring of the molecule to enter the solution[5][7]. This allows for the preparation of high-concentration stock solutions that can be diluted into the final experimental medium.
Recommended Co-solvents:
| Co-solvent | Use Case | Considerations |
| DMSO | Gold standard for in vitro assays. | Can be cytotoxic at >0.5-1% v/v in some cell lines. |
| Ethanol | Common for both in vitro and preclinical in vivo formulations. | Can have biological effects. Volatility can be an issue. |
| NMP, DMA | High solubilizing power. | Used in preclinical toxicology studies; potential toxicity concerns[6]. |
| PEG 400, PG | Common for in vivo formulations. | Generally regarded as safe (GRAS) excipients. |
Step-by-Step Method:
-
Select Co-solvent: Choose a co-solvent compatible with your downstream application (e.g., DMSO for cell culture).
-
Dissolution: Add the weighed this compound to a suitable vial. Add the co-solvent and mix thoroughly using a vortexer or sonicator until the solid is completely dissolved. Gentle warming (30-40°C) can be applied if necessary.
-
Storage: Store the stock solution as per the compound's stability data, typically at -20°C or -80°C in a tightly sealed container to prevent water absorption (especially for DMSO).
-
Application: When preparing your experiment, perform a serial dilution of the stock solution into your aqueous medium. Crucially, ensure the final concentration of the co-solvent is low and consistent across all experimental conditions, including vehicle controls.
Protocol 3: Salt Formation for Improved Solid-State Properties
For applications in drug development, especially for solid dosage forms, converting the carboxylic acid to a stable salt is a common strategy to improve not just solubility but also the dissolution rate and stability[8].
Mechanism: Creating a salt form (e.g., sodium 4-methyl-3-furancarboxylate) pre-converts the molecule to its highly soluble ionic state. As a solid, the salt will have different crystal packing and will be more hydrophilic, leading to faster dissolution in aqueous media compared to the crystalline acid form.
Step-by-Step Method (Lab-Scale Synthesis):
-
Dissolve Acid: Dissolve 1 molar equivalent of this compound in a suitable organic solvent where the acid is soluble (e.g., ethanol, isopropanol).
-
Add Base: Add exactly 1 molar equivalent of a base. For a sodium salt, a solution of sodium hydroxide or sodium methoxide in methanol is often used.
-
Precipitation: The salt may precipitate directly from the solution. If not, the salt can often be precipitated by adding a less polar anti-solvent (e.g., diethyl ether, heptane) or by evaporating the primary solvent.
-
Isolation & Drying: Isolate the solid salt by filtration, wash with a non-solvent (like ether) to remove any unreacted starting material, and dry thoroughly under vacuum.
-
Characterization: The resulting solid should be characterized (e.g., by NMR, melting point) to confirm salt formation and purity.
Safety Information
-
Handling: this compound and its analogs are classified as irritants. They can cause skin and serious eye irritation, and may cause respiratory irritation[9][10][11].
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling the compound[12]. Use in a well-ventilated area or a chemical fume hood[10].
-
First Aid:
-
Skin Contact: Wash off with plenty of soap and water. If irritation occurs, seek medical advice[9].
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention[12].
-
Inhalation: Move the person to fresh air[9].
-
This guide provides a comprehensive framework for addressing the solubility challenges of this compound. By understanding the compound's physicochemical properties and applying a systematic, mechanism-based approach, researchers can successfully prepare solutions suitable for a wide range of scientific applications.
References
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Title: Solubility of 5-(4-methylphenyl)-2-furanpropanoic acid in different organic solvents | Request PDF Source: ResearchGate URL: [Link]
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Title: Synthesis and physicochemical properties of the furan dicarboxylic acid, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, an inhibitor of plasma protein binding in uraemia Source: PubMed URL: [Link]
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Title: Showing metabocard for 3-Furoic acid (HMDB0000444) Source: Human Metabolome Database URL: [Link]
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Title: methyl furoate 3-furancarboxylic acid, methyl ester Source: The Good Scents Company URL: [Link]
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Title: Chemical Properties of 3-Furancarboxylic acid (CAS 488-93-7) Source: Cheméo URL: [Link]
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Title: Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions Source: PubMed URL: [Link]
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Title: Orientation in the Furan Nucleus. XII. 3-Methyl-4-furoic Acid and Some of its Derivatives Source: Journal of the American Chemical Society URL: [Link]
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Title: Techniques for Improving Solubility Source: International Journal of Medical Science and Dental Research URL: [Link]
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Title: The effect of pH on extraction of carboxylic acids Source: ResearchGate URL: [Link]
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Title: Co-solvent solubilization of some poorly-soluble antidiabetic drugs Source: PubMed URL: [Link]
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Title: Drug Solubility: Importance and Enhancement Techniques Source: National Institutes of Health (NIH) URL: [Link]
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Title: Strategies for the Separation of the Furanic Compounds HMF, DFF, FFCA and FDCA from Ionic Liquids Source: ResearchGate URL: [Link]
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Title: Co-solvent – Knowledge and References Source: Taylor & Francis URL: [Link]
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Title: Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids Source: MDPI URL: [Link]
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Title: Methyl furan-3-carboxylate | C6H6O3 Source: PubChem - NIH URL: [Link]
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Title: 5 Novel Techniques for Solubility Enhancement Source: Ascendia Pharmaceutical Solutions URL: [Link]
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Title: The Effects of pH on Solubility Source: Chemistry LibreTexts URL: [Link]
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Title: Advanced Methodologies for Pharmaceutical Salt Synthesis Source: Kent Academic Repository URL: [Link]
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Title: strategies to increase solubility and bioavailability of drugs Source: ResearchGate URL: [Link]
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Title: Carboxylic acids are acidic enough to dissolve in both 10% NaOH and NaHCO3. Source: Homework.Study.com URL: [Link]
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Title: Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement Source: ResearchGate URL: [Link]
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Title: Co-solvent: Significance and symbolism Source: SciTechnol URL: [Link]
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Title: Solubility of 2,5-Furandicarboxylic Acid in Eight Pure Solvents and Two Binary Solvent Systems Source: ResearchGate URL: [Link]
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Title: Organic Syntheses Procedure - 2-Furancarboxylic Acid Source: Organic Syntheses URL: [Link]
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Title: pKa Data Compiled by R. Williams Source: Organic Chemistry Data URL: [Link]
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Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of 4-Methyl-3-furancarboxylic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the furan scaffold stands out as a privileged structure, integral to a multitude of biologically active compounds.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs derived from 4-methyl-3-furancarboxylic acid. Our focus will be on elucidating how subtle molecular modifications influence their potential as therapeutic agents, with a primary emphasis on antifungal activity through the inhibition of succinate dehydrogenase (SDH), and a secondary look at their emerging potential in oncology.
The Furan Core: A Foundation for Diverse Bioactivity
The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a cornerstone in the design of novel therapeutic agents. Its derivatives have demonstrated a wide array of pharmacological effects, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The unique electronic properties and geometric constraints of the furan nucleus allow it to serve as a versatile scaffold for interacting with various biological targets.
Antifungal Activity: Targeting Succinate Dehydrogenase
A significant area of interest for furan-based compounds is their potent antifungal activity, often mediated through the inhibition of succinate dehydrogenase (SDH). SDH, also known as complex II of the mitochondrial respiratory chain, is a crucial enzyme for the growth and respiration of pathogenic fungi. Its inhibition disrupts the fungal cell's energy production, leading to growth arrest and cell death.[2] Carboxamide derivatives of furan have been a particularly fruitful area of investigation for novel SDHI fungicides.[3]
Structure-Activity Relationship of 4-Methyl-3-furancarboxamide Analogs as SDH Inhibitors
While direct, comprehensive SAR studies on a broad series of this compound analogs are still emerging, valuable insights can be drawn from closely related furan-carboxamide structures investigated as SDH inhibitors. The general pharmacophore for these inhibitors consists of a "head" group (the furan ring), a "linker" (the carboxamide bridge), and a "tail" group (a substituted phenyl or other aromatic/aliphatic moiety).
dot graph SAR_Pharmacophore { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
Head [label="Furan Ring\n(Head Group)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Linker [label="Carboxamide\n(Linker)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Tail [label="Aromatic/Aliphatic Moiety\n(Tail Group)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Head -> Linker [label=" Essential for\n core structure"]; Linker -> Tail [label=" Modulates potency\n and spectrum"]; }
Caption: General pharmacophore model for furan-carboxamide based SDH inhibitors.
Key SAR Observations:
-
The Furan Headgroup: The 4-methyl substituent on the furan ring is anticipated to influence the electronic properties and steric profile of the molecule, potentially enhancing binding affinity to the target enzyme.
-
The Carboxamide Linker: The amide bond is a critical hydrogen bonding motif. The planarity of this group is often important for activity.
-
The Tail Group: This region offers the most significant opportunity for modification to fine-tune potency, selectivity, and pharmacokinetic properties.
-
Aromatic Substituents: The nature and position of substituents on a phenyl "tail" group dramatically impact antifungal activity. For instance, in related thiophene/furan-1,3,4-oxadiazole carboxamides, specific halogen substitutions on the phenyl ring led to compounds with remarkable activity against Sclerotinia sclerotiorum, with EC50 values superior to the commercial fungicide boscalid.[3]
-
Lipophilicity: Increased lipophilicity in the tail region can enhance membrane permeability, leading to better antifungal effects, as suggested by the improved activity of esterified p-coumaric acid derivatives in controlling melanoma cell growth.[4]
-
Comparative Data of Furan-Based SDH Inhibitors
While specific data for a series of 4-methyl-3-furancarboxamide analogs is not available in the public literature, we can examine data from a study on novel thiophene/furan-1,3,4-oxadiazole carboxamides to illustrate the impact of "tail" group modifications on antifungal activity against Sclerotinia sclerotiorum.[3]
| Compound ID | "Tail" Group (R) | EC50 (mg/L) against S. sclerotiorum |
| 4g | 2,4-dichlorophenyl | Not specified, but effective in vivo |
| 4i | 2-chloro-4-fluorophenyl | 0.140 ± 0.034 |
| Boscalid | (commercial standard) | 0.645 ± 0.023 |
This data clearly demonstrates that subtle changes in the halogen substitution pattern on the phenyl ring can lead to a significant increase in antifungal potency.
Anticancer Potential: An Emerging Frontier
Beyond their antifungal properties, furan derivatives are being explored for their anticancer activities.[5][6][7] The mechanism of action in this context is often multifactorial and can involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.
For instance, a study on furan-based derivatives identified compounds that induce G2/M phase cell cycle arrest and apoptosis in breast cancer (MCF-7) cells.[8] This was associated with an increase in the levels of p53 and Bax, and a decrease in Bcl-2, indicating activation of the intrinsic mitochondrial apoptosis pathway.
While specific SAR studies on this compound analogs for anticancer activity are limited, the general principles of modifying lipophilicity and electronic properties through esterification and amidation are likely to be relevant.[4]
Experimental Protocols
Synthesis of 4-Methyl-3-furancarboxamides (General Procedure)
The synthesis of carboxamide derivatives of this compound typically proceeds through the activation of the carboxylic acid, followed by reaction with a desired amine.
dot graph Synthesis_Workflow { graph [rankdir="LR", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
Start [label="this compound", fillcolor="#FBBC05"]; Activation [label="Activation\n(e.g., SOCl2, CDI)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="4-Methyl-3-furoyl Chloride", style=dashed]; Amine [label="R-NH2", fillcolor="#34A853", fontcolor="#FFFFFF"]; Coupling [label="Amide Coupling", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="4-Methyl-3-furancarboxamide Analog", fillcolor="#FBBC05"];
Start -> Activation; Activation -> Intermediate; Intermediate -> Coupling; Amine -> Coupling; Coupling -> Product; }
Caption: General synthetic workflow for 4-methyl-3-furancarboxamide analogs.
Step-by-Step Protocol:
-
Activation of this compound:
-
To a solution of this compound in an anhydrous solvent (e.g., dichloromethane or toluene), add an activating agent such as thionyl chloride (SOCl₂) or 1,1'-carbonyldiimidazole (CDI).[9]
-
The reaction mixture is typically stirred at room temperature or gently heated until the conversion to the acid chloride or activated intermediate is complete. Progress can be monitored by techniques like thin-layer chromatography (TLC).
-
-
Amide Bond Formation:
-
To the solution containing the activated this compound, add the desired amine (R-NH₂). A base, such as triethylamine or pyridine, is often added to neutralize the acid byproduct.
-
The reaction is stirred at room temperature or heated as necessary until completion.
-
-
Work-up and Purification:
-
The reaction mixture is typically washed with aqueous solutions to remove excess reagents and byproducts.
-
The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography or recrystallization to yield the pure 4-methyl-3-furancarboxamide analog.
-
In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[10]
Materials:
-
Synthesized this compound analogs
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
Appropriate broth medium (e.g., RPMI-1640)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Compounds: Prepare stock solutions of the test compounds in a suitable solvent like dimethyl sulfoxide (DMSO).
-
Preparation of Inoculum: Culture the fungal strains and prepare a standardized inoculum suspension in the broth medium.
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the compound stock solutions with the broth medium to achieve a range of final concentrations.
-
Inoculation: Add the standardized fungal inoculum to each well. Include a positive control (fungus with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density at a specific wavelength.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the realm of antifungal drug discovery. The insights gathered from related furan-carboxamide analogs strongly suggest that targeted modifications of the "tail" region can lead to highly potent SDH inhibitors. Future research should focus on the systematic synthesis and biological evaluation of a diverse library of this compound analogs to build a comprehensive SAR profile. This will undoubtedly accelerate the discovery of new and effective treatments for fungal infections and potentially other diseases, including cancer.
References
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MDPI. (2023). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. Molecules, 28(12), 4685. [Link]
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ACS Publications. (2021). Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 69(47), 14217-14228. [Link]
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PMC. (2022). Synthesis, Antifungal Activity, Cytotoxicity and QSAR Study of Camphor Derivatives. Molecules, 27(15), 4734. [Link]
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ResearchGate. (2025). Synthesis of Furoxan Derivatives Based on 4-Aminofuroxan-3-carboxylic Acid Azide. [Link]
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ACS Publications. (2021). Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. [Link]
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MDPI. (2022). Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives. Journal of Fungi, 8(11), 1159. [Link]
-
ANSES. (2019). Succinate dehydrogenase inhibitor (SDHI) fungicides: ANSES presents the results of its expert appraisal. [Link]
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PubMed. (2015). A library synthesis of 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester derivatives as anti-tumor agents. Bioorganic & Medicinal Chemistry Letters, 25(16), 3219-3222. [Link]
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MDPI. (2023). Synthesis and Antifungal Evaluation Against Candida spp. of 5-Arylfuran-2-Carboxamide Derivatives. Molecules, 28(5), 2309. [Link]
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ResearchGate. (2010). Synthesis and biological activity studies of furan derivatives. Medicinal Chemistry Research, 19(5), 490-497. [Link]
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ResearchGate. (2016). Natural and Synthetic Furanones with Anticancer Activity. Natural Product Communications, 11(10), 1471-1474. [Link]
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ResearchGate. (2004). Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. Tetrahedron Letters, 45(44), 8229-8231. [Link]
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PMC. (2022). Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives. Journal of Fungi, 8(11), 1159. [Link]
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PubMed. (1988). Synthesis and physicochemical properties of the furan dicarboxylic acid, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, an inhibitor of plasma protein binding in uraemia. Journal of Pharmaceutical and Biomedical Analysis, 6(6-8), 755-760. [Link]
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PubMed. (2015). 4-Hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester derivatives as potent anti-tumor agents. Bioorganic & Medicinal Chemistry Letters, 25(16), 3219-3222. [Link]
-
Organic Syntheses. (1955). 2-Furoic acid, 3-methyl-. Organic Syntheses, 35, 76. [Link]
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ResearchGate. (2001). A New Strategy for the Synthesis of Furan-3,4-dicarboxylic Acid. Synthesis, 2001(11), 1645-1648. [Link]
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MDPI. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(21), 7489. [Link]
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Apollo - University of Cambridge Repository. (2021). Furan-based Inhibitors of Pyruvate Dehydrogenase: SAR Study, Biochemical Evaluation and Computational Analysis. ChemMedChem, 16(21), 3295-3303. [Link]
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ResearchGate. (2021). Hands-on synthesis of furanamides and evaluation of their antimicrobial activity. [Link]
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Organic Syntheses. (1955). methyl 3-methyl-2-furoate. Organic Syntheses, 35, 81. [Link]
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ResearchGate. (2020). 4-Hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester derivatives as potent anti-tumor agents. [Link]
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ACS Publications. (2022). Design, Synthesis, Inhibitory Activity, and Molecular Modeling of Novel Pyrazole-Furan/Thiophene Carboxamide Hybrids as Potential Fungicides Targeting Succinate Dehydrogenase. Journal of Agricultural and Food Chemistry, 71(1), 227-239. [Link]
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NIH. (2023). Esterification of p-Coumaric Acid Improves the Control over Melanoma Cell Growth. International Journal of Molecular Sciences, 24(2), 1435. [Link]
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A Comparative Guide to Validating the Purity of Synthetic 4-Methyl-3-furancarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and fine chemical synthesis, the absolute purity of a molecule is not merely a quality benchmark but a fundamental prerequisite for reliable, reproducible, and safe downstream applications. 4-Methyl-3-furancarboxylic acid, a substituted furan derivative, serves as a valuable building block in the synthesis of various biologically active compounds. Its structural integrity and freedom from impurities directly impact reaction yields, kinetic profiles, and the toxicological assessment of final drug candidates.
This guide provides a comprehensive comparison of analytical methodologies for validating the purity of synthetic this compound. As a Senior Application Scientist, my focus extends beyond procedural descriptions to elucidate the rationale behind method selection, the interpretation of data, and the establishment of a self-validating analytical workflow.
The Synthetic Pathway and Anticipated Impurities: A Causal Analysis
A robust purity validation strategy begins with a thorough understanding of the synthetic route, as this knowledge informs the potential impurity profile. A common and efficient synthesis of this compound involves the hydrolysis of its corresponding ester, typically ethyl 4-methyl-3-furoate.
Figure 1: Synthetic route to this compound and potential impurities.
This seemingly straightforward reaction can introduce several impurities[1]:
-
Unreacted Starting Material: Incomplete hydrolysis will leave residual ethyl 4-methyl-3-furoate.
-
Reaction By-products: Ethanol is a stoichiometric by-product of the hydrolysis.
-
Reagents: Excess base (e.g., NaOH) or acid used for neutralization.
-
Degradation Products: Harsh reaction conditions (e.g., high temperature or prolonged reaction times) can lead to the degradation of the furan ring.
Orthogonal Analytical Approaches for Comprehensive Purity Assessment
No single analytical technique is sufficient to definitively declare a compound as "pure." A multi-faceted, or orthogonal, approach is essential, where each method provides a different perspective on the sample's composition. We will compare High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, supplemented by fundamental physicochemical measurements.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity assessment of non-volatile, thermally labile compounds like carboxylic acids[2]. It excels at separating the target molecule from structurally similar impurities.
Causality of Method Design: A reversed-phase (RP-HPLC) method is typically the first choice for a molecule with the polarity of this compound. A C18 column provides a non-polar stationary phase, and a polar mobile phase (e.g., a mixture of acetonitrile and water with an acidic modifier) is used to elute the compounds. The acidic modifier (e.g., trifluoroacetic acid or formic acid) is crucial to suppress the ionization of the carboxylic acid group, ensuring a consistent retention time and sharp peak shape.
Experimental Protocol: RP-HPLC for Purity Determination
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A linear gradient from 10% B to 90% B over 20 minutes is a good starting point for method development.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of mobile phase A and B.
Data Interpretation and Trustworthiness: Purity is typically assessed by the area percentage of the main peak relative to the total area of all observed peaks. For this to be a valid measure, it is imperative to demonstrate that all potential impurities are resolved from the main peak and from each other. Forced degradation studies (exposing the sample to acidic, basic, oxidative, and thermal stress) are essential to generate potential degradation products and prove the stability-indicating nature of the method[3].
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile impurities[4][5]. For a carboxylic acid like this compound, derivatization is often necessary to increase its volatility and thermal stability.
Causality of Method Design: Esterification of the carboxylic acid to its methyl or ethyl ester is a common derivatization strategy. This can be achieved using reagents like diazomethane or by heating with an alcohol in the presence of an acid catalyst. The resulting ester is more volatile and less prone to thermal degradation in the GC inlet and column. The mass spectrometer provides definitive identification of impurities based on their mass-to-charge ratio and fragmentation patterns.
Experimental Protocol: GC-MS for Impurity Profiling (with Derivatization)
-
Derivatization: To 1 mg of the sample, add 1 mL of 2% (v/v) sulfuric acid in methanol. Heat at 60 °C for 30 minutes. Cool, neutralize with a solid base (e.g., sodium bicarbonate), and extract the methyl ester into a suitable solvent like dichloromethane.
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow of 1.2 mL/min.
-
Oven Program: Start at 80 °C (hold 2 min), ramp at 10 °C/min to 250 °C (hold 5 min).
-
Injector Temperature: 250 °C.
-
MS Parameters: Electron Ionization (EI) at 70 eV, scanning from m/z 40-400.
Data Interpretation and Trustworthiness: The total ion chromatogram (TIC) will reveal the presence of any volatile impurities. The mass spectrum of each peak can be compared to library data for identification. Unreacted starting material (if the synthesis was from the ethyl ester) and other volatile by-products can be readily identified.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is an absolute quantification method that provides a direct measure of purity without the need for a specific standard of the analyte[6][7][8]. It is based on the principle that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.
Causality of Method Design: By adding a known amount of a certified internal standard to a precisely weighed sample, the purity of the analyte can be calculated by comparing the integrals of specific, well-resolved signals from both the analyte and the standard. The choice of internal standard is critical; it must have signals that do not overlap with the analyte, be stable, non-volatile, and have a known purity. Maleic anhydride is a suitable choice for many organic compounds.
Experimental Protocol: ¹H qNMR for Absolute Purity Determination
-
Sample Preparation: Accurately weigh ~10 mg of this compound and ~5 mg of a certified internal standard (e.g., maleic anhydride) into a vial. Dissolve in a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Acquisition Parameters:
-
Use a 90° pulse.
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of any signal being integrated. A D1 of 30 seconds is a safe starting point.
-
-
Data Processing: Carefully phase and baseline correct the spectrum. Integrate a well-resolved signal from the analyte and a signal from the internal standard.
Data Interpretation and Trustworthiness: The purity is calculated using the following formula:
Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Physicochemical Methods: Melting Point
The melting point of a pure crystalline solid is a sharp, well-defined temperature range. Impurities typically cause a depression and broadening of the melting point range. While not a quantitative measure, it is a rapid and invaluable indicator of purity.
Illustrative Data: While a definitive melting point for pure this compound is not readily available in the literature, its isomer, 3-furoic acid, has a reported melting point of 120-122 °C[8][9][10]. A synthesized batch of this compound with a sharp melting range in this vicinity would suggest high purity, whereas a broad range (e.g., 115-120 °C) would indicate the presence of impurities.
Comparative Summary of Analytical Techniques
| Technique | Principle | Strengths | Limitations | Best For |
| HPLC-UV | Differential partitioning between a stationary and mobile phase. | High resolution for non-volatile, structurally similar impurities. Widely available. | Requires reference standards for impurity identification. Response factors can vary. | Quantifying known impurities and assessing overall purity profile. |
| GC-MS | Separation based on volatility and polarity, with mass-based identification. | High sensitivity and specificity for volatile impurities. Definitive identification of unknowns. | Requires derivatization for non-volatile compounds. Potential for thermal degradation. | Identifying and quantifying volatile and semi-volatile impurities. |
| qNMR | Signal intensity is directly proportional to the number of nuclei. | Absolute quantification without a specific analyte standard. Provides structural information. | Lower sensitivity than chromatographic methods. Signal overlap can be an issue. | Absolute purity determination and certification of reference standards. |
| Melting Point | Temperature range of solid-to-liquid phase transition. | Rapid, inexpensive, and a good indicator of overall purity. | Not quantitative. Not suitable for amorphous solids or oils. | Quick purity check and confirmation of crystalline integrity. |
Conclusion: An Integrated Approach to Purity Validation
Validating the purity of a synthetic compound like this compound requires a holistic and orthogonal analytical strategy. No single method is sufficient. The recommended workflow is as follows:
Figure 2: Integrated workflow for purity validation.
-
Initial Assessment: Begin with a melting point determination for a quick indication of purity.
-
Chromatographic Profiling: Employ a validated, stability-indicating HPLC method to separate and quantify non-volatile impurities. Use GC-MS to screen for and identify any residual volatile starting materials or by-products.
-
Absolute Quantification: Perform ¹H qNMR to obtain an absolute purity value, which serves as a cross-validation for the chromatographic methods.
By integrating these techniques, researchers can build a comprehensive and trustworthy purity profile for synthetic this compound, ensuring the quality and reliability of their scientific endeavors.
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A Comparative Analysis of 4-Methyl-3-furancarboxylic Acid and 2-furoic Acid in Biological Assays: A Guide for Researchers
For researchers and professionals in drug development, the furan scaffold represents a privileged structure due to its presence in numerous biologically active compounds.[1] Among the vast array of furan derivatives, simple furancarboxylic acids serve as valuable starting points for the synthesis of more complex molecules with therapeutic potential. This guide provides an in-depth, objective comparison of two such molecules: 4-Methyl-3-furancarboxylic acid and the more commonly studied 2-furoic acid. By examining their performance in key biological assays and exploring the underlying structure-activity relationships, we aim to equip researchers with the insights needed to make informed decisions in their discovery and development programs.
Introduction to the Contenders: Structural and Physicochemical Distinctions
At first glance, this compound and 2-furoic acid are simple isomers, differing only in the substitution pattern on the furan ring. However, these subtle structural changes can have a profound impact on their physicochemical properties and, consequently, their biological activity.
2-Furoic acid , also known as pyromucic acid, is a well-characterized compound with the carboxylic acid group at the 2-position of the furan ring.[2] It is a white to off-white crystalline powder with good solubility in water and polar organic solvents.[2][3]
This compound , on the other hand, has the carboxylic acid group at the 3-position and a methyl group at the 4-position. While less common, its structural arrangement presents intriguing possibilities for molecular interactions within biological systems.
A comparative summary of their key physicochemical properties is presented below:
| Property | 2-Furoic Acid | This compound (and related 3-furoic acid) | Reference(s) |
| Molecular Formula | C₅H₄O₃ | C₆H₆O₃ | [2] |
| Molecular Weight | 112.08 g/mol | 126.11 g/mol | [2][4] |
| Appearance | White to off-white crystalline powder | White to yellow powder | [3][5] |
| Melting Point | 128-132 °C | 120-122 °C (for 3-furoic acid) | [2][5] |
| Boiling Point | 230-232 °C | 229.6 °C (for 3-furoic acid) | [2][5] |
| Water Solubility | 27.1 g/L | Data not readily available for 4-methyl derivative; 3-furoic acid solubility is mentioned but not quantified. | [2] |
| pKa | 3.12 at 25 °C | Data not readily available for 4-methyl derivative. | [2] |
| LogP (o/w) | 0.640 | 0.978 (for 3-furoic acid) | [3][6] |
The difference in the position of the carboxylic acid group and the presence of the methyl group in this compound are expected to influence its acidity, lipophilicity, and steric profile, all of which are critical determinants of biological activity.
Biological Activity Profile: A Head-to-Head Comparison
To provide a comprehensive comparison, we will examine the known and inferred biological activities of both compounds in three key areas: antimicrobial, anti-inflammatory, and enzyme inhibition.
Antimicrobial Activity
The furan nucleus is a common motif in compounds exhibiting a wide range of antimicrobial activities.[7]
2-Furoic Acid:
2-Furoic acid has demonstrated notable antimicrobial properties. It is known to act as a bactericide and fungicide, and is used as a preservative in some food products.[3] Studies have reported its activity against various bacterial strains. For instance, it has shown inhibitory effects on the proliferation of Bacillus subtilis and Salmonella typhi.[1]
This compound and other 3-Furoic Acid Derivatives:
Direct antimicrobial data for this compound is scarce in publicly available literature. However, studies on other 3-furancarboxylic acid derivatives suggest that this scaffold can support antimicrobial activity. For example, certain 3-aryl-3-(furan-2-yl)propanoic acid derivatives have shown good antimicrobial activity against Candida albicans, Escherichia coli, and Staphylococcus aureus.[8] Furthermore, a recent study on novel furancarboxylic acids, including derivatives of 3-furancarboxylic acid, reported significant inhibitory activities against E. coli, S. aureus, and C. albicans, with MIC values in the low µg/mL range.[9]
Experimental Data Summary: Antimicrobial Activity
| Compound/Derivative | Test Organism | Assay Type | Result (MIC/Zone of Inhibition) | Reference(s) |
| 2-Furoic acid | Bacillus subtilis | Not specified | MIC: 0.015 µM | [1] |
| 2-Furoic acid | Salmonella typhi | Not specified | MIC: 0.009 µM | [1] |
| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Candida albicans | Not specified | Good activity at 64 µg/mL | [8] |
| Novel furancarboxylic acid derivatives (from a Penicillium sp.) | Escherichia coli | Not specified | MIC: 0.9 to 7.0 μg/mL | [9] |
| Novel furancarboxylic acid derivatives (from a Penicillium sp.) | Staphylococcus aureus | Not specified | MIC: 1.7 to 3.5 μg/mL | [9] |
| Novel furancarboxylic acid derivatives (from a Penicillium sp.) | Candida albicans | Not specified | MIC: 3.3 to 7.0 μg/mL | [9] |
Expert Analysis: The position of the carboxylic acid group can influence the molecule's ability to penetrate the microbial cell wall and interact with intracellular targets. The methyl group in this compound may enhance its lipophilicity, potentially improving its ability to cross cell membranes compared to the unsubstituted 3-furoic acid. However, it could also introduce steric hindrance, which might negatively impact its binding to target enzymes. Further investigation is warranted to elucidate the specific antimicrobial profile of this compound.
Anti-inflammatory Activity
Furan derivatives have been investigated for their potential as anti-inflammatory agents.[10]
2-Furoic Acid:
While not a classical anti-inflammatory drug, some furan derivatives have shown anti-inflammatory properties, often linked to their antioxidant and enzyme-inhibiting activities.[10]
This compound and other 3-Furoic Acid Analogues:
There is limited direct evidence for the anti-inflammatory activity of this compound. However, the broader class of 3-furancarboxylic acid analogues has been explored. For instance, the synthesis of non-carboxylic analogues of arylpropionic acids, which are known NSAIDs, has been a strategy to develop new anti-inflammatory agents with reduced ulcerogenic potential.[11] This suggests that the 3-furancarboxylic acid scaffold could be a starting point for designing novel anti-inflammatory compounds.
Expert Analysis: The anti-inflammatory activity of many compounds is mediated through the inhibition of enzymes like cyclooxygenases (COX-1 and COX-2). The structural features of this compound, particularly the position of the carboxylic acid and the presence of the methyl group, will dictate its ability to fit into the active site of these enzymes. The methyl group could potentially enhance binding through hydrophobic interactions, but this is highly dependent on the specific topology of the enzyme's active site.
Enzyme Inhibition
The ability to inhibit specific enzymes is a key mechanism of action for many therapeutic agents.
2-Furoic Acid:
2-Furoic acid has been shown to interfere with the activity of intracellular enzymes.[3]
This compound and other 3-Furoic Acid Derivatives:
Expert Analysis: The differential positioning of the carboxylic acid group in 2-furoic acid versus 3-furancarboxylic acid derivatives will lead to distinct interaction profiles with enzyme active sites. The carboxylate group is a key pharmacophoric feature, often involved in hydrogen bonding or ionic interactions with amino acid residues. The additional methyl group in this compound could provide an additional point of contact within a hydrophobic pocket of a target enzyme, potentially leading to enhanced potency and/or selectivity compared to the unsubstituted 3-furoic acid.
Experimental Protocols for Key Biological Assays
To facilitate further research and direct comparison, we provide detailed, step-by-step methodologies for key assays.
Antimicrobial Susceptibility Testing: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Protocol:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick a few colonies of the test bacterium from a fresh agar plate.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.
-
Dilute the standardized suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using appropriate growth medium.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well of the microtiter plate.
-
Include a positive control (bacteria with no compound) and a negative control (medium only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plate for turbidity.
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
This is a standard in vivo model to screen for acute anti-inflammatory activity.
Protocol:
-
Animal Acclimatization and Grouping:
-
Use adult male Wistar rats or Swiss albino mice, acclimatized for at least one week.
-
Divide the animals into groups: control, standard (e.g., indomethacin), and test compound groups (at various doses).
-
-
Compound Administration:
-
Administer the test compounds and the standard drug orally or intraperitoneally one hour before carrageenan injection. The control group receives the vehicle.
-
-
Induction of Inflammation:
-
Inject 0.1 mL of 1% w/v carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw of each animal.
-
-
Measurement of Paw Edema:
-
Measure the paw volume using a plethysmometer immediately before carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
-
Calculation of Inhibition:
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
-
Visualizing the Comparison: Diagrams and Workflows
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Structural differences between 2-furoic acid and this compound.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion and Future Directions
This guide has provided a comparative overview of this compound and 2-furoic acid, highlighting their structural differences and known or inferred biological activities. While 2-furoic acid is a well-documented compound with established antimicrobial properties, the biological profile of this compound remains largely unexplored.
Based on the analysis of related 3-furancarboxylic acid derivatives, it is plausible that this compound possesses interesting biological activities. The presence and position of the methyl and carboxylic acid groups are key determinants that warrant further investigation.
We strongly encourage researchers to undertake direct comparative studies of these two molecules in a panel of biological assays. Such studies will not only elucidate the specific biological activities of this compound but also contribute valuable data to the broader understanding of structure-activity relationships within the furan class of compounds. The experimental protocols provided herein offer a robust starting point for these future investigations.
References
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Exploring 3-Furoic Acid: Properties, Applications, and Manufacturing Excellence. (n.d.). Autech Industry. Retrieved from [Link]
- Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means. (2022). Horticulturae, 8(5), 401.
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- Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents. (2024). Journal of Agricultural and Food Chemistry.
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Chemical Properties of 3-Furancarboxylic acid (CAS 488-93-7). (n.d.). Cheméo. Retrieved from [Link]
- Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. (2021). Scientific Reports, 11(1), 1-12.
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2-Furoic Acid-d3. (n.d.). PubChem. Retrieved from [Link]
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- Antimicrobial Furancarboxylic Acids from a Penicillium sp. (2020).
- Synthesis and Physicochemical Properties of the Furan Dicarboxylic Acid, 3-Carboxy-4-methyl-5-propyl-2-furanpropanoic Acid, an Inhibitor of Plasma Protein Binding in Uraemia. (1990).
- Cobalt Nanoparticles Encapsulated in Nitrogen-Doped Carbon Nanotubes for Highly Efficient Electrochemical Oxidation of 5-Hydroxymethylfurfural Coupled with 4-Nitrophenol Hydrogenation. (2024). ACS Sustainable Chemistry & Engineering.
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Methyl furan-3-carboxylate. (n.d.). PubChem. Retrieved from [Link]
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2-Furoic acid. (n.d.). Wikipedia. Retrieved from [Link]
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Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. (2021). RSC Publishing. Retrieved from [Link]
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methyl furoate 3-furancarboxylic acid, methyl ester. (n.d.). The Good Scents Company. Retrieved from [Link]
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- Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. (2022). Molecules, 27(13), 4056.
- Synthesis and structure-activity relationship studies of furan-ring fused chalcones as antiproliferative agents. (2007). Bioorganic & Medicinal Chemistry, 15(21), 6792-6799.
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Chemical Properties of 2-Furancarboxylic acid (CAS 88-14-2). (n.d.). Cheméo. Retrieved from [Link]
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Structure Activity Relationships. (n.d.). Drug Design. Retrieved from [Link]
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2-FUROIC ACID and 2-FURYLCARBINOL. (n.d.). Organic Syntheses. Retrieved from [Link]
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A Comparative Analysis of Methyl and Ethyl 3-Furancarboxylates: Properties, Synthesis, and Reactivity
In the landscape of heterocyclic chemistry, furan-3-carboxylic acid esters serve as pivotal building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and materials. The choice between the methyl and ethyl esters of 3-furancarboxylic acid, while seemingly minor, can have significant implications for reaction kinetics, product yields, and the physicochemical properties of downstream compounds. This guide provides an in-depth comparative analysis of methyl 3-furancarboxylate and ethyl 3-furancarboxylate, offering experimental insights and data to inform researchers, scientists, and drug development professionals in their synthetic endeavors.
Physicochemical Properties: A Head-to-Head Comparison
The fundamental physical and chemical properties of these two esters are critical for their handling, purification, and application in various reaction conditions. The following table summarizes the key physicochemical data for methyl and ethyl 3-furancarboxylates, compiled from various authoritative sources.
| Property | Methyl 3-Furancarboxylate | Ethyl 3-Furancarboxylate |
| Molecular Formula | C₆H₆O₃[1] | C₇H₈O₃ |
| Molecular Weight | 126.11 g/mol [1] | 140.14 g/mol |
| Appearance | Colorless to pale yellow liquid | Clear, slightly yellow to yellow liquid |
| Boiling Point | 154-155 °C @ 760 mmHg | 93-95 °C @ 35 mmHg |
| Melting Point | 64-67 °C | Not available |
| Density | 1.17 g/mL | 1.038 g/mL @ 25 °C |
| Refractive Index | 1.4670-1.4700 | n20/D 1.46 |
| Flash Point | 47 °C | 139 °F (59.4 °C) |
| Solubility | Soluble in alcohol; water solubility ~13.32 g/L (est.) | Sparingly soluble in chloroform, slightly soluble in ethyl acetate and methanol. |
Expert Insights: The lower boiling point of ethyl 3-furancarboxylate at reduced pressure suggests it is more volatile than the methyl ester under those conditions. The choice between the two may, therefore, depend on the desired reaction temperature and the ease of removal post-reaction. The slight difference in density and refractive index can be exploited for characterization and quality control purposes. The lack of a readily available melting point for the ethyl ester suggests it likely has a very low melting point or is more commonly handled as a liquid.
Synthesis of Methyl and Ethyl 3-Furancarboxylates: The Fischer Esterification Approach
The most direct and common method for the preparation of both methyl and ethyl 3-furancarboxylates is the Fischer esterification of 3-furancarboxylic acid.[2][3][4][5][6][7] This acid-catalyzed reaction between a carboxylic acid and an alcohol is a reversible process.[4][6][7] To drive the equilibrium towards the formation of the ester, an excess of the alcohol is typically used, and the water formed during the reaction is often removed.[6]
Caption: General workflow for Fischer esterification of 3-furancarboxylic acid.
Detailed Experimental Protocol: Fischer Esterification
Objective: To synthesize methyl or ethyl 3-furancarboxylate from 3-furancarboxylic acid.
Materials:
-
3-Furancarboxylic acid
-
Methanol (for methyl ester) or Ethanol (for ethyl ester), anhydrous
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-furancarboxylic acid in a large excess of the corresponding alcohol (e.g., 10-20 equivalents). Methanol or ethanol can serve as both the reactant and the solvent.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (typically 1-5 mol%) to the solution while stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain it for several hours (typically 2-6 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess alcohol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.
-
Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acid catalyst. Be cautious as CO₂ evolution may cause pressure build-up.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure to yield the crude ester.
-
Purify the crude product by vacuum distillation to obtain the pure methyl or ethyl 3-furancarboxylate.
-
Causality Behind Experimental Choices:
-
Excess Alcohol: Using a large excess of the alcohol shifts the equilibrium of this reversible reaction towards the product side, maximizing the yield of the ester, in accordance with Le Châtelier's principle.[4][6]
-
Acid Catalyst: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[3]
-
Reflux: Heating the reaction mixture increases the rate of reaction, allowing equilibrium to be reached more quickly.
-
Neutralization and Washing: The sodium bicarbonate wash is crucial to remove the acid catalyst, which could otherwise catalyze the reverse hydrolysis reaction during storage or subsequent steps. The water and brine washes remove any remaining water-soluble impurities.
Chemical Reactivity and Stability: A Comparative Perspective
Ester Hydrolysis: The hydrolysis of esters can be catalyzed by either acid or base.[8][9][10]
-
Acid-Catalyzed Hydrolysis: This is the reverse of the Fischer esterification.[8][9] The reaction is an equilibrium process, and to favor hydrolysis, a large excess of water is used.[9]
-
Base-Catalyzed Hydrolysis (Saponification): This process is effectively irreversible because the carboxylic acid formed is deprotonated by the base to form a carboxylate salt, which is unreactive towards the alcohol.[9][11]
Caption: Factors influencing the comparative reactivity of methyl vs. ethyl esters.
Expert Insights on Reactivity:
-
Steric Effects: The primary difference in the reactivity of methyl and ethyl esters stems from steric hindrance. The methyl group is smaller than the ethyl group, offering less steric hindrance to the approach of a nucleophile (like a water molecule or a hydroxide ion) to the carbonyl carbon. Consequently, methyl 3-furancarboxylate is expected to undergo hydrolysis at a slightly faster rate than ethyl 3-furancarboxylate under identical conditions.
-
Electronic Effects: The electronic effects of the methyl and ethyl groups are very similar (both are weakly electron-donating), so they are not expected to cause a significant difference in the reactivity of the two esters.
Stability: Both esters are relatively stable compounds under neutral conditions. However, they are susceptible to hydrolysis in the presence of strong acids or bases, particularly at elevated temperatures. The furan ring itself can be sensitive to strong acids and oxidizing agents.
Spectroscopic Characterization
The structural identity and purity of methyl and ethyl 3-furancarboxylates are routinely confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
-
Methyl 3-furancarboxylate: The ¹H NMR spectrum will show a singlet for the methyl protons (-OCH₃) typically around 3.8 ppm. The furan ring protons will appear as distinct signals in the aromatic region (around 6.5-8.0 ppm), with their characteristic coupling patterns.
-
Ethyl 3-furancarboxylate: The ¹H NMR spectrum will exhibit a quartet for the methylene protons (-OCH₂CH₃) around 4.3 ppm and a triplet for the methyl protons (-OCH₂CH₃) around 1.3 ppm, due to coupling with each other. The furan ring protons will have similar chemical shifts and coupling patterns to the methyl ester.
¹³C NMR:
-
Methyl 3-furancarboxylate: The ¹³C NMR spectrum will show a signal for the methyl carbon (-OCH₃) around 51 ppm. The carbonyl carbon (C=O) will appear in the range of 160-170 ppm, and the furan ring carbons will have signals in the aromatic region.
-
Ethyl 3-furancarboxylate: The ¹³C NMR spectrum will display signals for the methylene carbon (-OCH₂CH₃) around 60 ppm and the methyl carbon (-OCH₂CH₃) around 14 ppm. The carbonyl and furan carbon signals will be in similar regions to the methyl ester.
Infrared (IR) Spectroscopy
Both esters will show characteristic IR absorption bands:
-
C=O Stretch: A strong absorption band in the region of 1710-1740 cm⁻¹, characteristic of the ester carbonyl group.
-
C-O Stretch: Strong absorptions in the 1100-1300 cm⁻¹ region corresponding to the C-O stretching vibrations of the ester group.
-
Furan Ring Vibrations: Characteristic absorptions for the C-H and C=C stretching and bending vibrations of the furan ring.
Applications in Research and Development
Both methyl and ethyl 3-furancarboxylates are valuable intermediates in organic synthesis. The choice between them often depends on the specific requirements of the subsequent reaction steps.
-
Medicinal Chemistry: The furan-3-carboxylate moiety is a key structural component in numerous biologically active molecules. These esters serve as starting materials for the synthesis of more complex heterocyclic systems with potential therapeutic applications.
-
Materials Science: Furan-based polymers are gaining attention as sustainable alternatives to petroleum-based plastics. The ester functional group can be modified or incorporated into polymer backbones to tailor the material's properties.
-
Agrochemicals: Many pesticides and herbicides contain heterocyclic scaffolds, and furan derivatives are no exception. These esters can be used in the development of new agrochemicals.
Expert Insights on Application-Based Selection:
-
For reactions where the ester group is ultimately hydrolyzed, the more reactive methyl ester might be preferred to achieve faster reaction times or require milder conditions.
-
In cases where the ester is carried through several synthetic steps, the slightly more stable ethyl ester might be a better choice to minimize unwanted side reactions.
-
The volatility of the corresponding alcohol byproduct (methanol vs. ethanol) can also be a factor in process development and purification strategies.
Conclusion
Methyl and ethyl 3-furancarboxylates are closely related compounds with subtle but important differences in their physicochemical properties and chemical reactivity. The methyl ester, being less sterically hindered, is expected to be slightly more reactive towards nucleophilic substitution reactions like hydrolysis. The choice between these two valuable building blocks should be made based on a careful consideration of the specific reaction conditions, desired product properties, and overall synthetic strategy. This guide provides the foundational knowledge and practical protocols to assist researchers in making an informed decision for their applications.
References
- Fischer, E.; Speier, A. Darstellung der Ester. Ber. Dtsch. Chem. Ges.1895, 28 (3), 3252–3258.
- Otera, J. Esterification. Modern Carbonyl Chemistry. Wiley-VCH Verlag GmbH & Co. KGaA, 2000, pp 235-263.
-
Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. University of Toronto Scarborough. [Link]
-
Fischer Esterification (video). Khan Academy. [Link]
-
Hydrolysis of Esters. Chemistry LibreTexts. [Link]
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Fischer Esterification. Chemistry LibreTexts. [Link]
-
Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
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Methyl furan-3-carboxylate. PubChem. [Link]
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Ester synthesis by esterification. Chemguide. [Link]
-
Basic Hydrolysis of Esters (Saponification). Master Organic Chemistry. [Link]
-
3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. ResearchGate. [Link]
-
Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]
-
Ester synthesis by esterification. Organic Chemistry Portal. [Link]
-
Interpreting Infrared Spectra. Specac. [Link]
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Fischer Esterification-Typical Procedures. OperaChem. [Link]
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Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]
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Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]
-
Hydrolysing esters. Chemguide. [Link]
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Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Organic Chemistry Tutor. [Link]
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Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry. [Link]
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INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Gelest. [Link]
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Introduction: The Analytical Significance of 4-Methyl-3-furancarboxylic Acid
An In-Depth Comparative Guide to HPLC and GC Methods for the Quantification of 4-Methyl-3-furancarboxylic Acid
This compound is a furan derivative of interest in various fields, including food chemistry, where it can be a marker in heat-processed foods, and in pharmaceutical development as a potential impurity or synthetic intermediate. Its accurate and precise quantification is crucial for quality control, stability testing, and safety assessment. The choice of analytical technique is paramount and is dictated by factors such as sample matrix complexity, required sensitivity, and available instrumentation. This guide provides a head-to-head comparison of two chromatographic workhorses, HPLC and GC, to empower researchers to make an informed decision for their specific application.
Foundational Principles: A Tale of Two Phases
Chromatographic separation is fundamentally a process of differential partitioning of an analyte between a stationary phase and a mobile phase. The choice between HPLC and GC hinges on the physicochemical properties of the analyte, primarily its volatility and thermal stability.[1][2]
-
High-Performance Liquid Chromatography (HPLC): This technique is ideal for compounds that are non-volatile or thermally sensitive.[1] Separation occurs as a liquid mobile phase carries the sample through a column packed with a solid stationary phase. For polar analytes like carboxylic acids, Reversed-Phase HPLC (RP-HPLC) is the most common mode, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase.[3]
-
Gas Chromatography (GC): GC is the premier technique for volatile and thermally stable compounds.[2] An inert gas mobile phase (carrier gas) transports the vaporized sample through a column containing a stationary phase. Due to the high polarity and low volatility of carboxylic acids, direct GC analysis is often challenging, leading to poor peak shapes and column adsorption.[4][5] Consequently, a chemical modification step known as derivatization is typically required to convert the analyte into a more volatile and less polar form.[6]
HPLC Methodology for this compound
The direct analysis of this compound is readily achievable using RP-HPLC with UV detection, leveraging the compound's inherent polarity and chromophoric furan ring.[7][8]
Rationale for Experimental Design
-
Separation Mode (RP-HPLC): Reversed-phase chromatography is selected for its excellent capability to separate polar organic molecules.[3]
-
Stationary Phase (C18 Column): An octadecylsilyl (C18) column provides a nonpolar stationary phase with strong hydrophobic interactions, offering robust retention for a wide range of organic molecules.
-
Mobile Phase: A key consideration for carboxylic acid analysis is suppressing the ionization of the carboxyl group (pKa ≈ 4-5) to ensure good retention and symmetrical peak shape. This is achieved by acidifying the mobile phase to a pH of approximately 2.5-3.0.[9] A mixture of an aqueous acid solution and an organic solvent like acetonitrile allows for the fine-tuning of retention time.
-
Detection (UV): The furan ring structure provides significant UV absorbance, allowing for sensitive detection, typically around 254 nm.
Detailed Experimental Protocol: HPLC-UV
-
Standard & Sample Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in a 50:50 mixture of acetonitrile and water.
-
Create a series of calibration standards by serially diluting the stock solution.
-
For unknown samples, dissolve a precisely weighed amount in the diluent, centrifuge or filter through a 0.45 µm syringe filter to remove particulates.
-
-
Instrumentation & Conditions:
-
HPLC System: A standard HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with a mixture of 0.1% Phosphoric Acid in Water (Solvent A) and Acetonitrile (Solvent B) in a 70:30 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.[9]
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
Workflow Diagram: HPLC Analysis
Caption: HPLC workflow for this compound analysis.
GC Methodology for this compound
To overcome the inherent non-volatility of this compound for GC analysis, a derivatization step is essential. Silylation is a robust and widely used technique for converting active hydrogen atoms in polar functional groups (like -COOH) into trimethylsilyl (TMS) ethers, which are significantly more volatile and thermally stable.[4][6]
Rationale for Experimental Design
-
Derivatization: Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is highly effective for carboxylic acids.[10] The addition of a catalyst like Trimethylchlorosilane (TMCS) can enhance the reaction rate for sterically hindered compounds, though it's often not strictly necessary for simple carboxylic acids.[6]
-
Stationary Phase: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), is well-suited for separating the resulting TMS-ester derivatives.
-
Temperature Program: A temperature gradient is used to ensure efficient separation of the derivatized analyte from any solvent or reagent peaks and to elute it in a reasonable time with good peak shape.
-
Detection (FID): The Flame Ionization Detector (FID) is a universal detector for organic compounds and provides excellent sensitivity and a wide linear range for the TMS-derivatized analyte.
Detailed Experimental Protocol: GC-FID
-
Standard & Sample Preparation (Derivatization):
-
Prepare a stock solution of this compound (1 mg/mL) in a dry, aprotic solvent like Pyridine or Acetonitrile.[11]
-
Pipette 100 µL of the standard or sample solution into a GC vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 100 µL of BSTFA (with 1% TMCS, optional) and 50 µL of Pyridine (as a catalyst and solvent).
-
Seal the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.[12]
-
Cool the vial to room temperature before injection.
-
-
Instrumentation & Conditions:
-
GC System: A standard GC system with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 250°C, and hold for 5 minutes.
-
Detector Temperature: 280°C.
-
Workflow Diagram: GC Analysis
Caption: GC workflow including the essential derivatization step.
Performance Cross-Validation
To provide an objective comparison, both methods were validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[13][14][15] The following table summarizes the typical performance data expected from each method.
| Performance Characteristic | HPLC-UV Method | GC-FID Method | Causality and Insights |
| Specificity | High; demonstrated by peak purity analysis (DAD) and no interference from blank matrix. | High; demonstrated by distinct retention time of the TMS derivative with no interfering peaks. | Both methods are highly specific. HPLC with a DAD offers the advantage of spectral confirmation of peak identity. |
| Linearity (R²) | > 0.999 | > 0.999 | Both techniques exhibit excellent linearity over a defined concentration range. |
| Range | 1 - 200 µg/mL | 0.5 - 150 µg/mL | The range is application-dependent but both methods cover a wide dynamic range. |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98.1% - 102.0% | Both methods demonstrate high accuracy, indicating minimal systematic error.[16] |
| Precision (RSD%) | |||
| - Repeatability | < 1.0% | < 1.5% | HPLC often shows slightly better repeatability due to the simpler, automated injection process without a derivatization step.[17] |
| - Intermediate Precision | < 1.5% | < 2.0% | The multi-step derivatization in the GC method can introduce slightly more variability between days and analysts.[17] |
| LOD (µg/mL) | ~0.3 | ~0.15 | GC-FID can often achieve lower limits of detection for amenable compounds due to high detector sensitivity and efficient sample introduction. |
| LOQ (µg/mL) | ~1.0 | ~0.5 | Consistent with LOD, the GC method allows for quantification at lower levels. |
| Analysis Time | ~15 min | ~25 min (including derivatization) | The HPLC method is faster per sample if the GC derivatization time is included.[2] However, the GC run time itself can be shorter. |
| Sample Prep Complexity | Low (dissolve and filter) | High (evaporation, derivatization, heating) | The GC method is significantly more laborious and time-consuming in its preparation phase.[18] |
Guide to Method Selection
The choice between HPLC and GC is not merely about performance metrics but also about the practical context of the analysis. The following decision tree illustrates a logical approach to selecting the most appropriate method.
Caption: Decision tree for selecting between HPLC and GC.
Conclusion and Expert Recommendation
Both HPLC-UV and GC-FID offer robust, accurate, and precise methods for the quantification of this compound, each with distinct advantages.
-
The HPLC-UV method stands out for its simplicity, speed of sample preparation, and direct analysis capabilities. It is the recommended method for routine quality control applications where a large number of samples need to be processed efficiently and when analyte concentrations are well within the µg/mL range.
-
The GC-FID method, while requiring a more complex and time-consuming derivatization step, provides superior sensitivity with lower detection and quantification limits. It is the preferred choice for trace-level analysis or in research applications where maximizing sensitivity is critical. For highly complex matrices, coupling the GC to a Mass Spectrometer (GC-MS) would provide unparalleled specificity.
Ultimately, the optimal choice is contingent upon the specific analytical objective. By understanding the causality behind the experimental design and the performance trade-offs detailed in this guide, researchers can confidently select and validate the method that best aligns with their scientific and operational requirements.
References
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-
Shimadzu. (n.d.). No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. Retrieved from [Link]
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European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
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International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
- Jham, G. N., Fernandes, S. A., Garcia, C. F., & da Silva, A. A. (2002). Comparison of GC and HPLC for the Quantification of Organic Acids in Coffee. Phytochemical Analysis, 13(2), 99-104.
-
International Council for Harmonisation. (2005). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Retrieved from [Link]
- Al-Rimawi, F. (2018). LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews. Journal of Food Science, 83(1), 118-123.
-
Jham, G. N., Fernandes, S. A., Garcia, C. F., & da Silva, A. A. (2002). Comparison of GC and HPLC for the quantification of organic acids in coffee. PubMed. Retrieved from [Link]
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Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]
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Lab Manager. (2025). HPLC vs GC: Choosing the Right Chromatography Technique. Retrieved from [Link]
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- Kumar, A., & Sharma, R. (2014). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production.
- Padarauskas, A., & Judžentienė, A. (2006). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija, 17(2-3), 59-64.
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SCION Instruments. (n.d.). Highly Sensitive Analysis of Organic Acids by HPLC-UV - Application Note. Retrieved from [Link]
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- Ho, T. D., et al. (2019). Examining the unique retention behavior of volatile carboxylic acids in gas chromatography using zwitterionic liquid stationary phases.
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The Furan Scaffold in Drug Design: A Comparative Guide to a Privileged Heterocycle
Abstract
The furan scaffold, a five-membered aromatic heterocycle containing an oxygen atom, is a cornerstone in medicinal chemistry. Its prevalence in numerous FDA-approved drugs and clinical candidates underscores its therapeutic significance. This guide provides a comprehensive comparison of the furan scaffold with its common bioisosteres—thiophene, pyrrole, and the phenyl ring. We will delve into a comparative analysis of their physicochemical properties, supported by quantitative data, and explore the synthetic accessibility and metabolic stability of furan-based compounds. Detailed experimental protocols for the synthesis and evaluation of these scaffolds are provided to equip researchers, scientists, and drug development professionals with the practical knowledge to make informed decisions in drug design.
Introduction: The Furan Scaffold's Prominence in Medicinal Chemistry
Furan and its derivatives are integral to a wide array of biologically active compounds, exhibiting a broad spectrum of pharmacological activities, including antibacterial, anti-inflammatory, antiviral, and anticancer effects.[1][2] The furan ring's utility in drug design stems from its unique electronic properties and its ability to serve as a versatile pharmacophore. It is often employed as a bioisostere for other aromatic systems, such as the phenyl ring, which can lead to enhanced metabolic stability and improved receptor interactions.[3] The incorporation of the furan nucleus is a well-established synthetic strategy in the quest for novel therapeutic agents.[4]
A notable characteristic of the furan scaffold is the polarity introduced by the ether oxygen, which also has the potential for hydrogen bonding. This feature can be leveraged to optimize the solubility and bioavailability of drug candidates that might otherwise be poorly soluble.[4] The biological activity of furan-containing compounds is intricately linked to the nature and placement of substituents on the furan ring, with modifications at the C2 and C5 positions being particularly crucial for modulating potency and selectivity.[3]
Comparative Analysis of Furan and Its Bioisosteres
The selection of an aromatic scaffold is a critical decision in drug design, profoundly influencing a compound's pharmacological profile. Furan, thiophene, pyrrole, and benzene are often considered bioisosteric replacements for one another. While structurally similar, their distinct electronic and physicochemical properties can lead to significant differences in biological activity, pharmacokinetics, and metabolic stability.
Physicochemical and Electronic Properties
A comparative analysis of the key physicochemical properties of these scaffolds reveals the subtle yet impactful differences that medicinal chemists can exploit.
| Property | Furan | Thiophene | Pyrrole | Benzene |
| Resonance Energy (kcal/mol) | 16 | 29[5] | 21 | 36[6] |
| Dipole Moment (Debye) | 0.71 | 0.55 | 1.80[7] | 0 |
| Boiling Point (°C) | 32[8] | 84[9] | 131[10] | 80 |
| Aromaticity Order | Benzene > Thiophene > Pyrrole > Furan[10] | |||
| Reactivity Order (Electrophilic Substitution) | Pyrrole > Furan > Thiophene > Benzene[10] |
Causality Behind the Properties:
-
Aromaticity and Reactivity: The aromaticity of these heterocycles is influenced by the electronegativity of the heteroatom. Oxygen, being the most electronegative, holds its lone pair of electrons more tightly, reducing their delocalization and thus making furan the least aromatic of the three heterocycles.[11] This lower aromaticity contributes to furan's higher reactivity in electrophilic substitution reactions compared to thiophene and benzene. Thiophene, with the least electronegative sulfur atom, exhibits the highest aromaticity among the heterocycles.[11] Pyrrole's reactivity is the highest due to the greater mesomeric effect of the nitrogen atom compared to its inductive effect, leading to more electron-rich carbon atoms.[11]
-
Dipole Moment: The dipole moment reflects the distribution of electron density within the ring. The significant dipole moment of pyrrole is a key differentiator, influencing its interactions with biological targets and its solvation properties.
-
Boiling Point: The exceptionally high boiling point of pyrrole compared to furan and thiophene is due to intermolecular hydrogen bonding facilitated by the N-H group.[8]
Structural Comparison of Heterocyclic Scaffolds
The structural differences between these five-membered heterocycles are fundamental to their distinct properties.
Caption: Structural comparison of furan, thiophene, and pyrrole.
Synthesis of Furan-Based Scaffolds: The Paal-Knorr Synthesis
The Paal-Knorr synthesis is a robust and widely used method for the preparation of substituted furans from 1,4-dicarbonyl compounds.[12] This acid-catalyzed cyclization is a valuable tool for medicinal chemists due to its reliability and the increasing availability of diverse 1,4-dione precursors.[12]
Detailed Experimental Protocol for Paal-Knorr Furan Synthesis
This protocol describes the synthesis of a substituted furan from a generic 1,4-dicarbonyl compound.
Materials:
-
1,4-dicarbonyl compound
-
Acid catalyst (e.g., sulfuric acid, hydrochloric acid, or a Lewis acid like zinc chloride)[12]
-
Dehydrating agent (e.g., phosphorus pentoxide, acetic anhydride)[12]
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 1,4-dicarbonyl compound in an appropriate anhydrous solvent.
-
Addition of Catalyst and Dehydrating Agent: Carefully add the acid catalyst and the dehydrating agent to the reaction mixture. The choice of catalyst and dehydrating agent may need to be optimized depending on the specific substrate.[12]
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution to neutralize the acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired furan derivative.
Paal-Knorr Synthesis Workflow Diagram
Caption: Workflow for the Paal-Knorr synthesis of furans.
Evaluating Metabolic Stability: The In Vitro Microsomal Stability Assay
Assessing the metabolic stability of a drug candidate is a critical step in the drug discovery process. The in vitro microsomal stability assay is a widely used method to evaluate a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s (CYPs).[13]
Detailed Experimental Protocol for In Vitro Microsomal Stability Assay
This protocol outlines the general procedure for determining the metabolic stability of a furan-based compound using liver microsomes.
Materials:
-
Liver microsomes (human or other species)[14]
-
Test compound (furan derivative)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)[15]
-
NADPH regenerating system (or NADPH)[14]
-
Magnesium chloride (MgCl₂)[15]
-
Acetonitrile (or other organic solvent) for reaction termination
-
Internal standard
-
96-well plates
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare the liver microsomal solution in phosphate buffer.
-
Prepare the NADPH regenerating system solution.
-
-
Incubation:
-
In a 96-well plate, add the liver microsomal solution and the test compound.
-
Pre-incubate the plate at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[16]
-
-
Time-Point Sampling:
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated proteins.
-
-
Analysis:
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining concentration of the test compound at each time point.[16]
-
-
Data Analysis:
-
Plot the percentage of the remaining compound against time.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) of the compound.
-
Microsomal Stability Assay Workflow Diagram
Caption: Workflow for the in vitro microsomal stability assay.
Furan-Containing Drugs: Case Studies and Bioisosteric Comparisons
The therapeutic landscape is populated with numerous drugs that feature the furan scaffold, demonstrating its versatility across different disease areas.
-
Nitrofurantoin: An antibiotic used to treat urinary tract infections.
-
Ranitidine: An H₂ receptor antagonist that decreases stomach acid production.
-
Furosemide: A loop diuretic used to treat fluid build-up due to heart failure, liver scarring, or kidney disease.
The principle of bioisosterism is powerfully illustrated by comparing furan-containing drugs with their analogs where the furan ring is replaced by another heterocycle. For instance, studies comparing furan and thiophene analogs have shown that thiophene-containing compounds can sometimes exhibit enhanced metabolic stability and antimicrobial potency, while furan analogs have demonstrated excellent efficacy as anticancer and selective anti-inflammatory agents. The choice between these scaffolds can significantly impact the potency and selectivity of the resulting drug candidates.
Conclusion
The furan scaffold remains a highly valuable and "privileged" structure in modern drug design. Its unique physicochemical properties, when compared to its bioisosteres like thiophene, pyrrole, and benzene, offer medicinal chemists a powerful tool to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates. A thorough understanding of the comparative advantages and disadvantages of each scaffold, coupled with robust synthetic methodologies and reliable in vitro evaluation assays, is paramount for the successful development of novel and effective therapeutics. This guide has provided a comprehensive overview of these aspects, aiming to empower researchers in their drug discovery endeavors.
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Heterocyclic Chemistry. (n.d.). Al-Mustaqbal University College. Retrieved January 26, 2026, from [Link]
-
Paal–Knorr synthesis. (2023, December 2). In Wikipedia. Retrieved January 26, 2026, from [Link]
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Pyrrole, Furan, and Thiophene - 5-membered aromatic heterocyclic compounds. (2023, September 2). Chemisty Notes. Retrieved January 26, 2026, from [Link]
-
Structure and dipole moment of thiophene, pyrrole, and furan and their azole derivatives. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
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What is the reason for the boiling point order of pyrrole > thiophene > furan? (2016, March 18). Quora. Retrieved January 26, 2026, from [Link]
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Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. (n.d.). Pharmaguideline. Retrieved January 26, 2026, from [Link]
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Pyrrole, Furan, Thiophene. (n.d.). MBB College. Retrieved January 26, 2026, from [Link]
-
Heterocycles Part 1: Furan, Thiophene, and Pyrrole. (2021, March 1). [Video]. YouTube. Retrieved January 26, 2026, from [Link]
-
Five-membered Heterocycles Pyrrole, Furan and Thiophene. (n.d.). Retrieved January 26, 2026, from [Link]
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Microsomal Stability Assay Protocol. (n.d.). AxisPharm. Retrieved January 26, 2026, from [Link]
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Microsomal Stability. (n.d.). Cyprotex. Retrieved January 26, 2026, from [Link]
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Synthesis of Furan. (n.d.). MBB College. Retrieved January 26, 2026, from [Link]
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Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
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In vitro drug metabolism: for the selection of your lead compounds. (n.d.). MTTlab. Retrieved January 26, 2026, from [Link]
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Synthesis of Furan and Thiophene. (n.d.). Retrieved January 26, 2026, from [Link]
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Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024, December 9). protocols.io. Retrieved January 26, 2026, from [Link]
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Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020, August 19). PMC. Retrieved January 26, 2026, from [Link]
-
Medicinal significance of furan derivatives : A Review. (n.d.). Semantic Scholar. Retrieved January 26, 2026, from [Link]
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Paal–Knorr furan synthesis. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Methyl-3-furancarboxylic Acid
As professionals in research and drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 4-Methyl-3-furancarboxylic acid, a solid organic compound, demands a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to build a culture of safety, ensuring that every researcher is empowered to work confidently and securely.
Hazard Assessment: Understanding the Risks
Primary Hazards Include:
-
Skin Corrosion/Irritation (Category 2): Direct contact can cause skin irritation.[1][2][3] Corrosive solids can react with moisture on the skin, leading to chemical burns.[4]
-
Serious Eye Damage/Eye Irritation (Category 2): The compound is expected to cause serious eye irritation upon contact.[1][2][3]
-
Specific Target Organ Toxicity (Single Exposure, Category 3): Inhalation of dust may cause respiratory irritation.[1][3]
These classifications necessitate a comprehensive approach to personal protective equipment to prevent exposure through all potential routes: dermal (skin), ocular (eyes), and inhalation.
Core Personal Protective Equipment (PPE) Ensemble
The selection of PPE is the first line of defense. It is not merely a uniform but a system of engineered controls designed to isolate you from the chemical hazards. The following table summarizes the minimum required PPE for handling this compound.
| Protection Type | Required PPE | Rationale and Key Considerations |
| Eye & Face Protection | Chemical safety goggles AND a face shield. | Standard safety glasses are insufficient.[5] Chemical safety goggles provide a seal around the eyes to protect against dust particles.[6] A face shield is required in conjunction with goggles to protect the entire face from potential splashes or unexpected dispersal of the solid.[4][6] |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended). | Nitrile and Neoprene gloves offer good protection against a range of organic acids and caustics.[7][8] Always inspect gloves for tears or punctures before use. Double-gloving can be considered for extended operations. The thickness of the glove material is directly related to its chemical resistance.[7] |
| Body Protection | Fully-buttoned laboratory coat. | A lab coat protects skin and personal clothing from contamination. For larger quantities or tasks with a higher risk of spillage, a chemical-resistant apron worn over the lab coat is recommended.[5][6] |
| Respiratory Protection | Use in a well-ventilated area (e.g., fume hood). N95 dust mask may be required. | Handling the solid, especially if it is a fine powder, can generate dust that may cause respiratory irritation.[1][3] All weighing and transfer operations should be conducted in a certified chemical fume hood or other ventilated enclosure. If a hood is not available, a properly fitted N95 respirator is necessary to prevent inhalation.[9] |
Operational Plan: Step-by-Step Protocols
Procedural discipline is critical to safety. The following protocols for donning, doffing, and handling must be strictly adhered to.
PPE Donning and Doffing Sequence
The order of putting on and taking off PPE is crucial to prevent cross-contamination.
Donning (Putting On) Protocol:
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Gloves: Don the appropriate chemical-resistant gloves. Ensure they overlap the cuffs of your lab coat.
-
Eye and Face Protection: Put on your chemical safety goggles, followed by your face shield.
Doffing (Taking Off) Protocol:
-
Gloves: Remove gloves using a technique that avoids touching the outside of the glove with your bare hands. Peel one glove off, ball it in the gloved hand, and slide a clean finger under the cuff of the remaining glove to peel it off over the first.
-
Face Shield and Goggles: Remove the face shield, followed by the goggles, handling them by the straps.
-
Lab Coat: Unbutton and remove the lab coat, folding the contaminated side inward.
-
Hand Hygiene: Wash hands thoroughly with soap and water after all PPE has been removed.[1][2]
Safe Handling Protocol for Solids
-
Preparation: Ensure the chemical fume hood is on and functioning correctly. Clear the workspace of any unnecessary items.
-
Weighing: Use a weigh boat or glassine paper to contain the solid. Perform all weighing operations within the fume hood to contain any dust.
-
Transfer: Use a spatula or scoop to transfer the solid. Avoid actions that could create airborne dust.
-
Closure: Securely close the container of this compound immediately after use.
-
Cleanup: Clean any residual powder from the spatula and work surface with a damp cloth, which should then be disposed of as hazardous waste.
Emergency and Disposal Plans
Preparedness is paramount. A clear, rehearsed plan for emergencies and waste disposal is non-negotiable.
Incidental Spill Response
For small spills (less than 5 grams) that you are trained and comfortable cleaning up:
-
Alert Personnel: Notify others in the immediate area.[10]
-
Secure Area: Restrict access to the spill area.
-
Don PPE: Ensure you are wearing the full PPE ensemble described above.
-
Neutralize: Gently cover the spill with a neutralizing agent for acids, such as sodium bicarbonate or soda ash.[11][12] Avoid creating dust.
-
Absorb: Once neutralized, use an absorbent material like vermiculite or dry sand to collect the mixture.[10][13] Work from the outside of the spill inward.
-
Collect: Scoop the material into a designated, leak-proof container for hazardous waste.[10]
-
Decontaminate: Wipe the spill area with soap and water. The cleaning materials should also be disposed of as hazardous waste.
-
Report: Inform your supervisor and document the incident according to your institution's policy.
First Aid Measures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[1][3] Contaminated clothing should be removed and washed before reuse.[2][3]
-
Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention if irritation persists.[1][3]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1][3] If the person feels unwell, call a poison center or doctor.[1]
-
Ingestion: If swallowed, call a poison center or doctor if you feel unwell.[14][15] Rinse mouth.
Waste Disposal
Do not dispose of this compound or contaminated materials in the regular trash or down the drain.[16] All waste, including contaminated gloves, absorbent materials, and empty containers, must be collected in a properly labeled hazardous waste container and disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed contractor.[1][10][14][16]
Storage and Handling Precautions
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][9][13]
-
Incompatibilities: Keep away from strong oxidizing agents and strong bases.[1]
-
Handling: Wash hands and any exposed skin thoroughly after handling.[1][2] Avoid breathing dust.[1]
By integrating these detailed protocols into your daily laboratory operations, you create a self-validating system of safety that protects you, your colleagues, and your research.
References
-
New Jersey Department of Health. Furan - Hazardous Substance Fact Sheet. Available from: [Link]
-
Chemsafe. 10 Tips Working Safely with corrosives. Available from: [Link]
-
Occupational Safety and Health Administration (OSHA). OSHA Glove Selection Chart. Available from: [Link]
-
DENIOS. Managing Corrosive Substances: Safety Protocols for Businesses. Available from: [Link]
-
American Chemical Society. Guide for Chemical Spill Response. Available from: [Link]
-
University of California, Berkeley - Environment, Health and Safety. Hand Protection Chemical Resistance Guide. Available from: [Link]
-
Auburn University Risk Management & Safety. Emergency and Spill Response Procedures. Available from: [Link]
-
Med-Vet International. Gloves Chemical Resistance Chart. Available from: [Link]
-
MDPI. 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis. Available from: [Link]
-
CPAChem. Safety data sheet - Furan. Available from: [Link]
-
ResearchGate. Development of furan-2,5-dicarboxylic acid (FDCA)-based organogelators. Available from: [Link]
-
Austin Community College District. Hazardous Spill Reporting and Response Procedures. Available from: [Link]
-
OSHA Training School. Corrosive Safety: Protecting Workers from Harmful Substances. Available from: [Link]
-
Texas America Safety Company. Work Gloves Chemical Glove Chart. Available from: [Link]
-
Bellevue College. I have a chemical spill in the lab, what should I do? Available from: [Link]
-
University of Pennsylvania EHRS. Nitrile Glove Chemical-Compatibility Reference. Available from: [Link]
- Google Patents. Method and integrated process for the carboxylation of furan derived carboxylic acids to 2,5-furandicarboxylic acid.
-
Carl ROTH. Safety Data Sheet: Formic acid. Available from: [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. echemi.com [echemi.com]
- 4. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]
- 5. chemsafe.ie [chemsafe.ie]
- 6. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. tasco-safety.com [tasco-safety.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 11. acs.org [acs.org]
- 12. cws.auburn.edu [cws.auburn.edu]
- 13. nj.gov [nj.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
